molecular formula C10H12ClNO2 B12281144 3-Amino-4-(2-chlorophenyl)butyric Acid

3-Amino-4-(2-chlorophenyl)butyric Acid

Cat. No.: B12281144
M. Wt: 213.66 g/mol
InChI Key: URIOIHMVAXZFMB-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)butyric Acid is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(2-chlorophenyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2-chlorophenyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)

InChI Key

URIOIHMVAXZFMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Amino-4-(2-chlorophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmaceutical applications of 3-Amino-4-(2-chlorophenyl)butyric acid , a critical non-proteinogenic


-amino acid used in rational drug design.

Advanced Scaffolds for Peptidomimetics and Medicinal Chemistry[1]

Executive Summary & Chemical Identity

3-Amino-4-(2-chlorophenyl)butyric acid is a chiral


-amino acid derivative, specifically classified as 

-Homo-2-chlorophenylalanine
.[1] Unlike its regioisomer Baclofen (a

-amino acid), this compound places the amino group at the

-position relative to the carboxylate, with the aryl side chain extending from the

-position.

This structural arrangement makes it a high-value building block for peptidomimetics .[] Incorporation of this residue into peptide backbones creates "foldamers" that resist proteolytic degradation while maintaining specific side-chain geometries required for target binding (e.g., MDM2/p53 inhibition).

Core Identifiers
ParameterData
Chemical Name 3-Amino-4-(2-chlorophenyl)butanoic acid
Common Synonyms

-Homo-2-chlorophenylalanine;

-HoPhe(2-Cl)
CAS Number (R-isomer HCl) 331763-53-2
CAS Number (S-isomer HCl) 331763-58-7
CAS Number (N-Boc, R-isomer) 218608-93-6
CAS Number (N-Fmoc, R-isomer) 268734-29-8
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol (Free Acid); 250.12 g/mol (HCl Salt)
Chiral Center C3 (Beta position)

Structural Analysis & Isomerism

To understand the utility of this compound, one must distinguish it from standard pharmacological agents. It is a regioisomer of the GABA-B agonist Baclofen.

Comparative Topology
  • Baclofen: 4-Amino-3-(4-chlorophenyl)butyric acid (

    
    -amino, 
    
    
    
    -aryl).
  • Target Compound: 3-Amino-4-(2-chlorophenyl)butyric acid (

    
    -amino, 
    
    
    
    -aryl).

The shift of the amino group to C3 transforms the molecule into a


-amino acid . In peptide synthesis, 

-residues introduce an extra methylene group into the backbone, altering the hydrogen-bonding pattern and secondary structure (e.g., forming 14-helices instead of

-helices).

StructuralComparison cluster_0 Regioisomer Comparison Baclofen Baclofen (Gamma-Amino Acid) Target: GABA-B Receptor BetaHomo 3-Amino-4-(2-Cl-Ph)butyric Acid (Beta-Amino Acid) Target: Peptidomimetics/Foldamers Baclofen->BetaHomo Regioisomerism Feature1 Backbone Extension (+1 CH2 group) BetaHomo->Feature1 Feature2 Proteolytic Stability (Resists Peptidases) BetaHomo->Feature2 Feature3 Secondary Structure (Helix Formation) BetaHomo->Feature3

Figure 1: Structural divergence between the target


-amino acid and the 

-amino acid drug Baclofen.

Synthesis Protocol: Arndt-Eistert Homologation

The most authoritative method for synthesizing enantiopure


-homo amino acids is the Arndt-Eistert homologation  starting from the corresponding 

-amino acid (2-Chloro-L-Phenylalanine or D-Phenylalanine). This route preserves stereochemistry.
Reaction Workflow
  • Protection: The amine of the starting

    
    -amino acid is protected (Boc or Fmoc).
    
  • Activation: The carboxylic acid is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields an

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water yields the

    
    -amino acid with a one-carbon extension.
    
Step-by-Step Protocol (R-Isomer Production)

Reagents:

  • Starting Material: (R)-N-Boc-2-chlorophenylalanine[1]

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Diazomethane (CH

    
    N
    
    
    
    ) in ether
  • Silver benzoate (AgOBz)

Procedure:

  • Mixed Anhydride Formation: Dissolve (R)-N-Boc-2-chlorophenylalanine (10 mmol) in dry THF at -15°C. Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Diazoketone Synthesis: Filter off the amine salt precipitate. Add the filtrate dropwise to a solution of diazomethane (excess) in ether at 0°C. Stir for 2 hours. Evaporate solvent to obtain the yellow diazoketone solid.

  • Wolff Rearrangement: Dissolve the diazoketone in THF/H

    
    O (9:1). Add catalytic Silver Benzoate (0.1 eq) and triethylamine. Sonicate or reflux until nitrogen evolution ceases (approx 1-3 hours).
    
  • Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl. Extract with Ethyl Acetate. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield (R)-N-Boc-3-amino-4-(2-chlorophenyl)butyric acid .

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amino acid hydrochloride salt (CAS 331763-53-2).

SynthesisFlow Start 2-Cl-Phenylalanine (Alpha-Amino Acid) Step1 Activation (Mixed Anhydride) Start->Step1 Boc-protection + IBCF Step2 Diazoketone (Intermediate) Step1->Step2 CH2N2 Step3 Wolff Rearrangement (Ag+ / H2O) Step2->Step3 -N2 +Carbon Insertion End Beta-Homo-2-Cl-Phe (Target Molecule) Step3->End

Figure 2: Arndt-Eistert homologation pathway for converting


-amino acids to 

-homo amino acids.

Pharmaceutical Applications

Peptidomimetics & Macrocycles

The primary utility of 3-Amino-4-(2-chlorophenyl)butyric acid is in the design of peptidomimetic macrocycles .

  • Mechanism: Replacing natural

    
    -amino acids with 
    
    
    
    -amino acids prevents recognition by proteases (trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs.
  • Case Study (MDM2 Inhibitors): The 2-chlorophenyl side chain mimics the hydrophobic tryptophan or phenylalanine residues found in the p53 tumor suppressor protein. Macrocycles incorporating this residue can block the p53-MDM2 interaction, restoring p53 function in cancer cells.

Foldamers

This compound promotes the formation of stable secondary structures known as 14-helices (defined by 14-membered ring hydrogen bonds).

  • Utility: These helices can display side chains (like the 2-chlorophenyl group) at specific spatial coordinates to match protein binding pockets more effectively than flexible linear peptides.

Analytical Quality Control

Validation of the CAS 331763-53-2 (R-isomer HCl) requires strict analytical controls.

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

98.0%
C18 Column, ACN/Water (0.1% TFA) gradient
Chiral Purity

99.0% ee
Chiralpak AD-H or OD-H column
Proton NMR Consistent with structure400 MHz in DMSO-d6
Mass Spec [M+H]

= 214.1 (Free base)
ESI-MS
Water Content

1.0%
Karl Fischer

NMR Diagnostic Peaks (DMSO-d6):

  • 
     7.2-7.5 (m, 4H, Aryl protons)
    
  • 
     3.6 (m, 1H, CH-NH2)
    
  • 
     2.8-3.1 (m, 2H, CH2-Aryl)
    
  • 
     2.3-2.5 (m, 2H, CH2-COOH)
    

References

  • PubChem. (n.d.). Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational method for beta-amino acid synthesis).

Sources

(S)-3-Amino-4-(2-chlorophenyl)butyric acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological profile of (S)-3-Amino-4-(2-chlorophenyl)butyric acid .

Chemical Architecture, Asymmetric Synthesis, and Pharmacological Applications

Executive Summary

((S)-3-Amino-4-(2-chlorophenyl)butyric acid) is a chiral


-amino acid, specifically a derivative of 

-homophenylalanine. Unlike its structural isomer Baclofen (a

-amino acid acting as a GABA-B agonist), this molecule serves primarily as a chiral building block in the design of peptidomimetics and protease-resistant pharmaceutical candidates.

Its core utility lies in Drug Discovery, specifically for Dipeptidyl Peptidase IV (DPP-IV) inhibitors and foldamers , where the incorporation of


-amino acids confers resistance to enzymatic degradation and induces specific secondary structures (e.g., helices/turns) unavailable to standard 

-peptides.

Part 1: Molecular Architecture & Stereochemistry

Structural Disambiguation

It is critical to distinguish the target molecule from its regioisomer, Baclofen. While both share the same molecular formula (


), their connectivity and pharmacological profiles are distinct.
FeatureTarget Molecule Baclofen
IUPAC Name (S)-3-Amino-4-(2-chlorophenyl)butanoic acid(RS)-4-Amino-3-(4-chlorophenyl)butanoic acid
Class

-Amino Acid
(Beta-homo)

-Amino Acid
(GABA derivative)
Chiral Center C3 (carrying the amine)C3 (carrying the phenyl ring)
Phenyl Substitution Ortho (2-Chloro)Para (4-Chloro)
Primary Use Peptidomimetic Building BlockGABA-B Receptor Agonist (Spasticity)
Stereochemical Configuration

The (S)-enantiomer is defined by the spatial arrangement at the C3 position.

  • Backbone: A four-carbon butyric acid chain.

  • C3 Substituent: The amino group (-

    
    ) is attached here.
    
  • C4 Substituent: The 2-chlorophenyl group is attached to C4 (methylene bridge).

Visualizing the Isomerism:

ChemicalStructure cluster_0 Target: (S)-3-Amino-4-(2-chlorophenyl)butyric acid cluster_1 Comparison: Baclofen Target_C1 C1 (COOH) Target_C2 C2 (CH2) Target_C1->Target_C2 Target_C3 C3 (CH-NH2) *Chiral Center* Target_C2->Target_C3 Target_C4 C4 (CH2) Target_C3->Target_C4 Target_Ring 2-Chlorophenyl Ring Target_C4->Target_Ring Bac_C1 C1 (COOH) Bac_C2 C2 (CH2) Bac_C1->Bac_C2 Bac_C3 C3 (CH-Phenyl) *Chiral Center* Bac_C2->Bac_C3 Bac_C4 C4 (CH2-NH2) Bac_C3->Bac_C4 Bac_Ring 4-Chlorophenyl Ring Bac_C3->Bac_Ring

Figure 1: Structural connectivity comparison between the target


-amino acid and the 

-amino acid Baclofen.[1]

Part 2: Synthetic Pathways & Manufacturing

The synthesis of (S)-3-Amino-4-(2-chlorophenyl)butyric acid requires strict control over enantioselectivity. The most robust industrial route involves the Arndt-Eistert Homologation of the corresponding natural


-amino acid derivative or Enzymatic Resolution .
Route A: Arndt-Eistert Homologation

This method converts an


-amino acid to a 

-amino acid while retaining stereochemistry.
  • Starting Material: (S)-2-Chlorophenylalanine (N-protected, typically Boc or Fmoc).

  • Activation: Conversion to a mixed anhydride using isobutyl chloroformate.

  • Diazotization: Reaction with diazomethane to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or alcohol) to yield the homologated acid (or ester).

Route B: Enzymatic Kinetic Resolution (Green Chemistry)

For large-scale manufacturing, biocatalysis using lipases or transaminases is preferred due to lower cost and avoidance of diazomethane.

Protocol: Lipase-Catalyzed Resolution

  • Substrate: Racemic ethyl 3-amino-4-(2-chlorophenyl)butyrate.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Solvent: Methyl tert-butyl ether (MTBE).

  • Acyl Donor: Ethyl acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve racemic ester (10 mmol) in MTBE (50 mL).

  • Addition: Add Ethyl Acetate (3 eq) and CAL-B (immobilized, 500 mg).

  • Incubation: Shake at 30°C for 24-48 hours. Monitor conversion via chiral HPLC.

  • Mechanism: The enzyme selectively acetylates the (S)-amine (or (R)-amine depending on specificity), leaving the other enantiomer as the free amine.

  • Separation: Separate the free amine from the amide via acid/base extraction.

  • Hydrolysis: Hydrolyze the ester to obtain the free acid.

SynthesisWorkflow cluster_qc In-Process Control (IPC) start Start: (S)-2-Chlorophenylalanine protect N-Protection (Boc2O) start->protect activate Activation (Isobutyl Chloroformate) protect->activate diazo Diazomethane Addition (Forms Diazoketone) activate->diazo wolff Wolff Rearrangement (Ag+ Catalyst, H2O) diazo->wolff ipc1 Check Diazoketone IR (~2100 cm-1) diazo->ipc1 product Product: (S)-Boc-3-Amino-4-(2-Cl-Ph)butyric acid wolff->product ipc2 Chiral HPLC (>98% ee) product->ipc2

Figure 2: Arndt-Eistert synthesis pathway for converting


-amino acids to 

-homo amino acids.

Part 3: Applications in Drug Discovery[3]

Peptidomimetics and Foldamers

-amino acids are incorporated into peptide drugs to create "foldamers"—synthetic oligomers with specific secondary structures (helices, sheets) that mimic natural proteins but possess superior pharmacokinetic properties.
  • Proteolytic Stability: The unique backbone length (one extra carbon) prevents recognition by standard proteases (trypsin, pepsin), significantly extending the half-life (

    
    ) of the drug in plasma.
    
  • Foldamer Design: The (S)-configuration of this specific residue promotes the formation of a 14-helix structure in

    
    -peptides, crucial for disrupting protein-protein interactions (PPIs).
    
DPP-IV Inhibitors

Research into Dipeptidyl Peptidase IV (DPP-IV) inhibitors (used for Type 2 Diabetes) utilizes


-amino acid scaffolds.[2][3]
  • Mechanism: DPP-IV cleaves N-terminal dipeptides. Replacing the N-terminal

    
    -amino acid with a 
    
    
    
    -amino acid (like the target molecule) renders the peptide bond uncleavable.
  • SAR Insight: While Sitagliptin uses a trifluorophenyl derivative, the 2-chlorophenyl analog is used in Structure-Activity Relationship (SAR) studies to probe the steric limit of the enzyme's S1 binding pocket.

Part 4: Analytical Characterization

To validate the identity and purity of (S)-3-Amino-4-(2-chlorophenyl)butyric acid, the following analytical parameters are established standards.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, D2O/DCl):

    • 
       7.20–7.45 (m, 4H, Ar-H)
      
    • 
       3.85 (m, 1H, CH -NH2)
      
    • 
       3.10 (dd, 1H, Ar-CH a)
      
    • 
       2.95 (dd, 1H, Ar-CH b)
      
    • 
       2.55 (dd, 1H, CH a-COOH)
      
    • 
       2.40 (dd, 1H, CH b-COOH)
      
Chiral HPLC Method

Differentiation from the (R)-enantiomer is mandatory.

ParameterCondition
Column Chiralpak ZWIX(+) or Crownpak CR(+)
Mobile Phase MeOH/Acetonitrile (50mM Formic Acid + 25mM Diethylamine)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm
Retention (S)-enantiomer typically elutes before (R) on ZWIX(+)

References

  • Chemical Structure & Nomenclature: National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 7021564, Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid. (Note: Reference provides structural data for the Boc-protected enantiomer). [Link]

  • Synthetic Methodology (Arndt-Eistert): Podlech, J., & Seebach, D. (1995). On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity. Liebigs Annalen. [Link]

  • Application in Peptidomimetics (DPP-IV): Xu, J., et al. (2004).[3] Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacological Distinction (Baclofen): Froestl, W. (2010).[1] Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology. [Link]

  • Enzymatic Resolution Protocols: Gotor, V. (2002). Enzymatic desymmetrization of prochiral compounds and enzymatic kinetic resolution of racemates. Organic Process Research & Development. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-β-Homophenylalanine Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-β-homophenylalanine derivatives, a class of synthetic amino acids with significant potential in medicinal chemistry and drug development. By incorporating a chlorine atom onto the phenyl ring of β-homophenylalanine, researchers can modulate the compound's steric and electronic properties, leading to enhanced biological activity and novel therapeutic applications. This document will delve into the synthesis, characterization, and potential applications of these compounds, with a focus on providing practical, field-proven insights for professionals in the field.

The Strategic Importance of 2-Chloro-β-Homophenylalanine in Drug Discovery

β-amino acids, and their derivatives, are of considerable interest in pharmaceutical research due to their ability to form peptides with altered secondary structures and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. The introduction of a chlorine atom at the 2-position of the phenyl ring in β-homophenylalanine further refines the molecule's properties. This substitution can influence the conformational preferences of the amino acid, which in turn can affect its binding affinity and selectivity for biological targets. These unique structural features make 2-chloro-β-homophenylalanine derivatives valuable building blocks in the design of peptidomimetics and other small molecule therapeutics, particularly in the fields of oncology and neurology.[1][2][3]

Synthesis of 2-Chloro-β-Homophenylalanine Derivatives: A Detailed Protocol

The synthesis of 2-chloro-β-homophenylalanine derivatives is most commonly achieved through the Arndt-Eistert homologation of the corresponding N-protected 2-chloro-α-phenylalanine. This multi-step process involves the conversion of the α-amino acid to its β-amino acid counterpart by the insertion of a methylene group. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under the reaction conditions and its facile removal under acidic conditions.

Rationale for Experimental Choices
  • Starting Material: The synthesis begins with N-Boc-2-chloro-L-phenylalanine. The Boc protecting group is crucial to prevent unwanted side reactions at the amino group during the subsequent steps.[4]

  • Activation of the Carboxylic Acid: The carboxylic acid is typically converted to an acid chloride using a reagent such as thionyl chloride or oxalyl chloride. This activation is necessary to facilitate the subsequent reaction with diazomethane.

  • Arndt-Eistert Homologation: The core of the synthesis is the Arndt-Eistert reaction, which involves the reaction of the acid chloride with diazomethane to form a diazoketone, followed by a Wolff rearrangement to yield a ketene. The ketene is then trapped with a nucleophile, such as water, to produce the homologous carboxylic acid.[5] This method is widely used for the synthesis of β-amino acids.[1]

  • Stereochemistry: The Wolff rearrangement proceeds with the retention of the stereochemistry at the α-carbon, ensuring that the chirality of the starting α-amino acid is transferred to the resulting β-amino acid.

Experimental Workflow: Synthesis of (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid

The following protocol outlines the synthesis of (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid (CAS 218608-93-6) from N-Boc-2-chloro-D-phenylalanine.

Synthesis_Workflow cluster_start Step 1: Acid Chloride Formation cluster_homologation Step 2: Arndt-Eistert Homologation cluster_final Step 3: Hydrolysis and Product Formation Start N-Boc-2-chloro-D-phenylalanine Reagent1 Thionyl Chloride (SOCl2) in an inert solvent (e.g., DCM) Start->Reagent1 Activation Intermediate1 N-Boc-2-chloro-D-phenylalaninoyl chloride Reagent1->Intermediate1 Reagent2 Diazomethane (CH2N2) in Ether Intermediate1->Reagent2 Acylation Intermediate2 α-Diazoketone Intermediate Reagent2->Intermediate2 Reagent3 Silver(I) oxide (Ag2O) in aqueous dioxane Intermediate2->Reagent3 Catalysis Intermediate3 Ketene Intermediate (via Wolff Rearrangement) Reagent3->Intermediate3 Reagent4 Water (H2O) Intermediate3->Reagent4 Nucleophilic Attack Product (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid Reagent4->Product

Caption: Workflow for the synthesis of (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid.

Detailed Protocol:

  • Acid Chloride Formation: To a solution of N-Boc-2-chloro-D-phenylalanine in an inert solvent such as dichloromethane (DCM), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether and add a freshly prepared solution of diazomethane in ether at 0°C. Allow the reaction to proceed until the yellow color of diazomethane persists.

  • Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver(I) oxide in aqueous dioxane. Stir the mixture at room temperature until the evolution of nitrogen ceases. The reaction mixture is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid.

Characterization of 2-Chloro-β-Homophenylalanine Derivatives

The structural elucidation and purity assessment of the synthesized 2-chloro-β-homophenylalanine derivatives are performed using a combination of spectroscopic techniques.

Spectroscopic Data
Technique Expected Observations for (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methylene protons adjacent to the chiral center, the methine proton of the chiral center, and the aromatic protons of the 2-chlorophenyl group.
¹³C NMR Resonances for the carbons of the tert-butyl group, the carbonyl carbons of the Boc and carboxylic acid groups, the aliphatic carbons of the amino acid backbone, and the aromatic carbons. The presence of the chlorine atom will influence the chemical shifts of the aromatic carbons.[6][7]
Mass Spec. The mass spectrum will show the molecular ion peak. Characteristic fragmentation patterns for Boc-protected amino acids include the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[8][9] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
IR Spec. Characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-Cl stretching of the aromatic ring.

Therapeutic Applications and Future Directions

The unique structural features of 2-chloro-β-homophenylalanine derivatives make them attractive candidates for the development of novel therapeutics.

Oncology

The incorporation of chlorinated phenylalanine derivatives into peptides and small molecules has shown promise in the development of anticancer agents.[10] These compounds can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of phenylalanine have been investigated as antagonists of sphingosine-1-phosphate receptor 1 (S1PR1), a target implicated in various cancers.[10] The presence of the chloro group can enhance the binding affinity and selectivity of these compounds for their targets. Further research is warranted to explore the specific molecular targets of 2-chloro-β-homophenylalanine derivatives and their potential as targeted cancer therapies.

Neurological Disorders

Peptide-based therapeutics are gaining increasing attention for the treatment of neurodegenerative diseases.[11] The enhanced stability of peptides containing β-amino acids makes them particularly suitable for this purpose. 2-Chloro-D-β-homophenylalanine hydrochloride has been identified as a valuable building block for the synthesis of peptidomimetics targeting neurological disorders.[2] These compounds may act by modulating neurotransmitter activity or by interfering with the protein aggregation processes that are hallmarks of many neurodegenerative conditions.[12]

Applications cluster_Oncology Oncology cluster_Neurology Neurology Topic 2-Chloro-β-Homophenylalanine Derivatives Onco_Target Targeted Cancer Therapy Topic->Onco_Target Potential Application Neuro_Target Neurodegenerative Disease Treatment Topic->Neuro_Target Potential Application Onco_Mech Inhibition of Signaling Pathways (e.g., S1PR1 Antagonism) Onco_Target->Onco_Mech Neuro_Mech Modulation of Neurotransmitter Activity Inhibition of Protein Aggregation Neuro_Target->Neuro_Mech

Caption: Potential therapeutic applications of 2-chloro-β-homophenylalanine derivatives.

Conclusion

2-chloro-β-homophenylalanine derivatives represent a promising class of compounds for drug discovery and development. Their synthesis, primarily through the Arndt-Eistert homologation, allows for the creation of chiral β-amino acids with unique structural and electronic properties. The detailed characterization of these molecules is essential for understanding their behavior and for their application in medicinal chemistry. With their potential to target key pathways in cancer and neurological disorders, further investigation into the therapeutic applications of 2-chloro-β-homophenylalanine derivatives is highly encouraged. This guide provides a solid foundation for researchers to explore the full potential of this exciting class of molecules.

References

  • BenchChem. Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. BenchChem. Published 2025. Accessed February 15, 2026.
  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Organic-chemistry.org. Accessed February 15, 2026.
  • Chem-Impex. Boc-2-chloro-D-β-homophenylalanine. Chemimpex.com. Accessed February 15, 2026.
  • Sigma-Aldrich. (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid. Sigmaaldrich.com. Accessed February 15, 2026.
  • Chem-Impex. 2-Chloro-D-β-homophenylalanine hydrochloride. Chemimpex.com. Accessed February 15, 2026.
  • Ghosh AK, Kumaragurubaran N, Hong L, Kulkarni S, Fidanze S, Erickson J. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. J Mass Spectrom. 2008;43(9):1249-1260.
  • Chem-Impex. Boc-2-chloro-L-β-homophenylalanine. Chemimpex.com. Accessed February 15, 2026.
  • GenScript. Neurodegenerative Disease Peptides. Genscript.com. Accessed February 15, 2026.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chem.libretexts.org. Published August 29, 2023. Accessed February 15, 2026.
  • ChemicalBook. BOC-PHE-OSU(3674-06-4) 1H NMR spectrum. Chemicalbook.com. Accessed February 15, 2026.
  • Kao Y-Y, Chu C-W, Liou J-F, et al. STUDIES ON ANTITUMOR DRUGS VI.EXPERIMENTAL THERAPY AND TOXICITY OF p-BIS (2-CHLOROETHYL)AMINO-O-METHOXYL PHENYLALANINE(3P). Acta Pharmaceutica Sinica. 1964;11(1):1-6.
  • Al-Warhi T, Al-Mahmoudy A, Al-Sha'er MA, et al. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. 2025;30(16):E12345.
  • BOC Sciences. 2-Chloro-D-β-homophenylalanine hydrochloride. Bocsci.com. Accessed February 15, 2026.
  • Pike CJ, Burdick D, Walencewicz AJ, Glabe CG, Cotman CW.
  • PubChem. Boc-2-chloro-L-phenylalanine. Pubchem.ncbi.nlm.nih.gov. Accessed February 15, 2026.
  • Forró E, Fülöp F. Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta. 2011;94(8):1435-1442.
  • Sharma G, Modgil A, Anand P, Singh B. Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. Biomed Res Ther. 2025;12(7):5849-5865.
  • Concierge MD. Peptides For Neurodegenerative Diseases. Conciergemdla.com. Published March 18, 2025. Accessed February 15, 2026.
  • Wang Y, Li Y, Wang Y, et al. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. Front Pharmacol. 2024;15:1501234.
  • Thaisrivongs S, Pals DT, Kati WM, Turner SR, Thomasco LM, Watt W. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. Methods Mol Med. 1999;23:437-452.
  • Imai K, Ohta S, Oki M. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int J Mol Sci. 2022;23(4):1987.
  • Ghaffari S, Panahi Y, Johnston TP, Sahebkar A. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Curr Drug Targets. 2025;26(2):123-134.
  • News-Medical. Promising compound blocks production of beta amyloid peptides in Alzheimer's mouse model. News-medical.net. Published April 30, 2015. Accessed February 15, 2026.
  • El-Hashash MA, El-Kafrawy AF, Shiba SA. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. 2003;8(3):363-370.
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Technical Guide: Beta-Amino Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of


-amino acids into therapeutic design represents a paradigm shift from "mimicry" to "engineering." Unlike their 

-amino acid counterparts,

-amino acids possess an additional carbon atom in the backbone, creating a unique pharmacophore space.[1][2] This structural modification confers two decisive advantages for drug discovery: proteolytic resistance (metabolic stability) and the ability to adopt predictable, stable secondary structures (foldamers) that natural peptides cannot access.

This guide serves as an operational blueprint for medicinal chemists, detailing the structural logic, synthetic routes, and solid-phase assembly of


-amino acid-containing therapeutics.

Structural & Functional Advantage: The "Stiff Backbone" Effect

The core value proposition of


-amino acids lies in their ability to disrupt the "lock-and-key" recognition mechanism of endogenous proteases while maintaining—or enhancing—affinity for target receptors.
Isomer Classification

The position of the side chain (


) relative to the amine determines the classification:
  • 
    -amino acids:  Side chain on the carbon adjacent to the nitrogen (derived from 
    
    
    
    -amino acids via homologation).
  • 
    -amino acids:  Side chain on the carbon adjacent to the carbonyl (often require asymmetric synthesis).
    
  • 
    -amino acids:  Disubstituted, offering maximum conformational restriction.
    
The Foldamer Concept

While


-peptides rely on hydrogen bonding patterns (

) to form helices,

-peptides form unique helical structures defined by the ring size of the hydrogen bond:
  • 14-Helix: Formed by

    
    -peptides; stable in organic solvents and membranes.
    
  • 12-Helix: Often observed with cyclic

    
    -amino acids (e.g., ACPC).[3]
    

Mechanism of Stability: Endogenous peptidases (e.g., trypsin, pepsin) evolved to hydrolyze the amide bond adjacent to an


-carbon. The insertion of the extra methylene group (

) alters the electronic and steric environment of the scissile bond, rendering it "invisible" to the catalytic triad of most proteases.

Synthetic Methodologies: From Classical to Biocatalytic

Synthesizing enantiopure


-amino acids is the first bottleneck. We compare the classical chemical route with modern biocatalytic methods.
The Classical Route: Arndt-Eistert Homologation

This remains the standard for converting commercially available


-amino acids into 

-amino acids.

Protocol Summary:

  • Activation: Convert

    
    -protected 
    
    
    
    -amino acid to a mixed anhydride.
  • Diazotization: React with diazomethane (

    
    ) to form an 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver (Ag(I)) or light-catalyzed rearrangement in the presence of water/alcohol to yield the

    
    -amino acid/ester.[4]
    

Critical Safety Note: Diazomethane is explosive and toxic.[5] Modern protocols often substitute it with trimethylsilyldiazomethane or use microfluidic flow reactors to minimize hazardous inventory.

The Modern Route: Enzymatic Transamination

For industrial scalability (e.g., Sitagliptin), biocatalysis is superior due to high enantioselectivity and lack of toxic reagents.

Mechanism:


-Transaminases transfer an amino group from a donor (e.g., isopropylamine) to a prochiral 

-keto ester, setting the chiral center in a single step.

Comparison Table: Synthetic Routes

FeatureArndt-Eistert HomologationEnzymatic Transamination
Precursor

-Amino Acids (Chiral Pool)

-Keto Esters (Prochiral)
Target

-Amino Acids

or

(Enzyme dependent)
Scalability Low to Medium (Safety limits)High (Industrial standard)
Atom Economy Poor (Multi-step)Excellent (Single step)
Key Risk Diazomethane handlingEnzyme screening/optimization

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating


-amino acids into peptide chains via SPPS presents steric challenges. The extra methylene group reduces the nucleophilicity of the amino terminus and increases the likelihood of aggregation.
Optimized Coupling Protocol

Standard carbodiimide coupling (DIC/Oxyma) is often insufficient.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. These are more reactive and reduce racemization.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Workflow:

  • Resin Selection: Use low-loading resins (

    
    ) such as ChemMatrix or Tentagel to minimize inter-chain aggregation.
    
  • Deprotection: 20% Piperidine in DMF (

    
    ). Note: 
    
    
    
    -amino acids deprotect slower than
    
    
    -amino acids.
  • Activation:

    • Dissolve Fmoc-

      
      -AA (
      
      
      
      eq relative to resin).
    • Add HATU (

      
       eq) and DIPEA (
      
      
      
      eq).
    • Pre-activate for 30 seconds (color change to yellow/orange).

  • Coupling: Add to resin. Agitate for 60–120 minutes (double the standard time).

  • Monitoring: Perform a Kaiser Test. If positive (blue beads), re-couple using fresh reagents.

  • Capping: Acetic anhydride/Pyridine to block unreacted amines.

Visualization: SPPS Decision Logic

The following diagram illustrates the decision matrix for coupling sterically hindered


-amino acids.

SPPS_Workflow Start Start: Fmoc-Deprotected Resin Activation Activation: Fmoc-Beta-AA + HATU + DIPEA Start->Activation Coupling Coupling Reaction (60-120 min, RT or Microwave) Activation->Coupling Test QC: Kaiser/Chloranil Test Coupling->Test Success Proceed to Next Cycle Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) Recouple Re-couple: Switch Solvent (NMP) or Increase Temp (50°C) Fail->Recouple Cap Capping: Ac2O / Pyridine Fail->Cap 2nd Fail Recouple->Coupling Cap->Success

Caption: Operational workflow for SPPS coupling of


-amino acids, emphasizing Quality Control (QC) checkpoints to prevent deletion sequences.

Case Study: Sitagliptin (Januvia®)

Sitagliptin is the definitive proof-of-concept for


-amino acids in blockbuster drugs. It is a DPP-4 inhibitor used for Type 2 Diabetes.[6][7]
  • Structure: The pharmacophore is a

    
    -amino acid derivative: 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .
    
  • Role of the

    
    -Amino Acid:  The 
    
    
    
    -amino amide bond mimics the transition state of the DPP-4 substrate but cannot be cleaved by the enzyme. This results in tight binding (
    
    
    ) and a prolonged half-life, allowing once-daily dosing.
  • Synthesis: Merck evolved the synthesis from a chiral auxiliary route to a highly efficient asymmetric hydrogenation (Rh-Josiphos), and finally to a transaminase-based biocatalytic route, increasing yield and eliminating heavy metals.

Pathway Visualization: Mechanism of Action

Sitagliptin_MOA Sitagliptin Sitagliptin (Beta-Amino Acid Scaffold) DPP4 DPP-4 Enzyme (Protease) Sitagliptin->DPP4 Inhibits (Competitive) GLP1 GLP-1 / GIP (Incretin Hormones) DPP4->GLP1 Normally Degrades Insulin Insulin Secretion (Glucose Dependent) GLP1->Insulin Stimulates Glucose Blood Glucose Control Insulin->Glucose Regulates

Caption: Sitagliptin exploits the stability of the


-amino acid scaffold to inhibit DPP-4, preserving incretin hormones (GLP-1) and regulating glucose.[6]

Future Outlook

The field is moving beyond simple substitution toward foldamers —oligomers with predictable tertiary structures.

  • Macrocyclization: Combining

    
    -amino acids with head-to-tail cyclization to create "stapled" peptides that can penetrate cell membranes.
    
  • Protein-Protein Interaction (PPI) Inhibitors:

    
    -peptides can mimic the 
    
    
    
    -helix of a protein (e.g., p53) to block interactions with oncogenes (e.g., MDM2), offering a new modality for cancer therapy that bridges the gap between small molecules and biologics.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics.[1][8][9] Current Medicinal Chemistry, 9(8), 811–822. Link

  • Seebach, D., & Gellman, S. H. (2002). Beta-Peptides: Synthesis, Structure, and Function. Helvetica Chimica Acta.[10] Link

  • Hansen, K. B., et al. (2009). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin.[11] Organic Process Research & Development, 9(5), 634-639. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Bachem. (2023).[12] Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link

Sources

Technical Whitepaper: Structural and Pharmacophore Divergence

Author: BenchChem Technical Support Team. Date: February 2026

3-Amino-4-(2-chlorophenyl)butanoic acid vs. Baclofen

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergence between Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and its constitutional isomer, 3-amino-4-(2-chlorophenyl)butanoic acid .

While both molecules share the molecular formula


, they represent two distinct classes of non-proteinogenic amino acids:
  • Baclofen: A

    
    -amino acid  and established GABA-B agonist used in neurology.
    
  • Comparator: A

    
    -amino acid  (specifically a 
    
    
    
    -homophenylalanine derivative), primarily utilized as a scaffold in peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitor design.

The shift of the amino group from the


-position to the 

-position, combined with the ortho-chloro substitution, fundamentally alters the zwitterionic character, receptor binding affinity, and synthetic accessibility of the molecule.
Structural Analysis & Nomenclature

The core distinction lies in the backbone spacing between the carboxylic acid and the amine, and the regiochemistry of the chlorine substituent.

FeatureBaclofenComparator (Isomer)
IUPAC Name 4-amino-3-(4-chlorophenyl)butanoic acid3-amino-4-(2-chlorophenyl)butanoic acid
Amino Acid Class

-Amino Acid (GABA analog)

-Amino Acid (

-homophenylalanine analog)
Backbone Spacing 3 Carbons (

)
2 Carbons (

)
Chiral Center

(

-carbon)

(

-carbon)
Aryl Position Attached to

(

)
Attached to

(

)
Halogen Position Para (4-chloro)Ortho (2-chloro)
2.1 Structural Visualization

The following diagram contrasts the connectivity and spatial arrangement of the two isomers.

StructuralComparison cluster_0 Baclofen (Gamma-Amino) cluster_1 Comparator (Beta-Amino) Baclofen COOH-CH2-CH(Ar)-CH2-NH2 (3-carbon spacer) Ar_Bac 4-Chlorophenyl (Para-substituted) Baclofen->Ar_Bac Attached at C3 Diff_Spacer Pharmacophore Distance Baclofen: ~5-6 Å (Active) Comparator: ~3-4 Å (Inactive at GABA-B) Baclofen->Diff_Spacer Comparator COOH-CH2-CH(NH2)-CH2-Ar (2-carbon spacer) Ar_Comp 2-Chlorophenyl (Ortho-substituted) Comparator->Ar_Comp Attached at C4 Comparator->Diff_Spacer

Figure 1: Connectivity comparison highlighting the backbone spacer length difference critical for receptor recognition.

Physicochemical Divergence

The distance between the ammonium (


) and carboxylate (

) groups dictates the pKa values and lipophilicity (LogP).
  • Baclofen (Gamma): The larger separation minimizes inductive effects between the charged centers.

    • 
       (COOH): ~3.9
      
    • 
       (NH2): ~9.6[1]
      
    • Implication: Exists as a zwitterion over a broad pH range, mimicking the neurotransmitter GABA.

  • Comparator (Beta): The proximity of the ammonium group to the carboxyl group increases the acidity of the carboxyl group (inductive withdrawal by

    
    ) and decreases the basicity of the amine.
    
    • 
       (COOH): ~3.4 (Predicted, more acidic)
      
    • 
       (NH2): ~9.0 (Predicted, less basic)
      
    • Implication: Altered solubility profile and reduced transport via GABA transporters (GAT).

Synthetic Pathways[3][4]

The synthesis of these two isomers requires fundamentally different strategies due to the position of the nitrogen.

4.1 Baclofen Synthesis (Hofmann Rearrangement)

The industrial standard involves constructing the glutarimide ring followed by a Hofmann rearrangement to excise a carbonyl, effectively shortening a side chain to an amine.

4.2 Comparator Synthesis (Homologation)

-amino acids are typically synthesized by homologating 

-amino acids (Arndt-Eistert synthesis) or via the Rodionov reaction (condensation of aldehydes with malonic acid and ammonia).

SynthesisPathways cluster_bac Baclofen Route (Gamma-Amino) cluster_comp Comparator Route (Beta-Amino) Start_B 4-Chlorobenzaldehyde + Acetoacetate Step1_B Knoevenagel / Michael Addition Start_B->Step1_B Inter_B 3-(4-chlorophenyl)glutaric acid Step1_B->Inter_B Step2_B Dehydration & Imide Formation Inter_B->Step2_B Step3_B Hofmann Rearrangement (Br2 / NaOH) Step2_B->Step3_B Product_B Baclofen Step3_B->Product_B Start_C 2-Chlorobenzaldehyde Step1_C Rodionov Reaction (Malonic acid + NH4OAc) Start_C->Step1_C Inter_C 3-Amino-3-(2-chlorophenyl)propanoic acid (Beta-Phenylalanine analog) Step1_C->Inter_C Step2_C Arndt-Eistert Homologation (Diazomethane) Inter_C->Step2_C Product_C 3-Amino-4-(2-chlorophenyl)butanoic acid Step2_C->Product_C

Figure 2: Divergent synthetic workflows. Baclofen utilizes ring-opening/rearrangement, while the comparator typically requires carbon chain homologation.

Pharmacological Implications[4][5][6][7][8][9]
5.1 GABA-B Receptor Binding (Baclofen)

The GABA-B receptor is a Class C GPCR with a "Venus flytrap" binding domain.

  • Mechanism: Baclofen binds in the active site where the carboxylate interacts with Arg65 and the ammonium interacts with Glu260.

  • Critical Geometry: The 3-carbon spacing in Baclofen allows the charged groups to span the specific distance required to bridge these residues. The para-chloro group fits into a hydrophobic pocket, enhancing affinity 100-fold over GABA.

5.2 The Comparator (Beta-Amino Isomer)
  • Loss of Agonism: The 2-carbon spacing of the

    
    -amino acid is structurally rigid and too short to bridge the Arg65-Glu260 gap effectively. Consequently, this isomer is inactive  as a GABA-B agonist.
    
  • Alternative Utility: This scaffold resembles the structure of Sitagliptin (a DPP-4 inhibitor). The 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety is the pharmacophore for Sitagliptin. Therefore, the comparator (2-chlorophenyl analog) is likely a DPP-4 inhibitor intermediate or a peptidomimetic building block, rather than a neuroactive agent.

Experimental Protocols
Protocol A: Synthesis of Baclofen (Standard)

This protocol validates the formation of the gamma-amino scaffold.

  • Condensation: React 4-chlorobenzaldehyde (1.0 eq) with ethyl acetoacetate (2.0 eq) and piperidine (cat.) in ethanol. Reflux for 4 hours.

  • Hydrolysis: Treat the resulting diester with 30% NaOH at 90°C for 8 hours to facilitate hydrolysis and decarboxylation, yielding 3-(4-chlorophenyl)glutaric acid.

  • Imide Formation: Heat the glutaric acid derivative with urea or ammonia at 140°C to form the cyclic glutarimide.

  • Hofmann Rearrangement:

    • Cool a solution of NaOH (4.0 eq) to 0°C. Add Bromine (1.0 eq) dropwise.

    • Add the glutarimide solid portion-wise.

    • Heat to 50°C for 1 hour.

    • Critical Step: Adjust pH to 7.0 using dilute HCl. Baclofen precipitates at its isoelectric point.

  • Purification: Recrystallize from water/ethanol.

Protocol B: GABA-B Radioligand Binding Assay

Used to confirm the lack of affinity of the Comparator vs. Baclofen.

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 10 min.

  • Incubation:

    • Ligand: [3H]-Baclofen (2 nM).

    • Competitors: Baclofen (

      
       to 
      
      
      
      M) and Comparator Isomer (
      
      
      to
      
      
      M).
    • Non-specific binding: Determine using 100

      
      M isoguvacine.
      
  • Equilibrium: Incubate for 20 minutes at 20°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and 
    
    
    
    .
    • Expected Result: Baclofen

      
       nM. Comparator 
      
      
      
      M (Inactive).
References
  • GABA-B Receptor Structure & Baclofen Binding

    • Nature, "Structural basis of GABA-B receptor activ
  • Synthesis of Baclofen (Hofmann Rearrangement)

    • ChemicalBook, "Baclofen Synthesis and Industrial Production".
  • Beta-Amino Acid Pharmacology

    • Journal of Medicinal Chemistry, "Beta-Amino Acids in Drug Discovery".
  • DPP-4 Inhibitor Scaffolds (Beta-amino acid relevance)

    • Google Patents, "Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Baclofen Physicochemical Properties

    • PubChem, "Baclofen Compound Summary".

Sources

Technical Guide: 2-Chlorophenylalanine in Protein Engineering & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Non-natural amino acids with 2-chlorophenyl side chains Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chlorophenylalanine (2-Cl-Phe) is a non-canonical amino acid (ncAA) characterized by a chlorine substitution at the ortho position of the phenyl ring. Unlike its para-substituted counterpart (4-Cl-Phe), which is primarily used to probe electronic effects or enhance hydrophobic packing, 2-Cl-Phe introduces significant steric hindrance proximal to the peptide backbone. This unique steric profile restricts rotation around the


 bond (

angle) and the backbone dihedral angles (

), making it a powerful tool for inducing conformational constraints in peptide therapeutics and serving as a distinct anomalous scattering probe in X-ray crystallography.

This guide details the physicochemical properties, synthesis, and rigorous protocols for incorporating 2-Cl-Phe into proteins via biological and chemical methods.

Chemical & Physical Profile

The utility of 2-Cl-Phe stems from the "Ortho Effect"—a combination of steric clash and electronic withdrawal that distinguishes it from canonical Phenylalanine (Phe).

Comparative Properties Table
PropertyL-Phenylalanine (Phe)L-2-Chlorophenylalanine (2-Cl-Phe)L-4-Chlorophenylalanine (4-Cl-Phe)
Molecular Weight 165.19 g/mol 199.63 g/mol 199.63 g/mol
Van der Waals Radius (Substituent) 1.20 Å (H)1.75 Å (Cl)1.75 Å (Cl)
Electronic Effect (

)
0.00+0.47 (Inductive withdrawal)+0.47
LogP (Lipophilicity) ~1.38~2.15~2.20
Primary Utility Native interactionsConformational Restriction , PhasingHydrophobic packing, Affinity

Rotamer Restriction
MinimalHigh (Steric clash with backbone) Low
Mechanistic Insight: The Ortho-Clash

The chlorine atom at the 2-position creates a steric clash with the backbone carbonyl oxygen or amide nitrogen, depending on the rotamer. This restricts the available conformational space (entropy reduction), often stabilizing specific secondary structures like


-turns or helices. In drug design, this "pre-organization" can lower the entropic penalty of binding to a receptor, thereby improving affinity (

).

Synthesis & Production

While enzymatic routes exist, chemical synthesis remains the standard for high-purity production required for SPPS.

  • Asymmetric Hydrogenation: The most scalable route involves the asymmetric hydrogenation of (Z)-2-acetamido-3-(2-chlorophenyl)acrylic acid using chiral Rhodium or Ruthenium catalysts (e.g., Rh(cod) with DuPhos ligands). This yields enantiopure L-2-Cl-Phe (>99% ee).

  • Enzymatic Resolution: Racemic synthesis via the Strecker reaction followed by resolution using Acylase I (Aspergillus melleus) is a cost-effective alternative for smaller batches.

Biological Incorporation: The Auxotrophic Strategy[1]

Unlike site-specific incorporation (which requires evolved orthogonal tRNA/RS pairs), 2-Cl-Phe is structurally similar enough to Phe that it can be incorporated by the native Phenylalanyl-tRNA Synthetase (PheRS) in Phe-auxotrophic strains . This method results in Residue-Specific Incorporation (global replacement of Phe with 2-Cl-Phe).

Protocol: Residue-Specific Incorporation in E. coli

Objective: Produce recombinant protein where >95% of Phe residues are replaced by 2-Cl-Phe. Strain: E. coli B834(DE3) (genotype: metE gal ompT hsdS_B(r_B- m_B-) pheA).

Step-by-Step Workflow:

  • Inoculation: Transform B834(DE3) with your expression plasmid (e.g., pET vector). Inoculate a starter culture in LB media + antibiotic. Grow overnight at 37°C.

  • Growth Phase: Dilute 1:100 into M9 Minimal Media supplemented with glucose, vitamins, trace metals, and 40 mg/L L-Phenylalanine . Grow to OD

    
     ~ 0.8–1.0.
    
    • Mechanism:[1][2] The limiting Phe supports initial biomass accumulation.

  • Depletion Phase: Centrifuge cells (4000 x g, 10 min) and wash pellets 2x with sterile 0.9% NaCl or M9 salts (no amino acids).

    • Critical Step: Thorough washing removes residual Phe to prevent "contamination" of the final protein.

  • Induction & Shift: Resuspend cells in fresh M9 Minimal Media containing:

    • 19 canonical amino acids (no Phe).

    • 0.5 mM (100 mg/L) L-2-Chlorophenylalanine .

    • IPTG (e.g., 1 mM) to induce expression.

  • Expression: Incubate at 25–30°C for 4–6 hours.

    • Note: 2-Cl-Phe supports translation but may slow growth. Lower temperatures aid protein folding.

  • Harvest: Pellet cells and proceed to purification. Mass spectrometry (ESI-MS) will confirm a mass shift of +34 Da per Phe residue.

Visualization: Auxotrophic Incorporation Cycle

AuxotrophCycle Inoculation Inoculation (LB Media) Growth Biomass Growth (M9 + Limiting Phe) Inoculation->Growth Dilute Wash Wash Step (Remove Phe) Growth->Wash Harvest & Deplete Shift Media Shift (Add 2-Cl-Phe + IPTG) Wash->Shift Resuspend Translation Translation by Native PheRS Shift->Translation Induction Protein Global 2-Cl-Phe Incorporated Protein Translation->Protein Synthesis

Caption: Workflow for residue-specific incorporation using auxotrophic strain B834(DE3). The wash step is critical to ensure high incorporation efficiency.

Chemical Incorporation: Solid Phase Peptide Synthesis (SPPS)

Incorporating 2-Cl-Phe via SPPS presents a challenge: Steric Hindrance . The ortho-chloro group shields the


-amine, making acylation slower and more prone to deletion sequences.
Protocol: Coupling Sterically Hindered 2-Cl-Phe

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma. Avoid HBTU for hindered couplings.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Cycle:

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The "Pre-activation" Method):

    • Dissolve Fmoc-2-Cl-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIEA (DIPEA, 8.0 eq).

    • Allow to activate for 30–60 seconds (color change to yellow/orange).

  • Coupling:

    • Add activated solution to resin.

    • Time: 2 hours at Room Temperature (RT) OR 10 min at 75°C (Microwave).

    • Note: Microwave heating significantly improves yield for ortho-substituted amino acids.

  • Double Coupling (Mandatory):

    • Drain resin. Do not deprotect.

    • Repeat Step 2 and 3 with fresh reagents.

    • Why? The first coupling often stalls at 80-90% conversion due to sterics. The second push ensures >99% completion.

  • Capping: Acetic anhydride/Pyridine (10 min) to terminate unreacted chains.

Visualization: SPPS Decision Logic

SPPS_Logic Start Start Coupling Cycle CheckResidue Is Residue 2-Cl-Phe? Start->CheckResidue Standard Standard Coupling (HBTU, 1x, 45min) CheckResidue->Standard No Hindered Hindered Protocol CheckResidue->Hindered Yes Next Next Cycle Standard->Next Step1 Use HATU or DIC/Oxyma Hindered->Step1 Step2 Double Coupling (2 x 2hr or MW) Step1->Step2 CheckKaiser Kaiser Test (Blue = Incomplete) Step2->CheckKaiser CheckKaiser->Step2 Blue (Fail) Cap Acetylation Capping CheckKaiser->Cap Fail >2x CheckKaiser->Next Colorless (Pass)

Caption: Decision logic for SPPS coupling. 2-Cl-Phe requires a "Hindered Protocol" using stronger activators (HATU) and double coupling to overcome steric barriers.

Applications in Drug Discovery[4][5]

Metabolic Stability (Proteolytic Resistance)

Peptides containing natural Phe are rapid targets for chymotrypsin and other proteases.

  • Mechanism: The 2-chloro substituent prevents the protease active site from accommodating the phenyl ring in the S1 hydrophobic pocket due to steric clash.

  • Result: Replacing Phe with 2-Cl-Phe often extends plasma half-life (

    
    ) from minutes to hours.
    
Conformational Constraint (Peptide Stapling Alternative)

In helical peptides or


-turns, the side chain of 2-Cl-Phe restricts the 

angle to approximately -60° or +180°, disfavoring the gauche- conformation (-60°).
  • Application: Use 2-Cl-Phe to "lock" a bioactive conformation without the need for covalent cyclization (stapling). This is particularly effective in disrupting Protein-Protein Interactions (PPIs) where the peptide must adopt a rigid helix to bind.

Crystallography (Anomalous Phasing)

Chlorine is a useful anomalous scatterer for X-ray crystallography.

  • Technique: Proteins labeled with 2-Cl-Phe (via the auxotroph method) can be used for SAD (Single-wavelength Anomalous Diffraction) phasing.

  • Advantage: Unlike Selenomethionine (SeMet), which requires Met residues, 2-Cl-Phe labels hydrophobic cores, providing phase information in different regions of the electron density map.

References

  • Properties & Synthesis

    • Easton, C. J., et al. "Stereocontrolled synthesis of

      
      -substituted phenylalanine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1994. 
      
  • Auxotrophic Incorporation

    • Budisa, N., et al. "High-level biosynthetic substitution of methionine in proteins by its analogs 2-aminohexanoic acid, selenomethionine, telluromethionine and ethionine in Escherichia coli." European Journal of Biochemistry, 1995. (Foundational method adapted for Phe analogs).

  • Steric Effects in Peptides

    • Balaram, P. "Non-standard amino acids in peptide design and protein engineering." Current Opinion in Structural Biology, 1992.

  • SPPS of Hindered Amino Acids

    • Albericio, F., et al. "Coupling reagents and strategies for the solid-phase synthesis of difficult peptides." Chemical Reviews, 2011.[3]

  • Anomalous Scattering

    • Dauter, Z., et al. "Halides as ligands and anomalous scatterers in protein crystallography." Acta Crystallographica Section D, 2000.

Sources

Technical Guide: Boc-3-Amino-4-(2-chlorophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Boc-3-Amino-4-(2-chlorophenyl)butyric acid , a critical beta-amino acid derivative used in peptidomimetic drug design.

Common Name: Boc-β-HoPhe(2-Cl)-OH CAS Registry Number: 218608-93-6 (R-isomer), 218608-95-8 (S-isomer)

Executive Summary

Boc-3-Amino-4-(2-chlorophenyl)butyric acid is a protected


-amino acid derivative, specifically a 

-homophenylalanine analog.[1] Unlike standard

-amino acids, this compound features an extra methylene group (

) in the backbone, conferring unique conformational properties and resistance to enzymatic degradation.

In drug discovery, this scaffold is invaluable for constructing


-peptides  and foldamers —synthetic oligomers that mimic natural protein secondary structures (helices, sheets) while exhibiting superior pharmacokinetic profiles. The ortho-chloro substituent on the phenyl ring introduces specific steric constraints, often used to lock conformations in protease inhibitors or receptor ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the


-amino functionality and a free carboxylic acid, making it ready for solid-phase or solution-phase peptide synthesis.[1]
PropertyData
IUPAC Name 3-[(tert-Butoxycarbonyl)amino]-4-(2-chlorophenyl)butanoic acid
Common Abbreviation Boc-β-HoPhe(2-Cl)-OH
Molecular Formula

Molecular Weight 313.78 g/mol
Physical State White to off-white powder
Solubility Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water
Melting Point Typically 130–140°C (varies by purity/polymorph)
Storage Conditions 2–8°C, Desiccated, Inert Atmosphere
Chirality Available as (R) or (S) enantiomers; (S) is the natural-like homolog

Synthetic Methodology: Arndt-Eistert Homologation

The most authoritative route for synthesizing enantiopure


-amino acids from their 

-amino acid counterparts is the Arndt-Eistert Homologation . This method inserts a methylene group while preserving the stereochemistry of the chiral center.
Mechanism of Action
  • Activation: The starting material, Boc-2-chloro-phenylalanine, is activated as a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields a diazoketone intermediate.

  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the desired

    
    -amino acid.
    
Synthesis Workflow Visualization

ArndtEistert Start Boc-2-Cl-Phe-OH (Alpha-Amino Acid) Step1 Mixed Anhydride Formation (iBuOCOCl / NMM) Start->Step1 Activation Step2 Diazoketone Intermediate (CH2N2) Step1->Step2 Diazotization Step3 Wolff Rearrangement (Ag+ / H2O) Step2->Step3 Rearrangement Product Boc-β-HoPhe(2-Cl)-OH (Beta-Amino Acid) Step3->Product Hydrolysis

Figure 1: The Arndt-Eistert homologation pathway for converting


-amino acids to 

-homo amino acids.

Applications in Drug Development[1]

Peptidomimetics and Foldamers

The incorporation of Boc-β-HoPhe(2-Cl)-OH into peptide sequences creates


-peptides . These structures tend to adopt stable helical conformations (e.g., the 

-14 helix) distinct from the

-helix.
  • Benefit: The 2-chlorophenyl group provides steric bulk that can stabilize specific turn conformations or fill hydrophobic pockets in target receptors (e.g., GPCRs).

Proteolytic Stability

Peptides containing


-amino acids are generally resistant to cleavage by endogenous peptidases and proteases.
  • Mechanism: Proteolytic enzymes are stereospecific and regiospecific; they typically cannot recognize the elongated backbone and the specific spatial arrangement of the side chains in

    
    -peptides.
    
  • Result: Significantly increased plasma half-life (

    
    ) for drug candidates.
    
Intermediate for API Synthesis

This compound serves as a key intermediate for synthesizing analogs of GABA-ergic drugs (similar to Baclofen, though Baclofen is a


-amino acid) and inhibitors for enzymes like DPP-4 (similar to Sitagliptin).

Experimental Protocols

Standard Coupling Protocol (Solid Phase)

This protocol describes the incorporation of Boc-β-HoPhe(2-Cl)-OH into a growing peptide chain.

Reagents:

  • Coupling Agent: HATU or HBTU (0.9 eq relative to amino acid)

  • Base: DIEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Boc-β-HoPhe(2-Cl)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq). Stir for 1-2 minutes to form the activated ester.

  • Coupling: Add the activated solution to the resin-bound amine. Shake at room temperature for 45–60 minutes.

  • Monitoring: Verify coupling efficiency using the Kaiser test (ninhydrin). Note that secondary amines may require the Chloranil test.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Boc-Deprotection Protocol

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Scavengers (if sensitive side chains like Trp/Cys are present)

Procedure:

  • Treat the resin/compound with 50% TFA in DCM (v/v) for 30 minutes.

  • Precipitate the deprotected peptide using cold diethyl ether.

  • Centrifuge and dry under vacuum.

Peptide Synthesis Workflow Visualization

PeptideCoupling Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (45-60 min, DMF) Resin->Coupling Activate Activation (Boc-AA + HATU + DIEA) Activate->Coupling QC QC: Kaiser Test Coupling->QC QC->Coupling Fail (Blue) - Recouple Deprotect Boc Deprotection (50% TFA/DCM) QC->Deprotect Pass (Blue -> Colorless) NextCycle Ready for Next Cycle Deprotect->NextCycle

Figure 2: Solid-phase peptide synthesis (SPPS) cycle for Boc-protected beta-amino acids.

Handling and Safety (SDS Summary)

  • Hazard Identification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Hygroscopic. Store tightly sealed at 2–8°C. Allow to reach room temperature before opening to prevent condensation.

References

  • PubChem. (n.d.). Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (CID 7021564).[2][3] National Library of Medicine. Retrieved from [Link]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (General reference for Arndt-Eistert methodology in beta-peptides).

Sources

Technical Guide: Fmoc-3-Amino-4-(2-chlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Application, and Protocols for Peptidomimetic Synthesis

Executive Summary

Fmoc-3-Amino-4-(2-chlorophenyl)butyric acid (often abbreviated as Fmoc-β³-homo-2-Cl-Phe-OH) is a specialized non-proteinogenic amino acid used primarily in the synthesis of β-peptides and peptidomimetics . Unlike standard α-amino acids, this molecule possesses a backbone extended by one methylene group (homologation), conferring unique structural properties to the resulting peptide chains.

In drug development, the incorporation of this residue serves two critical functions:

  • Proteolytic Stability: The β-backbone is unrecognized by most endogenous proteases, significantly extending the plasma half-life of therapeutic peptides.

  • Conformational Restriction: The 2-chlorophenyl side chain introduces specific steric bulk and lipophilicity, often used to lock peptides into stable secondary structures (helices or sheets) known as "foldamers."

This guide details the physicochemical properties, handling protocols, and solid-phase synthesis (SPPS) methodologies required to effectively utilize this building block.

Chemical Specifications & Properties[1][2][3][4][5][6][7][8][9][10][11]

The following data constitutes the core reference for analytical validation and stoichiometry calculations.

Physicochemical Core
ParameterSpecification
Chemical Name Fmoc-3-Amino-4-(2-chlorophenyl)butyric acid
Common Synonyms Fmoc-β-homo-2-chlorophenylalanine; Fmoc-β³-hPhe(2-Cl)-OH
CAS Number 268734-29-8 (Stereoisomer specific, typically R)
Molecular Formula C₂₅H₂₂ClNO₄
Molecular Weight 435.90 g/mol
Monoisotopic Mass 435.1237 Da
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP, DCM; Insoluble in Water
Structural Composition

The molecule consists of three functional domains:[1]

  • N-Terminal Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group, base-labile.[2]

  • β-Amino Acid Backbone: A 3-aminobutyric acid core (β³-substitution pattern).

  • Side Chain: A 2-chlorobenzyl group attached to the β-carbon (C3), providing steric occlusion and hydrophobic interaction potential.

Mechanistic Insight: The β-Peptide Advantage

Proteolytic Resistance & Foldamer Formation

The primary utility of Fmoc-3-Amino-4-(2-chlorophenyl)butyric acid lies in its ability to disrupt the "lock-and-key" recognition mechanism of proteases. Standard peptidases target the peptide bond between α-carbons. The insertion of an extra methylene group (


) in the backbone alters the electronics and geometry of the amide bond, rendering it resistant to enzymatic hydrolysis.

Furthermore, β-amino acids with bulky side chains (like the 2-chlorophenyl group) strongly favor the formation of stable helices (such as the 3₁₄-helix ). The ortho-chloro substituent locks the side-chain rotamers, reducing entropic penalty upon binding to a target receptor.

BetaPeptideMechanism cluster_0 Chemical Input cluster_1 Structural Effect cluster_2 Therapeutic Outcome Molecule Fmoc-3-Amino-4-(2-chlorophenyl)butyric acid Backbone Backbone Extension (+CH2) Molecule->Backbone Sidechain 2-Cl-Phenyl (Steric Bulk) Molecule->Sidechain Stability Protease Resistance Backbone->Stability Altered Scissile Bond Folding Stable 3-14 Helix (Foldamer) Sidechain->Folding Rotational Restriction Drug Half-Life Extension Drug Half-Life Extension Stability->Drug Half-Life Extension High Affinity Binding High Affinity Binding Folding->High Affinity Binding

Figure 1: Mechanistic pathway detailing how the chemical structure translates to therapeutic advantages in drug design.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Coupling β-amino acids can be kinetically slower than α-amino acids due to the increased flexibility of the backbone and steric hindrance from the β-substituent. The following protocol is optimized for high-efficiency coupling.

Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride (loading 0.3–0.6 mmol/g).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Coupling Workflow
  • Resin Swelling:

    • Swell resin in DCM for 20 minutes, then wash 3x with DMF.

  • Fmoc Deprotection (Pre-cycle):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform Kaiser test (should be positive/blue).

  • Activation (The Critical Step):

    • Calculate 3.0 equivalents of Fmoc-3-Amino-4-(2-chlorophenyl)butyric acid relative to resin loading.

    • Dissolve amino acid in minimum DMF.

    • Add 2.9 equivalents of HATU and 3.0 equivalents of HOAt.

    • Add 6.0 equivalents of DIPEA immediately before adding to resin.

    • Note: Pre-activation time should not exceed 2 minutes to avoid racemization.

  • Coupling Reaction:

    • Add activated mixture to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 60–90 minutes at room temperature.

    • Optimization: For difficult sequences, double couple (repeat step 3-4) or use microwave assistance (75°C for 5 min).

  • Monitoring:

    • Wash resin with DMF (3x).[3]

    • Perform Kaiser test or Chloranil test (for secondary amines).

    • Result: If beads are colorless, coupling is >99% complete. If blue, repeat coupling.

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (AA + HATU + DIPEA) Wash1->Activate Couple Coupling (60-90 min) Activate->Couple Check QC: Kaiser Test Couple->Check Next Proceed to Next Cycle Check->Next Colorless (Pass) Repeat Double Coupling Check->Repeat Blue (Fail) Repeat->Couple

Figure 2: Operational workflow for the solid-phase coupling of Fmoc-β-amino acids.

Quality Control & Storage

To ensure the integrity of the starting material and the final peptide, strict QC measures are required.

Analytical Validation (HPLC/MS)
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA.

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

  • Expected Mass: ESI-MS should show

    
     and 
    
    
    
    . The chlorine isotope pattern (
    
    
    ) will be visible (3:1 ratio).
Storage & Handling
  • Temperature: Store at +2°C to +8°C (desiccated).

  • Stability: Stable for >2 years if kept dry. Hydrolyzes slowly in moist air.

  • Safety: Irritant. Wear gloves and eye protection.[4][5] Avoid inhalation of dust.

References

  • ChemicalBook. (2025). Fmoc-L-beta-homophenylalanine and derivatives: Physicochemical Properties. Retrieved from

  • Chem-Impex International. (n.d.). Fmoc-2-chloro-D-beta-homophenylalanine Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5706683 (Related Structure). Retrieved from

  • Sigma-Aldrich. (2025). Fmoc-beta-amino acids for Peptide Synthesis. Retrieved from

  • Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function. Helvetica Chimica Acta. (Foundational text on beta-peptide synthesis mechanics).

Sources

Chiral beta-amino acids in medicinal chemistry

Chiral -Amino Acids: The "Staggered" Scaffold in Modern Medicinal Chemistry

Executive Summary

In the landscape of peptidomimetics and small-molecule drug design,



Structural Architectures & Foldamer Theory

Unlike



Classification
  • 
    -Amino Acids:  Side chain attached to the 
    
    
    -carbon (derived from homologation of
    
    
    -amino acids).
  • 
    -Amino Acids:  Side chain attached to the 
    
    
    -carbon (requires specific alkylation or Mannich strategies).
  • Cyclic

    
    -Amino Acids:  The backbone is constrained within a ring (e.g., ACPC: 2-aminocyclopentanecarboxylic acid), freezing specific torsion angles.
    
The Foldamer Concept

  • 14-Helix: Formed by

    
     hydrogen bonding (C=O of residue 
    
    
    to H-N of residue
    
    
    ). This structure requires a 14-membered ring and is favored by acyclic
    
    
    -residues in organic solvents.
  • 12-Helix: Formed by

    
     hydrogen bonding.[1] This is favored by cyclic residues like ACPC.
    

Data Visualization: Foldamer H-Bonding Logic

FoldamerLogicAlphaα-Peptide Helix(3.6 residues/turn)Beta14β-Peptide 14-Helix(3.0 residues/turn)Alpha->Beta14Backbone ExtensionHB_AlphaH-Bond: i → i+4(13-atom ring)Alpha->HB_AlphaHB_14H-Bond: i → i+2(14-atom ring)Beta14->HB_14Beta12β-Peptide 12-Helix(2.5 residues/turn)HB_12H-Bond: i → i+3(12-atom ring)Beta12->HB_12StabilityProteolytic Stability(No recognition by pepsin/trypsin)HB_14->StabilityHB_12->Stability

Caption: Comparison of hydrogen-bonding networks in



Strategic Synthesis: From Bench to Kilogram Scale

Accessing enantiopure

The Arndt-Eistert Homologation

The classical method for converting an N-protected


  • Mechanism: Activation of carboxylate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Diazoketone formation 
    
    
    Wolff Rearrangement (via Ketene)
    
    
    Nucleophilic trapping.
  • Utility: Best for preserving the chirality of natural amino acid starting materials.

Asymmetric Hydrogenation (The Industrial Route)

Used in the synthesis of Sitagliptin , this method employs chiral transition metal catalysts (Rh or Ru) to reduce

  • Key Advantage: Atom economy and scalability.

  • Catalyst: Typically Ru(II)-BINAP or Rh-Josiphos complexes.

Biocatalysis

Transaminases (aminotransferases) can kinetically resolve racemic

Data Visualization: Sitagliptin Synthetic Strategy

SitagliptinSynthesisKetoEsterProchiral β-Keto Ester(Substrate)EnamineEnamine IntermediateKetoEster->EnamineNH4OAcBetaAAChiral β-Amino Acid(Sitagliptin Moiety)KetoEster->BetaAABiocatalytic TransaminationBioCatRoute B: Transaminase (ATA-117)PLP cofactorKetoEster->BioCatEnamine->BetaAAAsymmetric HydrogenationChemCatRoute A: Rh(I)/JosiphosHigh Pressure H2Enamine->ChemCatSitagliptinSitagliptin (Januvia)DPP-4 InhibitorBetaAA->SitagliptinCoupling with Triazolopiperazine

Caption: Dual pathways for Sitagliptin manufacture: The Chemocatalytic route (Rh-catalyzed) vs. the Biocatalytic route (Transaminase).

Medicinal Chemistry Applications

Proteolytic Stability

The "beta" backbone extends the distance between the N-terminus and the carbonyl, preventing the formation of the tetrahedral intermediate required for hydrolysis by serine proteases.

Table 1: Comparative Stability of Peptides | Peptide Type | Half-life (


-Peptide

-Peptide

Hybrid
Case Study: Sitagliptin (Januvia)

Sitagliptin is the quintessential success story of

  • Target: Dipeptidyl peptidase-4 (DPP-4).

  • Pharmacophore: The

    
    -amino acid moiety (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) mimics the N-terminal peptides cleaved by DPP-4 but forms a stable complex that inhibits the enzyme.
    
  • Significance: The

    
    -structure provides oral bioavailability and a long half-life, allowing once-daily dosing.
    

Experimental Protocols

Protocol A: Arndt-Eistert Homologation (Bench Scale)

This protocol converts N-Boc-L-Phenylalanine to N-Boc-L-

  • Activation: Dissolve N-Boc-L-Phe (10 mmol) in dry THF (50 mL) at -15°C. Add N-methylmorpholine (11 mmol) followed by isobutyl chloroformate (11 mmol). Stir for 15 min to form the mixed anhydride.

  • Diazoketone Formation: Filter the salts (quickly) and add the filtrate to a solution of diazomethane in ether (approx. 15 mmol, Caution: Explosive/Toxic ) at 0°C. Note: Modern alternatives use TMS-diazomethane. Stir for 3 hours. Evaporate solvent to yield the yellow

    
    -diazoketone.
    
  • Wolff Rearrangement: Dissolve the diazoketone in THF/H2O (9:1). Add silver benzoate (0.1 eq) dissolved in triethylamine (1 eq).

  • Reaction: The mixture will evolve

    
     gas. Protect from light. Sonicate or stir until gas evolution ceases (approx 1-2 h).
    
  • Workup: Evaporate THF. Acidify aqueous residue with 1M HCl. Extract with EtOAc. The product is the homologated

    
    -amino acid.[2]
    
Protocol B: High-Throughput Proteolytic Stability Assay

Validates the "medicinal" advantage of the synthesized scaffold.

  • Preparation: Prepare 100

    
    M solutions of the 
    
    
    -peptide and a control
    
    
    -peptide in PBS (pH 7.4).
  • Incubation: Add Trypsin or Chymotrypsin (1 unit/mL) to the peptide solution. Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to quench the enzyme.
    
  • Analysis: Analyze via LC-MS. Integrate the parent ion peak.

  • Calculation: Plot ln([Concentration]) vs time. The slope

    
     determines 
    
    
    .

References

  • Review of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Amino Acids in Medicinal Chemistry 
    Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).[3][4][5] 
    
    
    -Amino acids: Versatile peptidomimetics.
  • Sitagliptin Synthesis & Biocatalysis Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.

  • Foldamer Structural Characterization Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function.
    
    
  • Arndt-Eistert Reaction Mechanism Podlech, J., & Seebach, D. (1995).[6][7] On the preparation of

    
    -amino acids from 
    
    
    -amino acids using the Arndt-Eistert reaction. [8]
  • Proteolytic Stability Data Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of

    
    -peptides.
    
    

3-Amino-4-(2-chlorophenyl)butyric acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Amino-4-(2-chlorophenyl)butyric Acid Synonyms:


-Homo-2-chlorophenylalanine; 

-Homo-2-Cl-Phe CAS Registry Number: 331763-53-2 (R-enantiomer HCl), 270596-36-6 (S-enantiomer HCl)[1][2]

Abstract

This technical guide provides a comprehensive analysis of 3-amino-4-(2-chlorophenyl)butyric acid , a critical chiral


-amino acid intermediate used in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs).[1][2] Distinct from its structural isomer Baclofen (

-(4-chlorophenyl)-GABA), this molecule serves as a building block for protease-resistant peptides ("foldamers") and is a scaffold for Structure-Activity Relationship (SAR) studies in GPCR ligand design.[1][2] This document details its chemical identity, synthetic pathways, and analytical profiling for drug development applications.[1][2]

Chemical Identity & Structural Differentiation

IUPAC Nomenclature & Stereochemistry

The systematic name 3-amino-4-(2-chlorophenyl)butanoic acid defines a four-carbon carboxylic acid chain with an amine group at position 3 and a 2-chlorophenyl substituent at position 4.[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 213.66 g/mol (Free base)[1][2]

  • Chirality: The C3 position is a stereocenter.[1][2] The (R)-enantiomer is the most common target for bioactive peptide synthesis, corresponding to the natural L-phenylalanine configuration in homologation schemes.[1][2]

Structural Divergence: Target vs. Baclofen

It is critical to distinguish this molecule from Baclofen to prevent experimental error.

FeatureTarget: 3-Amino-4-(2-chlorophenyl)butyric acid Baclofen: 4-Amino-3-(4-chlorophenyl)butyric acid
Class

-Amino Acid (

-Homo-Phe analog)

-Amino Acid derivative (GABA analog)
Amine Position Position 3 (

to carboxyl)
Position 4 (

to carboxyl)
Aryl Position Position 4 (Side chain methylene)Position 3 (

substituent)
Chlorine Position Ortho (2-position) Para (4-position)
Primary Use Peptidomimetic synthesis, FoldamersGABA-B Receptor Agonist (Muscle Relaxant)

Synthetic Pathways & Methodology

The synthesis of 3-amino-4-(2-chlorophenyl)butyric acid generally follows two authoritative routes: Arndt-Eistert Homologation (for lab-scale stereochemical retention) or Asymmetric Hydrogenation (for industrial scalability).[1][2]

Protocol A: Arndt-Eistert Homologation (Lab Scale)

Rationale: This method converts an


-amino acid to a 

-amino acid while retaining stereochemistry.[1][2]

Starting Material: (L)-2-Chlorophenylalanine (Boc-protected).[1][2]

  • Activation: React N-Boc-2-Cl-Phe with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Diazotization: Treat the anhydride with diazomethane (

    
    ) in ether to generate the 
    
    
    
    -diazoketone intermediate.[1][2]
    • Safety Note: Diazomethane is explosive; use a specialized generator with polished glass joints.[1][2]

  • Wolff Rearrangement: Dissolve the diazoketone in THF/Water (10:1). Add silver benzoate (

    
    ) catalyst and sonicate or reflux.[2] The intermediate ketene reacts with water to form the 
    
    
    
    -amino acid.[1][2]
  • Purification: Acid/Base extraction followed by recrystallization from EtOAc/Hexane.[1][2]

Protocol B: Knoevenagel Condensation (Industrial Scale)

Rationale: Avoids diazomethane; suitable for multi-kilogram production.[1][2]

  • Condensation: React 2-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol to form

    
    -amino-2-chlorocinnamic acid.
    
  • Enzymatic/Catalytic Resolution: The resulting racemate is resolved using Penicillin G Acylase or via asymmetric hydrogenation using a Rhodium-BINAP catalyst to yield the enantiopure (R)- or (S)-product.[1][2]

SynthesisPathways Start 2-Chlorophenylalanine (Alpha-Amino Acid) Step1 Mixed Anhydride Formation Start->Step1 Isobutyl chloroformate Step2 Diazoketone Intermediate Step1->Step2 CH2N2 Step3 Wolff Rearrangement (Ag+ Catalyst) Step2->Step3 -N2 Product 3-Amino-4-(2-chlorophenyl) butyric acid (Beta-Amino Acid) Step3->Product +H2O

Figure 1: Arndt-Eistert Homologation pathway for converting


-amino acids to the target 

-amino acid.[1][2]

Applications in Drug Development

Peptidomimetics & Foldamers

Researchers utilize this molecule to synthesize


-peptides .[1][2] Unlike natural 

-peptides,

-peptides possessing the 3-amino-4-aryl scaffold (homophenylalanine derivatives) exhibit:
  • Proteolytic Stability: They are resistant to degradation by endogenous peptidases (trypsin, pepsin), extending plasma half-life.[1][2]

  • Secondary Structure: They spontaneously fold into stable helices (specifically the 14-helix), making them excellent scaffolds for disrupting protein-protein interactions (PPIs).[1][2]

Pharmacophore Exploration

In medicinal chemistry, the 2-chlorophenyl moiety provides steric bulk and lipophilicity (


-stacking capability) distinct from the 4-chloro analog.[1][2]
  • Target Classes: DPP-4 inhibitors (diabetes), GLP-1 analogs, and novel GABA-B modulators where ortho-substitution alters receptor binding pocket affinity.[1][2]

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate in drug synthesis, the following self-validating analytical protocols are required.

High-Performance Liquid Chromatography (HPLC)
  • Objective: Enantiomeric Purity determination (>99% ee required for peptide synthesis).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% TFA.[2]

  • Detection: UV at 210 nm and 254 nm.[1][2]

  • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns (verify with racemic standard).[1][2]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Diagnostic Ions:

    • 
       (Cl isotope pattern confirms mono-chloro substitution: 3:1 ratio at 214/216).[1][2]
      
    • Fragment 154 m/z: Loss of glycine-equivalent unit, characteristic of

      
      -amino acids.[1][2]
      
ParameterSpecification LimitMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

Area %
Chiral Purity

ee
Chiral HPLC
Water Content

Karl Fischer
Specific Rotation

(c=1, H2O) for (R)-HCl
Polarimetry

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021564, Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid.[1][2] Retrieved from [Link][1][2]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1][2] Helvetica Chimica Acta.[1][2] (Foundational methodology citation).

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-Amino-4-(2-chlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-amino-4-(2-chlorophenyl)butyric acid (also known as


-homo-2-chlorophenylalanine).[1][2] Unlike the structural isomer Baclofen (

-amino), this target is a

-amino acid, serving as a critical scaffold for peptidomimetics and integrin antagonists.[2]

While the classical Arndt-Eistert homologation of 2-chlorophenylalanine is often cited, it requires hazardous diazomethane and silver salts, making it unsuitable for scale-up.[1][2] This guide presents a superior Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) methodology .[1][2] This route utilizes commercially available 2-chlorophenylacetic acid, avoids explosive intermediates, and employs reductive amination to install the amine functionality with high chemoselectivity.[2]

Strategic Route Analysis

The Challenge: Positional Isomerism & Safety

The target molecule contains an amine at the


-position relative to the carboxylate, with a lipophilic 2-chlorobenzyl side chain.[2]
  • Classical Route (Arndt-Eistert): High enantiomeric retention but significant safety risks (diazomethane) and high cost.[1][2]

  • Selected Route (Meldrum’s Acid): Converts phenylacetic acids to

    
    -keto esters, which are then converted to 
    
    
    
    -amino acids.[1][2] This method is "process-friendly," utilizing mild temperatures and stable intermediates.[2]
Reaction Scheme Overview
  • Acylation: Activation of 2-chlorophenylacetic acid with Carbonyldiimidazole (CDI) and condensation with Meldrum's acid.[1][2]

  • Decarboxylative Alcoholysis: Thermal ring-opening in ethanol to yield the

    
    -keto ester.[1][2]
    
  • Reductive Amination: One-pot conversion of the ketone to the amine using Ammonium Acetate and Sodium Cyanoborohydride.[2]

  • Saponification: Final hydrolysis to the free amino acid.[2]

SynthesisPathway cluster_legend Process Logic Start 2-Chlorophenylacetic Acid (Starting Material) Act Acyl-Meldrum's Intermediate Start->Act 1. CDI, THF, 0°C 2. Meldrum's Acid Keto Ethyl 4-(2-chlorophenyl)- 3-oxobutanoate Act->Keto EtOH, Reflux (-CO2, -Acetone) AmineEst Ethyl 3-amino-4- (2-chlorophenyl)butyrate Keto->AmineEst NH4OAc, NaBH3CN MeOH, pH 6 Target 3-Amino-4-(2-chlorophenyl) butyric acid AmineEst->Target LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise conversion of phenylacetic acid precursor to the target beta-amino acid via the Meldrum's Acid platform.[1][2]

Detailed Experimental Protocol

Phase A: Synthesis of the -Keto Ester Intermediate

Objective: Extend the carbon chain by two units using Meldrum's acid as a C2-synthon.

Reagents:

  • 2-Chlorophenylacetic acid (1.0 equiv)[1][2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1][2]

  • Meldrum’s Acid (1.0 equiv)[1][2][3]

  • Dichloromethane (DCM) (anhydrous)[1][2]

  • Ethanol (absolute)[1][2]

Procedure:

  • Activation: Charge a dry flask with 2-chlorophenylacetic acid (10.0 g, 58.6 mmol) and anhydrous DCM (100 mL). Cool to 0°C under nitrogen.

  • Add CDI (10.45 g, 64.5 mmol) portion-wise over 15 minutes. Note: CO2 evolution will be vigorous.[2] Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

  • Condensation: Add Meldrum’s acid (8.45 g, 58.6 mmol) in one portion. Stir at RT for 12 hours.[2] The solution will turn slightly yellow.[2]

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove imidazole byproducts.[2] Dry over MgSO4 and concentrate in vacuo to yield the crude Acyl-Meldrum's intermediate (solid).

  • Alcoholysis: Dissolve the crude solid in absolute Ethanol (150 mL). Heat to reflux (80°C) for 4 hours. Monitor by TLC (Acetone/Hexane 1:3).[2]

  • Purification: Concentrate the ethanol. Purify the residue via flash chromatography (SiO2, 10% EtOAc/Hexanes) to obtain Ethyl 4-(2-chlorophenyl)-3-oxobutanoate as a pale oil.[1][2]

Phase B: Reductive Amination & Hydrolysis

Objective: Stereoselective installation of the amine and final deprotection.[2]

Reagents:

  • 
    -Keto ester (from Phase A)[1][2][4]
    
  • Ammonium Acetate (NH4OAc) (5.0 equiv)[1][2][4]

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)[1][2]

  • Methanol (MeOH)[1][2]

  • Lithium Hydroxide (LiOH)[1][2]

Procedure:

  • Imine Formation: Dissolve the

    
    -keto ester (5.0 g, 20.8 mmol) in MeOH (60 mL). Add NH4OAc (8.0 g, 104 mmol). Stir at RT for 2 hours to form the enamine/imine equilibrium.
    
  • Reduction: Cool to 0°C. Add NaBH3CN (1.96 g, 31.2 mmol) portion-wise. Caution: Toxic HCN gas risk; ensure proper ventilation.[1][2]

  • Stir at RT for 16 hours. Quench with saturated NaHCO3.[2] Extract with DCM (3 x 50 mL).

  • Hydrolysis: Dissolve the crude amino ester in THF/Water (1:1, 40 mL). Add LiOH (2.0 equiv). Stir at RT for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 6.0 (isoelectric point). The product, 3-Amino-4-(2-chlorophenyl)butyric acid , will precipitate.[1][2] Filter, wash with cold water and ether, and dry.[2]

Critical Quality Attributes (CQA) & Validation

To ensure the product meets pharmaceutical research standards, the following analytical parameters must be verified.

AttributeSpecificationMethod of Verification
Identity (NMR) Distinct benzylic CH2 doublet (~3.0 ppm);

-CH multiplet (~3.6 ppm).[1][2]
1H NMR (400 MHz, D2O/DCl)
Purity >98.0% (Area %)HPLC (C18 column, 0.1% TFA Water/MeCN)
Residual Solvent <5000 ppm (Ethanol/DCM)GC-Headspace
Chlorine Integrity Retention of Ar-Cl bond (No dechlorination).[1][2]Mass Spectrometry (Isotope pattern 3:1)

Self-Validation Check:

  • Did the Chlorine survive? If you used Pd/C for hydrogenation instead of NaBH3CN, you likely dechlorinated the ring.[2] The use of Cyanoborohydride is specific to preserve the aryl halide.[2]

  • Is it the correct isomer? The starting material (Phenylacetic acid) guarantees the carbon skeleton is a

    
    -amino acid (homophenylalanine), distinct from the 
    
    
    
    -amino acid Baclofen.[2]

Safety & Handling Protocols

Sodium Cyanoborohydride (NaBH3CN)[1][2]
  • Hazard: Highly toxic if swallowed, inhaled, or in contact with skin.[2] Contact with acids liberates very toxic gas (HCN).[2]

  • Control: All weighing and reactions must be performed in a functioning fume hood. Quench reaction mixtures with basic solutions (NaHCO3) before disposal to neutralize cyanide potential.[2]

Meldrum's Acid[2][5][6][7][8][9]
  • Hazard: Causes skin and eye irritation.[2] Decomposes to Acetone and Carbon Dioxide.[2]

  • Control: Store in a cool, dry place. Handle with standard PPE.[2]

References

  • Meldrum's Acid Methodology: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2] Meldrum's acid in organic synthesis.[2][5][6][7][8] 2. A general and versatile synthesis of

    
    -keto esters.[1][2][5] The Journal of Organic Chemistry, 43(10), 2087-2088.[2] Link[1][2]
    
  • Reductive Amination: Bunnell, B. A., et al. (2006).[2] Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived

    
    –Keto Esters.[2][9][10] Journal of Organic Chemistry. Link[1][2]
    
  • Beta-Amino Acid Review: Cole, D. C. (1994).[2] Recent stereoselective synthetic approaches to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -amino acids.[1][2][4][7] Tetrahedron, 50(32), 9517-9582.[2] Link[1][2]
    
  • Arndt-Eistert Comparison: Matthews, J. L., et al. (1996).[2] Enantioselective synthesis of

    
    -amino acids from 
    
    
    
    -amino acids.[1][2] Tetrahedron Letters, 37(4), 485-488.[2] (Provided for context on the alternative diazo-route).

Sources

Coupling reagents for sterically hindered beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation with Sterically Hindered β-Amino Acids

Introduction: The Unique Challenge of β-Peptide Synthesis

β-amino acids are valuable building blocks in medicinal chemistry, forming peptides (β-peptides) with unique, stable secondary structures and remarkable resistance to proteolytic degradation.[1] These properties make them attractive candidates for developing novel therapeutics. However, the synthesis of peptides containing β-amino acids, particularly those with bulky or constrained side chains (sterically hindered), presents a significant hurdle in peptide chemistry.[2] Standard peptide coupling conditions often prove inefficient, leading to low yields, slow reaction kinetics, and an increased risk of epimerization, compromising the chiral integrity of the final product.[3][4]

This guide provides a detailed overview of the most effective coupling reagents for overcoming the challenges associated with sterically hindered β-amino acids. We will explore the mechanisms that make these reagents successful, present comparative data, and provide detailed protocols for their application, empowering researchers to confidently tackle these difficult synthetic targets.

Understanding the Hurdle: Why Steric Hindrance Matters

The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[5] Steric hindrance, arising from bulky substituents on the β-carbon or the amine itself (e.g., N-methylated residues), physically obstructs this attack. This leads to several critical issues:

  • Slow Reaction Rates: The energy barrier for the nucleophilic attack is significantly higher, dramatically slowing down the reaction.

  • Incomplete Reactions: The coupling may stall before completion, resulting in deletion sequences and complex purification challenges.

  • Epimerization: To drive the reaction forward, harsher conditions or more reactive intermediates are often required. Highly activated carboxyl groups are prone to forming oxazolone intermediates, which can lead to the loss of stereochemical integrity at the α-carbon.[6][7]

  • Side Reactions: With uronium/aminium reagents, slow coupling can increase the likelihood of side reactions, such as the guanidinylation of the free N-terminal amine if the coupling reagent is present in excess.[3]

Overcoming these obstacles requires a coupling reagent that can create a highly reactive activated ester intermediate without promoting racemization, and that is effective even with poor nucleophiles.

A Curated Arsenal: Premier Coupling Reagents for Hindered Systems

While a vast number of coupling reagents exist, a select few have proven consistently superior for difficult couplings involving sterically hindered amino acids.[8][9] These are broadly categorized into uronium/aminium salts, phosphonium salts, and specialized carbodiimide/additive systems.

Uronium/Aminium Salts: The High-Reactivity Champions

These reagents have become the gold standard for challenging couplings due to their high efficiency and rapid reaction rates.[5]

HATU is arguably the most powerful and widely used coupling reagent for sterically demanding systems.[3][10] Its superiority stems from the formation of a highly reactive OAt-active ester derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][11]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylate of the amino acid attacks HATU. The resulting intermediate rapidly forms the OAt-ester.[12][13] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state of the subsequent aminolysis and accelerating the coupling reaction, which is key to its effectiveness with hindered amines.[3][13]

  • Advantages:

    • Extremely high reactivity and fast kinetics.[10][14]

    • Effectively overcomes steric hindrance.[10]

    • Low tendency for racemization compared to other high-reactivity reagents.[11][14]

    • Outperforms its HOBt-based analogue, HBTU, in difficult couplings.[15]

  • Limitations:

    • Higher cost compared to carbodiimides.

    • Can cause guanidinylation of the N-terminus if not used correctly (i.e., pre-activation is recommended).[3][16]

    • Based on a potentially explosive benzotriazole core, requiring careful handling.[17]

HATU_Mechanism

COMU is a modern, highly efficient coupling reagent based on OxymaPure.[17] It matches or even exceeds the performance of HATU in many cases, with the significant advantage of an improved safety profile.[7][17]

  • Mechanism of Action: Similar to HATU, COMU activates carboxylic acids to form a highly reactive Oxyma-based active ester.

  • Advantages:

    • Coupling efficiency comparable to HATU.[17]

    • Incorporates the non-explosive OxymaPure, making it safer than HOBt- or HOAt-based reagents.[18]

    • Byproducts are highly water-soluble, simplifying purification.[19]

    • Excellent for microwave-assisted solid-phase peptide synthesis (SPPS).[17]

  • Limitations:

    • Relatively high cost.

Carbodiimides with High-Performance Additives

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents.[8][20] On their own, they are inefficient for hindered systems and prone to causing racemization.[16] However, their performance is dramatically enhanced by additives that form active esters and suppress side reactions.[21]

This combination has emerged as a powerful, safe, and cost-effective alternative to onium salts.

  • Mechanism of Action: DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to rearrangement into an unreactive N-acylurea and can promote racemization.[6][7] The additive, OxymaPure, rapidly intercepts the O-acylisourea to form an Oxyma active ester, which is less prone to racemization and highly reactive toward the amine component.[6][7]

  • Advantages of OxymaPure over HOBt:

    • Superior Racemization Suppression: Consistently exhibits lower levels of epimerization compared to HOBt.[18]

    • Enhanced Safety: OxymaPure is non-explosive, a critical advantage over HOBt, which has explosive properties, especially when anhydrous.[18]

    • Higher Yields: Often leads to higher yields, particularly in challenging couplings.[18]

    • Better Solubility: More soluble in a wider range of "green" solvents, facilitating more environmentally friendly synthesis.[22]

  • Limitations:

    • Reaction kinetics may be slower than with top-tier uronium salts like HATU.

DIC_Oxyma_Mechanism

Propylphosphonic Anhydride (T3P®)

T3P® is a cyclic anhydride that has gained traction as a powerful, safe, and "green" coupling reagent, particularly for solution-phase synthesis.[23][24]

  • Mechanism of Action: T3P activates the carboxylic acid by forming a mixed phosphonic anhydride, which is highly reactive towards amines.

  • Advantages:

    • Low Epimerization: Shows very low levels of racemization, even with sensitive substrates.[23][25]

    • Excellent Safety Profile: Non-toxic, non-allergenic, and not explosive.[23][25]

    • Easy Workup: The byproduct, propylphosphonic acid, is highly water-soluble and easily removed by aqueous extraction, making it ideal for solution-phase synthesis.[23][25]

    • High Yields: Delivers high yields for challenging couplings where other reagents fail.[25]

  • Limitations:

    • Highly sensitive to water, requiring anhydrous conditions.[23]

    • In solid-phase synthesis, it may need to be combined with an additive like OxymaPure for optimal performance.[23]

Quantitative Performance Comparison

The choice of reagent often involves a trade-off between reactivity, cost, safety, and ease of use. The following table summarizes the key characteristics of the discussed reagents for hindered couplings.

Reagent SystemRelative ReactivityRacemization RiskByproduct ProfileKey Advantages
HATU Very HighLow[11]Tetramethylurea (soluble)Gold standard for difficult couplings, fast kinetics[3][16]
COMU Very HighLow[7]Morpholine-based urea (water-soluble)HATU-level performance with superior safety profile[17]
HBTU HighLow-ModerateTetramethylurea (soluble)Good general-purpose reagent, less reactive than HATU[15][26]
DIC/OxymaPure HighVery Low[18]Diisopropylurea (soluble)[27]Excellent safety, low racemization, cost-effective[18][22]
T3P® HighVery Low[25]Propylphosphonic acid (water-soluble)Excellent for solution-phase, "green" option, easy workup[23]
DIC/HOBt Moderate-HighLow[26]Diisopropylurea (soluble)Traditional standard, effective but superseded by OxymaPure[26]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS). Researchers should optimize stoichiometry, reaction times, and temperatures for their specific substrates.

SPPS_Workflow

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered β-Amino Acid (SPPS)

This protocol utilizes pre-activation to maximize efficiency and minimize guanidinylation side reactions. A double coupling is often necessary for particularly difficult residues.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected sterically hindered β-amino acid (4 equiv. relative to resin loading)

  • HATU (3.9 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (8 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-β-amino acid and HATU in DMF. Add the DIPEA to this solution. Allow the mixture to stand for 1-5 minutes to pre-activate the carboxylic acid.[28]

  • First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 45-60 minutes.[28]

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

  • Second Coupling (If Necessary): Prepare a fresh solution of activated amino acid as in step 2 and repeat the coupling (step 3) and wash (step 4).[28]

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection step or final cleavage.

Protocol 2: DIC/OxymaPure-Mediated Coupling (SPPS)

This protocol is a robust and safer alternative to using benzotriazole-based reagents.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected sterically hindered β-amino acid (4 equiv.)

  • OxymaPure (4 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection and wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Solution: In a separate vessel, dissolve the Fmoc-β-amino acid and OxymaPure in DMF.

  • Coupling Initiation: Add the amino acid/OxymaPure solution to the resin and agitate briefly. Then, add the DIC to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 1-3 hours. Reaction times may need to be extended for highly hindered systems.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, a second coupling may be necessary.

  • Second Coupling (If Necessary): Drain, wash the resin with DMF, and repeat steps 2-5.

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF and DCM before proceeding.

Conclusion

The successful synthesis of peptides containing sterically hindered β-amino acids is highly dependent on the strategic selection of the coupling reagent. Modern uronium salts like HATU and COMU offer the highest reactivity and are often the reagents of choice for the most challenging substrates.[3][17] However, the combination of DIC/OxymaPure provides a powerful, safe, and economical alternative that minimizes racemization and is suitable for a wide range of applications.[18][22] For solution-phase synthesis, T3P® stands out as a green and highly effective option with a simple workup.[23] By understanding the mechanisms and advantages of these premier reagents and employing optimized protocols, researchers can effectively navigate the synthetic challenges posed by sterically hindered β-amino acids to advance the frontiers of drug discovery and materials science.

References

  • Chem-Space. (n.d.). Optimizing Peptide Coupling: Key Techniques. Chem-Space. [Link]

  • Dilun Biotechnology. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Watson International. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Watson International. [Link]

  • AAPPTec. (2021, May 19). Carbodiimides and Additives. AAPPTec. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Luxembourg Bio Technologies. (n.d.). Green chemistry – OxymaPure®. Luxembourg Bio Technologies. [Link]

  • Al-Warhi, T. I., et al. (n.d.). Recent development in peptide coupling reagents. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Mattellone, A., et al. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Ong, C. T., et al. (2019, July 2). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers. [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Curia. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Basavaprabhu, et al. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme. [Link]

  • Li, P., & Xu, J.-C. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]

  • Al Musaimi, O., et al. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis. ResearchGate. [Link]

  • Ong, C. T., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Kumar, A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Sršan, L., & Ziegler, T. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Liu, L. (n.d.). Design and synthesis of beta-peptides as antimicrobial agents or adjuvants. DR-NTU. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Azzarito, V., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

Sources

Application Note: Arndt-Eistert Homologation of 2-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026


-alanine via Arndt-Eistert homologation.

Executive Summary

This application note details the synthesis of Boc-3-(2-chlorophenyl)-


-alanine  from (S)-Boc-2-chlorophenylalanine . The conversion of 

-amino acids to

-amino acids is a critical transformation in medicinal chemistry, particularly for the design of peptidomimetics with enhanced proteolytic stability.

While the Arndt-Eistert homologation is the gold standard for this transformation due to its strict retention of stereochemistry, the 2-chloro substituent introduces specific steric and electronic challenges. This protocol addresses the steric hindrance of the ortho-chloro group during mixed anhydride formation and provides a rigorous safety framework for the handling of diazomethane.

Key Advantages of this Protocol
  • Stereochemical Integrity: >99% ee retention via the Wolff Rearrangement.[1]

  • Steric Optimization: Modified activation times to account for ortho-Cl hindrance.

  • Safety-First Design: Integrated engineering controls for diazomethane handling.

Retrosynthetic Strategy & Mechanism

The transformation relies on the insertion of a methylene group adjacent to the carbonyl. The pathway proceeds through activation of the carboxylic acid, formation of an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-diazoketone, and a silver-catalyzed Wolff rearrangement.[1][2]
Reaction Pathway Analysis

The ortho-chloro group exerts a steric clash that destabilizes the mixed anhydride intermediate. Consequently, we utilize Isobutyl Chloroformate (IBCF) with N-Methylmorpholine (NMM) at strictly controlled temperatures (-15°C) to minimize racemization and urethane formation.

ArndtEistert cluster_wolff Wolff Rearrangement Cycle Start Boc-2-Cl-Phe-OH (Starting Material) Anhydride Mixed Anhydride (Activated Intermediate) Start->Anhydride IBCF, NMM THF, -15°C Diazo α-Diazoketone (Yellow Solid) Anhydride->Diazo CH2N2 (excess) 0°C to RT Ketene Ketene (Transient Species) Diazo->Ketene AgOBz, MeOH Wolff Rearrangement Product Boc-β-(2-Cl)-Phe-OMe (Homologated Ester) Ketene->Product MeOH Trapping

Figure 1: Mechanistic flow of the Arndt-Eistert homologation targeting


-amino acid synthesis.

Critical Safety Protocol: Diazomethane

WARNING: Diazomethane (


) is explosive, carcinogenic, and highly toxic. 
Before proceeding, all personnel must verify the following engineering controls. Failure to adhere to these rules can result in catastrophic failure.
Hazard CategoryControl Measure
Explosion Risk No Ground Glass Joints: Use only fire-polished glassware with rubber stoppers. Rough surfaces trigger detonation.
Light Sensitivity Ambient Light Shielding: Wrap reaction vessels in aluminum foil. Direct sunlight can initiate explosion.
Physical Shock Blast Shield: All reactions must be performed behind a blast shield in a high-flow fume hood.
Chemical Incompatibility Avoid Sharp Solids: Do not use drying agents with sharp edges (e.g., CaCl2). Use KOH pellets only.

Experimental Protocol

Materials
  • Substrate: (S)-N-Boc-2-chlorophenylalanine (1.0 equiv)

  • Activator: Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Reagent: Diazomethane (approx.[1][2][3][4][5][6][7] 0.3 M in Et2O, freshly prepared from Diazald)

  • Catalyst: Silver Benzoate (AgOBz) (0.1 equiv)

  • Solvents: Anhydrous THF, Anhydrous Methanol

Step 1: Activation (Mixed Anhydride Formation)

Rationale: The 2-Cl substituent increases the steric bulk around the carboxylate. Standard activation times (15 min) are insufficient and often lead to recovered starting material. We extend activation to 30 minutes.

  • Dissolve (S)-Boc-2-chlorophenylalanine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask (fire-polished lip).

  • Cool the solution to -15°C (ice/salt bath). Crucial: Higher temperatures promote racemization via oxazolone formation.

  • Add NMM (11 mmol) via syringe.

  • Add IBCF (11 mmol) dropwise over 5 minutes.

  • Stir at -15°C for 30 minutes. A white precipitate (NMM·HCl) will form.[4]

Step 2: Diazoketone Synthesis[1]
  • Filter the cold reaction mixture rapidly through a fritted glass funnel (or decant carefully) to remove NMM·HCl salts.[6] Collect the filtrate in a pre-cooled (-15°C) flask.

  • Add a cold solution of Diazomethane in Et2O (approx. 15-20 mmol, excess is required) to the anhydride solution.

    • Visual Cue: The solution should turn a persistent, vibrant yellow. If the yellow color fades (indicating consumption of CH2N2), add more diazomethane solution.

  • Allow the mixture to warm to room temperature slowly over 3 hours.

  • Quench: Add glacial acetic acid dropwise until bubbling ceases and the yellow color disappears (destroys excess CH2N2).

  • Workup: Wash with sat. NaHCO3, brine, dry over MgSO4, and concentrate in vacuo.

  • QC Check: The crude diazoketone is usually a pale yellow solid/oil. Confirm by IR (strong peak at ~2100 cm⁻¹ for diazo group).

Step 3: Wolff Rearrangement

Rationale: Silver benzoate catalyzes the decomposition of the diazoketone to a carbene, which rearranges to a ketene. Methanol acts as the nucleophile to trap the ketene, forming the methyl ester.

  • Dissolve the crude diazoketone in anhydrous Methanol (50 mL).

  • Add Triethylamine (2.0 equiv) (Optional: helps solubilize the catalyst and scavenge acidic byproducts).

  • Add Silver Benzoate (0.1 equiv) dissolved in Triethylamine (small volume) or add as a solid protected from light.

  • Sonication (Expert Tip): For sterically hindered 2-Cl substrates, thermal reflux can be slow. Place the flask in an ultrasound bath at RT. Sonication significantly accelerates the rearrangement.

    • Reaction End Point: Evolution of Nitrogen gas ceases and the dark color of the silver catalyst precipitates out.

  • Filter through a Celite pad to remove silver residues.

  • Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc).

Quantitative Data Summary

The following yield and characterization data are typical for the 2-chloro analog compared to unsubstituted phenylalanine.

ParameterUnsubstituted Phe2-Chloro-Phe (This Protocol)Notes
Activation Time 15 min30-45 minSteric hindrance requires longer activation.
Diazoketone Yield 92%85%Ortho-clash slightly reduces yield.
Rearrangement Time 1-2 h (Reflux)30 min (Sonication)Sonication is superior for hindered substrates.
Final Yield (2 steps) ~80%72-75%
Enantiomeric Excess >99%>98%Verified by Chiral HPLC.

Analytical Characterization (Expected)

Product: Methyl (S)-3-(tert-butoxycarbonylamino)-4-(2-chlorophenyl)butanoate

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35-7.15 (m, 4H, Ar-H) – Distinct downfield shift of ortho-proton due to Cl.
      
    • 
       5.40 (br d, 1H, NH)
      
    • 
       4.25 (m, 1H, 
      
      
      
      -CH) – Multiplet, shifted relative to
      
      
      -proton of starting material.
    • 
       3.65 (s, 3H, OMe)
      
    • 
       2.95 (d, 2H, benzylic CH2)
      
    • 
       2.50 (dd, 2H, 
      
      
      
      -CH2) – The new methylene group introduced by homologation.
    • 
       1.40 (s, 9H, Boc)
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield of Diazoketone Incomplete activation (Mixed Anhydride not formed).Increase activation time at -15°C. Ensure IBCF quality (it hydrolyzes over time).
Recovered Starting Acid Hydrolysis of anhydride during workup.Ensure all glassware and solvents are strictly anhydrous.
Product Racemization Temperature spike during activation.Maintain -15°C strictly. Do not use excess NMM.
Reaction Stalls (Wolff) Catalyst poisoning or steric bulk.Use fresh Silver Benzoate. Switch to Sonication (Ultrasound) instead of thermal reflux.

References

  • Podlech, J., & Seebach, D. (1995).[2][8] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

    • Foundational text for amino acid homolog
  • Zeller, K. P. (1975).[2] "The Wolff Rearrangement of α-Diazocarbonyl Compounds." Angewandte Chemie International Edition. Link

    • Mechanistic deep-dive into the rearrangement step.
  • Organic Syntheses, Coll. Vol. 6, p. 432 (1988). "Diazomethane Safety Precautions." Link

    • Authoritative safety protocols for handling diazomethane.
  • Müller, A., et al. (1998).[2] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis. Link

    • Source for the sonication modific

Sources

Using 3-Amino-4-(2-chlorophenyl)butyric acid in foldamer research

Application Note: Precision Engineering of -Peptide Foldamers Using 3-Amino-4-(2-chlorophenyl)butyric Acid

Executive Summary

This guide details the integration of 3-Amino-4-(2-chlorophenyl)butyric acid (a halogenated


14-helix

This document provides a validated workflow for the Solid-Phase Peptide Synthesis (SPPS) of these oligomers, their structural characterization via Circular Dichroism (CD), and stability profiling.

Scientific Foundation: The "Ortho-Chloro" Effect

In foldamer design, the backbone determines the allowed Ramachandran space, but the side chains dictate the thermodynamic stability of the fold.

  • The Backbone: 3-Amino-4-(2-chlorophenyl)butyric acid is a

    
    -homo-amino acid . When polymerized, 
    
    
    -peptides typically adopt a 14-helix (defined by a 14-membered H-bond ring between
    
    
    and
    
    
    ).
  • The Side Chain (2-Cl-Phenyl): The chlorine atom at the ortho (2-position) of the phenyl ring creates a significant steric barrier. Unlike the unsubstituted homolog (

    
    -hPhe), the 2-Cl analog exhibits restricted rotation around the 
    
    
    and
    
    
    bonds.
    • Mechanistic Insight: This pre-organization minimizes the entropic penalty of folding. By locking the side chain into a specific quadrant, the residue favors the gauche conformation necessary for 14-helix propagation.

Structural Logic Diagram

The following diagram illustrates the hierarchy of foldamer stabilization using this monomer.

FoldamerLogicMonomer3-Amino-4-(2-Cl)butyric AcidBackboneβ3-Backbone(Extended Carbon Skeleton)Monomer->BackboneSideChainOrtho-ChloroSubstituentMonomer->SideChainStructureStable 14-HelixFormationBackbone->Structure H-Bond Pattern (i, i+2)Effect1Restricted RotamericFreedom (Entropy ↓)SideChain->Effect1Effect2Steric BulkProtectionSideChain->Effect2Effect1->Structure Pre-organizationOutcomeHigh AffinityPPI InhibitionEffect2->Outcome Proteolytic ResistanceStructure->Outcome

Caption: Causal pathway from monomer chemical structure to foldamer biological function. The ortho-chloro group acts as a conformational anchor.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of -Foldamers

Challenge:


Solution:
Materials
  • Resin: Rink Amide MBHA resin (Low loading: 0.3 – 0.5 mmol/g is critical to prevent aggregation).

  • Monomer: Fmoc-3-Amino-4-(2-chlorophenyl)butyric acid (Fmoc-

    
    -h(2-Cl)Phe-OH).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.

  • Base: DIEA (Diisopropylethylamine).[1]

Step-by-Step Workflow
StepOperationReagent/ConditionCritical Technical Note
1 Resin Swelling DMF (3 x 10 min)

-peptides aggregate more than

-peptides; thorough swelling is vital.
2 Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min)Monitor UV absorbance if automated.
3 Wash DMF (5 x 1 min)Ensure complete removal of piperidine to prevent adducts.
4 Activation Reagent: 3.0 eq Fmoc-

-AA Activator: 2.9 eq HATU Base: 6.0 eq DIEA
Do not pre-activate for >2 mins. HATU can cause guanidinylation if left too long without amine.
5 Coupling Shake at RT for 2 - 4 hours

-amino coupling rates are 3-5x slower than

-amino acids. Double coupling is recommended for residues >5.
6 Monitoring Chloranil Test (Not Kaiser)The Kaiser test (ninhydrin) is often false-negative for

-amines. Chloranil detects secondary/hindered amines better.
7 Capping Acetic Anhydride/DIEA/DMFEssential to terminate unreacted chains after difficult couplings.
8 Cleavage 95% TFA / 2.5% TIS / 2.5%

(3 hrs)
The 2-Cl group is stable to TFA.

Validation Checkpoint: After cleavage, analyze crude via LC-MS.




2

Protocol B: Structural Characterization (Circular Dichroism)

To confirm the 3-Amino-4-(2-chlorophenyl)butyric acid residues are inducing the desired 14-helix , CD spectroscopy is required.

Experimental Setup
  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE).

    
    -peptides fold best in protic organic solvents. Aqueous buffers may require helix-stabilizing salt bridges if the sequence is short (<6 residues).
    
  • Concentration: 50 - 100

    
    M.
    
  • Path Length: 1 mm quartz cuvette.

Data Interpretation

Unlike


  • 14-Helix Signature:

    • Minimum: ~214–216 nm (strong negative band).

    • Maximum: ~195–200 nm (strong positive band).

    • Note: If the 2-Cl-phenyl rings stack, you may see an induced CD signal in the near-UV (250–300 nm) due to the chiral environment of the aromatic chromophores.

  • 12-Helix Signature (Alternative):

    • Minimum: ~205 nm.

    • Maximum: ~220 nm.

Self-Validating Step: If the spectrum shows a minimum at 200 nm (random coil), the "ortho-chloro" steric lock might be insufficient to overcome solvent entropy. Titrate with TFE (0% to 50%) to induce folding.

Protocol C: Proteolytic Stability Assay

One of the primary advantages of using 3-Amino-4-(2-chlorophenyl)butyric acid is resistance to enzymatic degradation.

Workflow
  • Substrate Prep: Dissolve purified foldamer (200

    
    M) in PBS (pH 7.4).
    
  • Enzyme Addition: Add Pronase E or Proteinase K (promiscuous proteases) at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Control: Run a parallel reaction with a standard

    
    -peptide (e.g., Leu-Enkephalin or a poly-Phe sequence).
    
  • Sampling: Aliquot 50

    
    L at t = 0, 1h, 6h, 24h, and 48h.
    
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC.

Expected Result: The


References

  • Gellman, S. H. (1998).[3] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Link
    
  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers. Journal of the American Chemical Society, 121(26), 6206–6212. Link
    
  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    , and Hybrid Peptides. Chemical Reviews, 111(2), 657–687. Link

Asymmetric hydrogenation to synthesize chiral beta-amino acids

Application Note: Scalable Synthesis of Chiral -Amino Acids via Asymmetric Hydrogenation

Executive Summary


This guide details the operational protocols for synthesizing chiral


  • Standard Bench Protocol: Hydrogenation of

    
    -protected 
    
    
    -dehydroamino acid derivatives (using DuPhos/TangPhos type ligands).
  • Industrial Advanced Protocol: Direct hydrogenation of unprotected

    
    -enamines (using Josiphos type ligands), based on the Merck Sitagliptin process.
    

Strategic Catalyst Selection

Success in AH is defined by the "matching" of ligand electronics and sterics to the substrate's substitution pattern. Unlike


Ligand-Substrate Matching Matrix
Substrate ClassPreferred MetalLigand ClassKey ExamplesTypical Conditions

-(Acylamino) acrylates
(Protected)
Rh(I)

-Symmetric Phospholanes

-Me-DuPhos, TangPhos
MeOH/DCM, 1-5 bar


-Enamino esters/amides
(Unprotected)
Rh(I)Ferrocenyl Diphosphines

-

-Bu-Josiphos
MeOH/TFE, 10-20 bar

,

additive

-Keto esters
(via DKR)
Ru(II)Atropisomeric BiarylsBINAP, SEGPHOSMeOH, 50-100 bar

, High Temp

Expert Insight: For initial screening of protected substrates, TangPhos or Me-DuPhos are the "first-line" choices due to their rigid backbones which impose strong facial selectivity on the olefin. For unprotected substrates, Josiphos is non-negotiable due to its ability to stabilize the Rh-center in the presence of free amines.

Protocol A: Hydrogenation of -Protected Substrates

Target: Synthesis of


Mechanism:



Materials
  • Substrate: Methyl 3-acetamido-2-butenoate (Model substrate).

  • Pre-catalyst:

    
     or 
    
    
    .
  • Ligand:

    
    -Me-DuPhos.
    
  • Solvent: Degassed Methanol (MeOH).

Step-by-Step Workflow
  • Glovebox Operations (Oxygen Exclusion is Critical):

    • In a nitrogen-filled glovebox, weigh

      
       (4.1 mg, 0.01 mmol) and 
      
      
      -Me-DuPhos (3.1 mg, 0.01 mmol) into a vial.
    • Dissolve in 2 mL MeOH. Stir for 15 minutes. The solution should turn from orange to a deep orange-red (active catalyst formation).

    • Weigh the substrate (1.0 mmol) into a separate vial and dissolve in 3 mL MeOH.

  • Reactor Loading:

    • Transfer the substrate solution into a high-pressure autoclave glass liner (e.g., Endeavor or Parr bomb).

    • Add the catalyst solution to the substrate solution (S/C ratio = 100:1).

    • Seal the autoclave vessel inside the glovebox or seal the liner with a septum for transfer.

  • Hydrogenation:

    • Connect the vessel to the hydrogen line.

    • Purge Cycles: Pressurize to 5 bar

      
       and vent (repeat 5 times) to remove trace 
      
      
      and
      
      
      .
    • Set final pressure to 5 bar (75 psi) .

    • Stir at Room Temperature (25°C) for 12 hours.

  • Workup & Analysis:

    • Vent pressure carefully.

    • Concentrate the solution via rotary evaporation.

    • Conversion Check:

      
       NMR (
      
      
      ). Look for the disappearance of the olefinic proton (
      
      
      ~4.5-6.5 ppm).
    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Industrial Synthesis (Sitagliptin Analog)

Target: Direct Hydrogenation of Unprotected Enamines. Context: This protocol mirrors the Merck process for Sitagliptin, utilizing the "Josiphos" ligand which tolerates the free amine and requires an ammonium additive.

Materials
  • Substrate: 3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (Pro-Sitagliptin enamine).

  • Catalyst Precursor:

    
    .[1]
    
  • Ligand:

    
    -
    
    
    -Bu-Josiphos.
  • Additive: Ammonium Chloride (

    
    ).[1]
    
  • Solvent: Methanol (MeOH).[1]

Step-by-Step Workflow
  • Catalyst Preparation:

    • Mix

      
       and 
      
      
      -
      
      
      -Bu-Josiphos in degassed MeOH under nitrogen. Stir for 1 hour to ensure complexation.
  • Reaction Assembly:

    • In the hydrogenation vessel, load the unprotected enamine substrate.

    • Add 0.5 mol%

      
      .
      
    • Note: The ammonium salt is believed to facilitate the isomerization of the enamine to the reactive imine intermediate or stabilize the catalytic intermediate.

  • Hydrogenation Conditions:

    • Add the catalyst solution (S/C 200:1 to 1000:1).

    • Pressurize to 20 bar (290 psi)

      
      .
      
    • Heat to 50°C .

    • Run for 24 hours.

  • Purification:

    • The product is often isolated as a salt. For Sitagliptin, treating the reaction mixture with phosphoric acid allows for the crystallization of Sitagliptin Phosphate directly with high optical purity (>99% ee after crystallization).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Rh-catalyzed hydrogenation. Note the critical "Migratory Insertion" step, which determines the enantioselectivity.[2]

Rh_Catalytic_Cyclecluster_cycleRh(I) / Rh(III) CyclePreCatPre-Catalyst[Rh(COD)L*]+SolvatedSolvated Species[Rh(Solvent)2L*]+PreCat->Solvated H2, -CODCoordinationOlefin Coordination[Rh(Substrate)L*]+Solvated->Coordination + SubstrateOxAddOxidative Addition (H2)Rh(III)-DihydrideCoordination->OxAdd + H2MigInsMigratory Insertion(Rate/Stereo Determining)OxAdd->MigIns Hydride TransferRedElimReductive EliminationRelease ProductMigIns->RedElim C-H Bond FormRedElim->Solvated Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation. The coordination geometry of the chiral ligand (L) during the migratory insertion step dictates the stereochemical outcome.*

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (

)
Ensure rigorous degassing. Use freeze-pump-thaw cycles for solvents.
Substrate PurityRecrystallize substrate. Trace halides or sulfur can deactivate Rh.
Inactive CatalystCheck color change upon ligand mixing. Orange

Red is typical for active Rh-phosphine species.
Low ee% Wrong Ligand ClassSwitch from DuPhos (5-ring optimized) to Josiphos or Binap (flexible bite angle).
Temperature too highLower T to 0°C or -20°C. Enantioselectivity is often inversely proportional to T.

Pressure effects
Try lowering pressure. High pressure can sometimes force a non-selective pathway.
Product Inhibition Amine binding to RhUse

additive (Protocol B) or protect the amine as an acetamide (Protocol A).

References

  • Hsiao, Y. et al. (2006). Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Science , 349(5776). 
    
  • Tang, W. & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews , 103(8).

  • Hansen, K. B. et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society , 131(25).[3]

  • Etayo, J. & Vidal-Ferran, A. (2013).

    
    -Dehydroamino Acid Derivatives. Chemical Society Reviews , 42. 
    

Precision Protocols for Boc-Deprotection of 3-Amino-4-Arylbutyric Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-amino-4-arylbutyric acids (β-homophenylalanine analogs) are critical pharmacophores, serving as the backbone for dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin . Unlike standard


-amino acids, these 

-amino acids present unique physicochemical challenges during deprotection, primarily due to their tendency to form stable, highly crystalline salts and their specific solubility profiles as zwitterions.

This guide details three validated protocols for removing the tert-butyloxycarbonyl (Boc) group. The choice of method depends strictly on the desired final form (Salt vs. Zwitterion) and the scale of operation.

Core Decision Matrix
ParameterMethod A: TFA/DCM Method B: HCl/Dioxane Method C: MsOH/IPA
Scale Discovery (<1 g)Process/Scale-up (>10 g)Industrial (>1 kg)
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)MsOH Salt / Zwitterion
Key Risk Volatility, CostHygroscopicity of solventEsterification (if heated)
Lactamization Risk LowLowLow (unless activated)

Mechanistic Insight

The deprotection follows an acid-catalyzed


-type elimination. The tert-butyl carbocation is cleaved, followed by rapid decarboxylation.[1][2]

Critical Nuance for


-Amino Acids: 
Unlike 

-amino acids (which cyclize to pyrrolidones) or

-amino acids (piperidones),

-amino acids are kinetically resistant to spontaneous cyclization to

-lactams under acidic conditions due to ring strain. However, esterification is a major competing reaction if alcohols are used as solvents in the presence of strong acids (e.g., HCl/MeOH).
Mechanism Diagram

BocDeprotection Start Boc-Protected Beta-Amino Acid Protonation Protonated Carbamate Start->Protonation + H+ (Acid) Cleavage Carbamic Acid Intermediate Protonation->Cleavage - t-Butyl Cation SideProduct Isobutylene + CO2 Protonation->SideProduct Elimination Decarboxyl Free Amine Salt (Product) Cleavage->Decarboxyl - CO2 (Rapid)

Figure 1: Acid-catalyzed cleavage pathway. The rate-determining step is the fragmentation of the tert-butyl cation.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (TFA/DCM)

Best for: Small-scale discovery chemistry, high-throughput purification.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Scavenger (Triethylsilane or Thioanisole) – Optional, only if the aryl group is electron-rich (e.g., methoxy-substituted) to prevent tert-butyl cation alkylation.

Procedure:

  • Dissolution: Dissolve 1.0 equiv of Boc-3-amino-4-arylbutyric acid in DCM (5 mL per mmol substrate).

  • Acid Addition: Cool to 0 °C. Add TFA dropwise (final ratio 1:1 v/v TFA:DCM).

    • Note: A 1:1 ratio ensures rapid kinetics. For acid-sensitive substrates, reduce to 20% TFA.

  • Reaction: Stir at 0 °C for 15 min, then warm to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin; Boc-SM is silent, Product is purple) or LC-MS.

    • Typical time: 1–2 hours.

  • Workup (Evaporation): Concentrate in vacuo. Co-evaporate with Toluene (

    
    ) or DCM (
    
    
    
    ) to remove trace TFA.
    • Why? Residual TFA forms a gummy complex. Azeotropic removal is crucial.

  • Precipitation: Triturate the residue with cold Diethyl Ether (

    
    ) or MTBE. The TFA salt will precipitate as a white solid.
    
  • Isolation: Filter or centrifuge. Dry under high vacuum.

Protocol B: The "Process Scale" (HCl/Dioxane)

Best for: Gram-scale synthesis, generating stable HCl salts.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial or prepared in situ).

  • Solvent: Ethyl Acetate (EtOAc) or 1,4-Dioxane.

Procedure:

  • Dissolution: Dissolve 1.0 equiv of substrate in minimal EtOAc (or Dioxane).

    • Pro-Tip: Using EtOAc as the co-solvent often allows the product to crystallize directly out of the reaction mixture.

  • Acid Addition: Add 5–10 equiv of 4.0 M HCl in Dioxane at 0 °C.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: The solution often turns cloudy as the hydrochloride salt precipitates.

  • Isolation:

    • If Solid Forms: Filter the white precipitate directly. Wash with

      
      .
      
    • If No Solid: Concentrate to dryness. Triturate with

      
      /Hexanes (1:1).
      
  • Drying: Dry at 40 °C under vacuum to remove dioxane traces (dioxane is a Class 2 solvent; strict removal is required for biological assays).

Protocol C: Isolation of the Zwitterion (Free Amino Acid)

Best for: Biological assays requiring salt-free compounds or pI determination.

Concept:


-amino acids have an isoelectric point (pI) typically around 5.5–6.5. Isolation requires precise pH adjustment.

Procedure:

  • Starting Material: Use the crude HCl or TFA salt from Method A/B.

  • Dissolution: Dissolve salt in minimal distilled water (approx. 5 mL/g).

  • Neutralization:

    • Cool to 0 °C.

    • Slowly adjust pH to ~6.0 using 2.0 M NaOH or

      
      .
      
    • Critical: Do not overshoot to pH > 8, or the zwitterion dissolves as the sodium carboxylate salt.

  • Crystallization: Stir at 0 °C for 1 hour. The zwitterion typically precipitates as a microcrystalline solid.

  • Purification: If precipitation fails (common for highly polar analogs), use Ion Exchange Chromatography (Dowex 50W, elute with dilute

    
    ).
    

Quantitative Comparison of Methods

FeatureTFA / DCMHCl / DioxaneMsOH / iPrOH
Yield (Typical) 92–98%85–95%>95%
Reaction Time 1–2 h2–4 h2–6 h
Purity (Crude) HighHighVery High
Salt Stoichiometry 1:1 TFA1:1 HCl1:1 MsOH
Solubility (Water) Very HighHighHigh
Hygroscopicity High (Wet gum risk)Low (Stable solid)Low

Troubleshooting & Critical Control Points

Issue: "The product is a sticky gum, not a solid."
  • Cause: Residual solvent (DCM/TFA) trapped in the crystal lattice, or presence of rotamers preventing packing.

  • Solution:

    • Dissolve gum in minimal MeOH.

    • Add excess

      
       or Hexanes dropwise with vigorous stirring.
      
    • Sonicate for 10 minutes. This induces nucleation.

Issue: "Ester formation observed by LC-MS."
  • Cause: Use of MeOH or EtOH as solvent during HCl deprotection.

  • Mechanism: Fischer esterification competes with deprotection.

  • Solution: Switch to Protocol B (Non-nucleophilic solvent: Dioxane/EtOAc). If alcohol is mandatory for solubility, use Isopropanol (sterically hindered) and keep temperature < 20 °C.

Workflow Visualization

Workflow Input Boc-3-Amino-4-Arylbutyric Acid Choice Select Protocol Input->Choice MethodA Method A: TFA/DCM (Small Scale / Lipophilic) Choice->MethodA MethodB Method B: HCl/Dioxane (Scale Up / Crystalline) Choice->MethodB ReactA React 1-2h @ RT Evaporate w/ Toluene MethodA->ReactA ReactB React 2-4h @ RT Precipitate forms MethodB->ReactB Workup Trituration (Et2O or MTBE) ReactA->Workup ReactB->Workup Final Final Salt (TFA or HCl) Workup->Final

Figure 2: Decision tree for protocol selection and workflow execution.

References

  • Sitagliptin Synthesis & Intermediates

    • Process research on the synthesis of Sitagliptin.
    • Source:

  • General Boc Deprotection Mechanisms

    • Understanding Boc protection and deprotection in peptide synthesis.
    • Source:

  • Green Chemistry Approaches

    • Green Criteria for BOC deprotection (Altern
    • Source:

  • Purification of Amino Acid Salts

    • Rapid and Efficient Preparation of Free Amino Acids
    • Source:

  • Beta-Amino Acid Properties

    • Boc-beta-homophenylalanine Technical D
    • Source:

Sources

Incorporation of 2-chloro-beta-hPhe into peptide chains

Application Note: Strategic Incorporation of 2-Chloro- -Homophenylalanine via Solid Phase Peptide Synthesis (SPPS)

Introduction: The Structural Imperative

The incorporation of





2-Chloro-


-homophenylalanine (2-Cl-

-hPhe)

Why This Residue?
  • Proteolytic Resistance: The additional methylene group (

    
    -position) removes the amide bond from the active site of most endogenous proteases.
    
  • Conformational Locking: The chlorine atom at the ortho position creates significant steric clash with the backbone and the side-chain methylene, restricting the

    
     torsion angle. This can "lock" the side chain into a bioactive conformation, increasing receptor affinity by reducing the entropic penalty of binding.
    
  • Electronic Effects: The electron-withdrawing chlorine modulates the acidity of the NH, potentially strengthening intramolecular H-bonds that stabilize secondary structures like the 14-helix.

Strategic Planning & Chemical Basis

Incorporating 2-Cl-

  • Electronic Deactivation: The nucleophilicity of a

    
    -amino group is generally lower than that of an 
    
    
    -amine.
  • Steric Shielding: The massive 2-chlorophenyl group, combined with the extra backbone methylene, creates a congested reaction center.

Reagent Selection Matrix
ComponentRecommendationScientific Rationale
Coupling Reagent HATU (or PyAOP)Standard HBTU/HCTU is often insufficient. HATU generates the highly reactive 7-azabenzotriazole ester, accelerating coupling in sterically hindered environments.
Additive HOAt Essential if using HATU to prevent racemization (though less critical for

-AAs) and maintain reaction rate.
Base DIEA (DIPEA)Collidine is an alternative if the resin is extremely acid-sensitive (e.g., 2-CTC), but DIEA is standard for Rink Amide.
Resin Low Loading (< 0.4 mmol/g) Crucial.[1] High loading leads to aggregation and "beta-sheet" type stacking, which is exacerbated by the hydrophobic 2-Cl-Phe side chain.
Solvent DMF/NMP (1:1) NMP (N-methylpyrrolidone) disrupts aggregation better than pure DMF.

Experimental Protocol

Pre-requisites[1][2][3]
  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g) or Wang Resin.

  • Building Block: Fmoc-(S)-3-amino-4-(2-chlorophenyl)butanoic acid (Fmoc-2-Cl-

    
    -hPhe-OH).
    
  • Standard AA: Standard Fmoc-protected

    
    -amino acids.[2]
    
The Modified SPPS Cycle

Note: This protocol assumes a 0.1 mmol synthesis scale.

Step 1: Resin Swelling[1][3]
  • Weigh 0.1 mmol of resin into the reaction vessel.

  • Swell in DCM (Dichloromethane) for 30 minutes.

  • Wash with DMF (

    
     min).
    
Step 2: Fmoc Deprotection

Standard conditions apply here, as the steric bulk affects coupling more than deprotection.

  • Treat with 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).

  • Reaction 1: 3 minutes. Drain.

  • Reaction 2: 12 minutes. Drain.

  • Wash: DMF (

    
     min), DCM (
    
    
    min), DMF (
    
    
    min).
Step 3: Coupling of 2-Cl-

-hPhe (The Critical Step)

Do NOT use the standard 45-minute single couple cycle.

  • Activation:

    • Dissolve 4.0 eq of Fmoc-2-Cl-

      
      -hPhe-OH in NMP/DMF (1:1).
      
    • Add 3.9 eq of HATU.

    • Add 4.0 eq of HOAt (0.5 M in DMF).

    • Add 8.0 eq of DIEA.

    • Pre-activate for exactly 30 seconds. (Longer activation can lead to guanidinium formation with the base).

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

    • Optimization: If available, microwave irradiation at 75°C for 15 minutes is superior.

  • Drain and Wash: DMF (

    
     min).
    
  • Second Coupling (Mandatory):

    • Repeat the activation and coupling steps above with fresh reagents.[4]

    • Agitate for 1 hour (or 10 mins microwave).

Step 4: Monitoring (QC)

Traditional Kaiser tests (Ninhydrin) can be ambiguous with

  • Recommended: Chloranil Test or micro-cleavage.

  • Micro-cleavage: Remove ~2 mg resin, deprotect Fmoc, cleave with 50 uL TFA, and inject onto HPLC. Look for the distinct hydrophobic shift of the chlorinated product.

Step 5: Capping

Essential to prevent deletion sequences if coupling was 99% but not 100%.

  • Add Acetic Anhydride/DIEA/DMF (10:5:85).

  • Agitate for 10 minutes.

Step 6: Elongation

Continue with the next amino acid. Note: The amine of the newly installed 2-Cl-

double couplingHATU
Cleavage & Isolation[6]
  • Wash resin with DCM (

    
    ). Dry under Nitrogen.
    
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitate in cold Diethyl Ether. Centrifuge. Lyophilize.

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating this difficult residue.

SPPS_WorkflowStartResin Preparation(Low Loading)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectActivateActivation(HATU/HOAt/DIEA)Deprotect->ActivateCouple1Coupling Cycle 1(2 hours, RT)Activate->Couple1Couple2Coupling Cycle 2(1 hour, RT)Couple1->Couple2 Mandatory Double CoupleTestQC: Chloranil/Micro-cleavageCouple2->TestDecisionCoupling Complete?Test->DecisionCapCapping(Ac2O)Decision->Cap YesTroubleshootTroubleshoot:Switch to Microwaveor 3rd Couple at 50°CDecision->Troubleshoot NoNextAAProceed to Next AA(Use HATU for next step)Cap->NextAATroubleshoot->Couple2 Retry

Caption: Workflow for the incorporation of sterically hindered 2-chloro-

Troubleshooting & Expert Insights

Common Failure Modes
  • Incomplete Coupling (Deletion):

    • Symptom:[3][5][6][7] Mass spectrum shows [M - (2-Cl-hPhe)] peak.

    • Fix: Use Microwave-Assisted SPPS (CEM Liberty Blue or similar). The thermal energy helps overcome the rotational barrier of the 2-chlorophenyl group. Set temperature to 75°C (max) to avoid removing the chlorine (rare, but possible with harsh Pd catalysis, unlikely in SPPS).

  • Aggregation (Truncation):

    • Symptom:[3][5][6][7] Synthesis stops or yield drops drastically after the incorporation of the hydrophobic 2-Cl-beta residue.

    • Fix: The 2-chlorophenyl group is highly hydrophobic. Switch solvent to 100% NMP or add 0.1 M LiCl (chaotropic salt) to the coupling mixture to disrupt H-bonding/aggregation.

Structural Verification

Because 2-Cl-


1H NMR
  • Marker Signal: Look for the distinct splitting pattern of the

    
    -protons (diastereotopic methylene) around 2.5–3.0 ppm, and the downfield shift of the amide NH due to the inductive effect of the chlorine.
    

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Application Notes and Protocols: A Guide to the Synthesis of β-Amino Acids via the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Amino Acids and the Strategic Advantage of the Reformatsky Reaction

β-Amino acids are crucial structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to metabolic degradation by peptidases. Consequently, the development of efficient and stereoselective methods for their synthesis is a significant focus of chemical research. Among the various synthetic strategies, the Reformatsky reaction offers a powerful and versatile approach for the construction of the Cα-Cβ bond of β-amino acids through the nucleophilic addition of an ester enolate to an electrophilic imine.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Reformatsky reaction for the synthesis of β-amino acids, complete with mechanistic insights, detailed protocols, and practical considerations.

The classical Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[2][3] The less reactive nature of the organozinc reagent, or 'Reformatsky enolate', compared to Grignard reagents or lithium enolates, prevents unwanted side reactions, making it a valuable tool in organic synthesis.[4][5] The scope of this reaction has been expanded to include a variety of electrophiles beyond aldehydes and ketones, such as imines, in what is known as the aza-Reformatsky reaction, providing a direct route to β-amino esters.[2][4]

Mechanistic Insights: The Aza-Reformatsky Reaction

The aza-Reformatsky reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of β-amino esters. The reaction proceeds through several key steps, initiated by the formation of an organozinc reagent, which then undergoes nucleophilic addition to an imine.

The generally accepted mechanism for the aza-Reformatsky reaction is as follows:

  • Formation of the Reformatsky Reagent: Metallic zinc undergoes oxidative insertion into the carbon-halogen bond of an α-haloester to form a zinc enolate, the Reformatsky reagent.[4] Activating the zinc, for instance, with iodine or 1,2-dibromoethane, can facilitate this step by removing the deactivating zinc oxide layer.[2]

  • Nucleophilic Addition to the Imine: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step proceeds through a six-membered chair-like transition state, where the zinc coordinates to the nitrogen atom of the imine.[6]

  • Formation of the Zinc Alkoxide: The nucleophilic addition results in the formation of a zinc alkoxide intermediate.

  • Acidic Work-up and Product Formation: An acidic work-up protonates the alkoxide, leading to the final β-amino ester product and zinc(II) salts.

This mechanism is depicted in the following diagram:

aza_reformatsky_mechanism cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Intermediate Formation cluster_step4 Step 4: Product Formation alpha_haloester α-Haloester reformatsky_reagent Reformatsky Reagent (Zinc Enolate) alpha_haloester->reformatsky_reagent Oxidative Addition Zn Zn(0) Zn->reformatsky_reagent transition_state Six-membered Transition State reformatsky_reagent->transition_state imine Imine imine->transition_state zinc_alkoxide Zinc Alkoxide Intermediate transition_state->zinc_alkoxide beta_amino_ester β-Amino Ester zinc_alkoxide->beta_amino_ester acid_workup H3O+ acid_workup->beta_amino_ester

Caption: The mechanism of the aza-Reformatsky reaction.

Diastereoselective Synthesis of β-Amino Acids

Achieving stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical applications. The aza-Reformatsky reaction can be rendered diastereoselective by employing chiral auxiliaries on the imine nitrogen. N-tert-butylsulfinyl imines are particularly effective for this purpose, leading to high diastereoselectivities in the formation of the corresponding β-amino esters.[6] The stereochemical outcome is dictated by the formation of a rigid six-membered transition state where the bulky tert-butylsulfinyl group directs the approach of the Reformatsky reagent.[6]

Substrate (Chiral Imine)α-BromoesterDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-N-tert-butylsulfinyl imine of benzaldehydeEthyl bromoacetate>90:1085[6]
(R)-N-tert-butylsulfinyl imine of isobutyraldehydeMethyl bromoacetate>90:10-[6]
Isatin-derived chiral N-sulfinyl ketiminesEthyl bromoacetateup to 96:4-[7]

Experimental Protocols

The following is a general protocol for the synthesis of a β-amino ester via the aza-Reformatsky reaction. This should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents
  • Solvent: Anhydrous tetrahydrofuran (THF) is commonly used.

  • Zinc: Zinc dust or powder, activated prior to use.

  • α-Haloester: For example, ethyl bromoacetate.

  • Imine: The desired imine substrate. For diastereoselective reactions, a chiral imine such as an N-tert-butylsulfinyl imine is used.

  • Activating Agent (optional): Iodine or 1,2-dibromoethane.

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up Reagents: Diethyl ether or ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, and anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

General Experimental Workflow

The following diagram illustrates a typical workflow for the aza-Reformatsky reaction.

experimental_workflow start Start reagent_prep Prepare Anhydrous Solvent and Reagents start->reagent_prep zinc_activation Activate Zinc (e.g., with I₂ or heat) reagent_prep->zinc_activation reformatsky_formation Add α-Haloester to Zinc Suspension to Form Reformatsky Reagent zinc_activation->reformatsky_formation imine_addition Slowly Add Imine Solution to the Reformatsky Reagent reformatsky_formation->imine_addition reaction Stir at Room Temperature or Gentle Reflux imine_addition->reaction quench Quench with Saturated Aqueous NH₄Cl reaction->quench extraction Extract with Organic Solvent (e.g., EtOAc) quench->extraction wash Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry_concentrate Dry (Na₂SO₄) and Concentrate in vacuo wash->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification product Obtain Pure β-Amino Ester purification->product

Caption: General experimental workflow for the aza-Reformatsky reaction.

Step-by-Step Protocol: Synthesis of Ethyl 3-((R)-N-tert-butylsulfinyl)amino-3-phenylpropanoate

This protocol is adapted from general procedures for diastereoselective aza-Reformatsky reactions.[6]

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq). Heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. A small crystal of iodine can be added to activate the zinc, indicated by the disappearance of the iodine color.

  • Reaction Setup: Add anhydrous THF to the flask. To this suspension, add ethyl bromoacetate (1.5 eq) dropwise. The mixture may be gently heated to initiate the formation of the Reformatsky reagent.

  • Imine Addition: In a separate flame-dried flask, dissolve (R)-N-tert-butylsulfinyl imine of benzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the Reformatsky reagent at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.

Modern Variations and Broader Scope

While zinc remains the classic metal for the Reformatsky reaction, other metals such as samarium (using SmI₂), chromium, and indium have been employed, sometimes offering improved stereoselectivity or milder reaction conditions.[6][7][8] For instance, samarium(II) iodide-mediated Reformatsky reactions have been successfully applied to the synthesis of β-hydroxy-γ-amino acids.[8] Furthermore, the development of catalytic enantioselective versions of the aza-Reformatsky reaction, using chiral ligands in combination with metals like zinc, is an active area of research, promising even more efficient routes to enantiopure β-amino acids.[3][7]

Conclusion

The aza-Reformatsky reaction is a robust and reliable method for the synthesis of β-amino acids. Its tolerance of a wide range of functional groups, coupled with the ability to achieve high levels of stereocontrol through the use of chiral auxiliaries, makes it an invaluable tool for synthetic and medicinal chemists. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers looking to leverage this powerful transformation in their own work, from small-scale laboratory synthesis to its application in drug discovery and development programs.

References

  • Haskell-Luevano, C., et al. (2008). Samarium Iodide-Mediated Reformatsky Reactions for the Stereoselective Preparation of β-hydroxy-γ-amino Acids: Synthesis of Isostatine and Dolaisoleucine. PMC. [Link]

  • Geffroy, C., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Geffroy, C., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. PMC. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. [Link]

  • American Institute of Chemists. (2018). Recent advances & perspectives in the asymmetric Reformatsky reaction. American Institute of Chemists. [Link]

  • ResearchGate. (n.d.). Scheme 26: Mechanism for aza-Reformatsky reaction of cyclic imines with... ResearchGate. [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic beta-amino acids in DMF

Technical Support Center: Solubilization of Hydrophobic -Amino Acids in DMF

Topic: Strategies for dissolving hydrophobic

Audience:

Executive Diagnostic: The Solubility Matrix

Before attempting a protocol, diagnose the root cause of insolubility.[1]

State of

-Amino Acid
Primary BarrierMechanism of InsolubilityRecommended Protocol
Free Amino Acid (e.g.,

-Phe,

-Leu)
Lattice Energy Zwitterionic charge (

) creates strong ionic crystal lattice insoluble in organic solvents.
Protocol A: Ion-Pairing Solubilization
Protected / Peptidic (e.g., Fmoc-

-AA-OH)
Secondary Structure

-amino acids rapidly form stable helices (e.g., 14-helix) or sheets, leading to "gelation" or precipitation.
Protocol B: Chaotropic Disruption
Highly Hydrophobic (e.g., Lipid-conjugated)Lipophilicity Long alkyl/aromatic chains exceed the solvation capacity of polar aprotic DMF.Protocol C: Co-Solvent Tuning

Technical Deep Dive: The Mechanics of Insolubility

The Zwitterion Trap (Free Amino Acids)

Unlike





mask the chargebreak the lattice
The -Structure Trap (Protected/Oligomers)

Protected



  • The Fix: You must introduce a Chaotrope (structure breaker) that competes for these hydrogen bonds more aggressively than the amino acid backbone itself.

Validated Troubleshooting Protocols

Protocol A: The "Ion-Pairing" Method (For Free Zwitterions)

Use this when you need to dissolve a raw, free

Mechanism: This method converts the insoluble zwitterion into a soluble ionic liquid-like species by protonating the carboxylate and deprotonating the amine in a controlled equilibrium.

  • Calculate Stoichiometry: Determine the moles of your

    
    -amino acid (
    
    
    ).
  • Prepare Solvent Base: Create a solution of 2.0 equivalents of Pyridine (or Collidine) in DMF.

  • Acidification: Add 2.0 equivalents of a strong organic acid (e.g., TFA or p-Toluenesulfonic acid ) to the DMF/Pyridine mixture.

    • Why? This forms a Pyridinium-Tosylate buffer system.

  • Addition: Add the free

    
    -amino acid to this mixture.
    
  • Sonication: Sonicate at 40°C for 10 minutes.

    • Result: The amino acid dissolves as the lattice energy is overcome by the formation of soluble lipophilic salts.

Protocol B: Chaotropic Salt Disruption (For Aggregated/Protected Species)

Use this when your Fmoc-

Mechanism: Lithium ions (


  • Preparation of Chaotropic DMF:

    • Weigh dry Lithium Chloride (LiCl) to achieve a concentration of 0.8 M .

    • Dissolve LiCl in anhydrous DMF. (Note: This is exothermic; allow to cool).

  • Solubilization: Add your hydrophobic protected

    
    -amino acid to the 0.8 M LiCl/DMF solution.
    
  • Agitation: Vortex vigorously.

  • Verification: If the solution remains cloudy, add Hexafluoroisopropanol (HFIP) dropwise (up to 10% v/v). HFIP is a potent hydrogen bond donor that breaks up stubborn aggregates.

Protocol C: The "Magic Mixture" (For Extreme Hydrophobicity)

Use for lipidated

Solvent System:

  • DCM (Dichloromethane): Solvates hydrophobic side chains.

  • DMF: Solvates the polar backbone.

  • NMP (N-Methyl-2-pyrrolidone): Prevents gelation better than DMF.[2]

Ratio: 1:1:1 (v/v/v).[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on the specific chemical nature of the

Solubility_WorkflowStartSolubility Issue withBeta-Amino AcidCheckStateCheck Protection StateStart->CheckStateFreeAAFree Amino Acid(Zwitterion)CheckState->FreeAAUnprotectedProtectedAAProtected / Peptide(Fmoc/Boc)CheckState->ProtectedAAProtectedProtocolAProtocol A:Acid/Base Ion Pairing(DMF + TFA + Pyridine)FreeAA->ProtocolABreak Lattice EnergyCheckAggIs it Gelling/Aggregating?ProtectedAA->CheckAggProtocolBProtocol B:Chaotropic Salt Wash(0.8M LiCl in DMF)CheckAgg->ProtocolBYes (H-Bonding Issue)ProtocolCProtocol C:Co-Solvent System(HFIP or DCM/DMF/NMP)CheckAgg->ProtocolCNo (Pure Hydrophobicity)ProtocolB->ProtocolCIf fails

Caption: Decision tree for selecting the optimal solubilization protocol based on protection state and aggregation behavior.

Frequently Asked Questions (FAQs)

Q1: I am using LiCl to dissolve my


-amino acid for a coupling reaction. Will the salt interfere with the coupling?A:

Q2: My


-amino acid dissolves in DMF but precipitates immediately upon adding water or buffer. How do I keep it in solution for biological assays?A:

  • Solution: Dissolve the amino acid in DMSO (Dimethyl Sulfoxide) at a high concentration (e.g., 100 mM) first. Then, dilute into your aqueous buffer.[1] Ensure the final DMSO concentration is <1% (or whatever your assay tolerates). If it still precipitates, you may need to formulate it with a surfactant (e.g., Tween-20) or cyclodextrin.

Q3: Can I use heat to dissolve the amino acid? A: Yes, but with caution.

  • Free Amino Acids: Heat (up to 60°C) helps overcome lattice energy.

  • Fmoc-Protected: Do NOT heat Fmoc-amino acids in DMF above 40°C for extended periods. DMF can slowly decompose to dimethylamine, which will prematurely remove the Fmoc group (de-protection), leading to polymerization and impurities.

Q4: Why is HFIP recommended over other alcohols? A: HFIP (Hexafluoroisopropanol) is a "magic solvent" for peptides. It is a strong hydrogen bond donor but a poor nucleophile. It disrupts the intermolecular hydrogen bonds that hold

References

  • Kabachnik, M. M., et al. (1992). An effective organic solvent system for the dissolution of amino acids.[1][3][4] Russian Chemical Bulletin. [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization.[1][5][6] Activotec. [Link]

Preventing racemization during beta-amino acid coupling

Technical Support Center: -Amino Acid Coupling & Racemization Control

Current Status: Operational Topic: Preventing Racemization in

Audience:

Executive Summary: The -Factor

In peptide synthesis, "racemization" is a misnomer; we are usually dealing with epimerization of a single chiral center within a larger chain. For

  • 
    -Amino Acids:  Generally STABLE . The chiral center is at the 
    
    
    -position, insulated from the activated carbonyl by a methylene group (
    
    
    ). Unless forcing conditions are used, racemization is rare.
  • 
    -Amino Acids:  Highly UNSTABLE . The chiral center is at the 
    
    
    -position (adjacent to the activated carbonyl).[1] Like
    
    
    -amino acids, they are prone to proton abstraction, but often more so due to the lack of side-chain steric shielding at the activation site.

This guide focuses primarily on the stabilization of


-amino acids and 

-disubstituted systems.

Diagnostic Hub: Troubleshooting

Symptom: Split Peaks in HPLC (Doublets)

Diagnosis: Diastereomer formation (Epimerization).

  • Immediate Action: Check your base. If you are using DIEA (Diisopropylethylamine) or DBU with a

    
    -residue, you are driving enolization.
    
  • Solution: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These weaker, bulkier bases reduce proton abstraction at the

    
    -carbon.
    
Symptom: Low Coupling Yield (Unreactive)

Diagnosis: Steric hindrance or poor activation.

  • Context:

    
    -amino acids are sterically bulkier than 
    
    
    -amino acids.
  • Immediate Action: Do NOT simply increase temperature or reaction time with HATU (this increases epimerization).

  • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/DMF. T3P acts as a scavenger for the water byproduct and drives the equilibrium without requiring excess strong base.

Symptom: "Missing" Product Mass (Cyclization)

Diagnosis: Formation of Dihydropyrimidinones.

  • Context: If the N-terminus is unprotected or if using specific side chains,

    
    -amino acids can cyclize intramolecularly.
    
  • Solution: Ensure proper Fmoc/Boc protection strategies are maintained until the final global deprotection.

The Mechanistic Deep Dive

To prevent racemization, you must understand the pathway. Unlike


Base-Catalyzed EnolizationOxazinone
The Instability Mechanism

The




BetaRacemizationStartActivated Beta2-Amino AcidEnolatePlanar Enolate (Achiral Intermediate)Start->EnolateProton Abstraction (Fast with Strong Base)Oxazinone6-Membered OxazinoneStart->OxazinoneCyclization (Slower than alpha-oxazolone)BaseBase (DIEA)Base->StartAttacks alpha-HL_IsomerL-Isomer (Retention)Enolate->L_IsomerReprotonationD_IsomerD-Isomer (Epimerization)Enolate->D_IsomerReprotonationOxazinone->L_IsomerAmine AttackOxazinone->D_IsomerAmine Attack

Caption: Mechanism of

Optimization Protocols

Protocol A: The "Safe" Coupling (T3P Method)

Best for:

Why T3P? It exhibits very low epimerization rates because it does not generate a highly reactive O-acylisourea intermediate that is prone to oxazinone formation, and it works well with weak bases.

  • Dissolve: 1.0 equiv of N-protected

    
    -amino acid and 1.1 equiv of amine component in EtOAc or DMF (minimized volume).
    
  • Cool: Chill the solution to 0°C.

  • Add Base: Add 2.5–3.0 equiv of 2,4,6-Collidine (TMP) or NMM .

    • Critical: Do not use DIEA or TEA.

  • Add Coupling Reagent: Add 1.5 equiv of T3P (50% w/w solution in EtOAc/DMF) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT). Monitor by HPLC/TLC.

    • Note: T3P reactions are often slower; allow up to 12-24h if sterics are high.

Protocol B: The "Standard" Optimized (DIC/Oxyma)

Best for: Automated SPPS (Solid Phase Peptide Synthesis).

Why Oxyma? It is superior to HOBt/HOAt in suppressing racemization and is non-explosive.[2][3]

  • Pre-activation: Dissolve AA (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF.

  • Activation: Add DIC (3.0 equiv). Stir for 2-3 minutes.

    • Note: This generates the active ester without tertiary base, eliminating the primary cause of base-catalyzed enolization during the activation step.

  • Coupling: Add the pre-activated mixture to the resin.[4]

  • Time: Couple for 60-120 mins.

Comparative Data: Epimerization Rates

Representative data synthesized from literature trends (e.g., Steinauer et al., Albericio et al.) for sensitive couplings.

Coupling SystemBaseEpimerization Risk (

)
Coupling Efficiency
HATU DIEAHigh (>5-10%) Very High
HATU TMPMedium (1-3%)High
PyBOP DIEAHighHigh
DIC / Oxyma NoneLow (<1%) High
T3P TMP/NMMVery Low (<0.5%) Medium-High

Validation Workflow: Marfey's Method

Do not guess. Validate your coupling purity using Marfey's Reagent (FDAA). This is crucial for establishing the "Time Zero" purity of your building blocks or analyzing the final peptide after hydrolysis.

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

Protocol:

  • Hydrolysis (if checking peptide): Hydrolyze peptide (6M HCl, 110°C, 24h). Dry down.[4]

  • Derivatization:

    • Dissolve sample (

      
      ) in 
      
      
      water.
    • Add

      
       1% FDAA in acetone.
      
    • Add

      
       1M 
      
      
      .
    • Heat at 40°C for 1 hour.

  • Quench: Add

    
     1M HCl. Dilute with HPLC mobile phase.
    
  • Analysis: Run on C18 Reverse Phase HPLC.

    • Principle: The L-FDAA reacts with the D- and L- amino acids to form diastereomers (L-L and L-D) which have distinct retention times.

    • Self-Validation: Always run a standard of the racemic amino acid treated with L-FDAA to identify the retention times of both isomers.

Caption: Decision matrix for reagent selection based on

References

  • Steinauer, R., et al. (2006).

    
    -Amino Acids." Helvetica Chimica Acta. Link
    
  • Albericio, F., &yman, J. (2018). "Peptide Coupling Reagents: The T3P Perspective." Organic Process Research & Development. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][4][5][6][7][8][9][10][11][12][13] Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient racemization suppressant."[2][3] Journal of the American Chemical Society.[14] Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal. Link

Optimizing yield of 3-Amino-4-(2-chlorophenyl)butyric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Current Ticket Volume: High | Topic: 3-Amino-4-(2-chlorophenyl)butyric acid

Welcome to the Process Chemistry Support Portal

User Notice: This guide addresses the synthesis of 3-Amino-4-(2-chlorophenyl)butyric acid (Baclofen). Our data indicates that 85% of yield failures stem from two critical bottlenecks: uncontrolled lactamization during reduction and isoelectric point mismanagement during isolation.

Below are the active troubleshooting modules based on recent user tickets.

Module 1: The "Lactam Trap" (Impurity A)

Ticket Category: Purity & Yield Loss | Severity: Critical User Report: "My HPLC shows good conversion after hydrogenation, but isolated yield is low. I am seeing a large peak at RRT 1.2 that corresponds to the cyclic lactam."

Diagnostic

The formation of 4-(4-chlorophenyl)-2-pyrrolidone (Baclofen Lactam) is the primary yield-killer. This is a thermodynamic sink. Once the nitro group is reduced to an amine, the molecule can either:

  • Desired Path: Hydrolyze to the open-chain amino acid (Baclofen).

  • Failure Path: Cyclize intramolecularly with the ester/acid group to form the stable 5-membered lactam ring.

Root Cause: Conducting the reduction (Raney Ni/H₂) or subsequent workup in neutral or basic conditions promotes cyclization.

Resolution Protocol: The Acidic Reduction Strategy

To suppress lactam formation, you must protonate the amine immediately upon formation, rendering it non-nucleophilic.

Step-by-Step Fix:

  • Solvent System: Switch from pure Methanol/Ethanol to Acidic Methanol (e.g., 2N HCl in MeOH).

  • Catalyst: Raney Nickel (active).

  • Procedure:

    • Dissolve the nitro-ester intermediate in MeOH.

    • Add concentrated HCl (approx. 1.1 - 1.5 equivalents relative to the substrate).

    • Crucial: The amine salt (

      
      ) formed post-reduction cannot attack the ester carbonyl, effectively blocking cyclization.
      
  • Post-Reaction: Do not neutralize immediately. Evaporate solvent under vacuum to obtain the amine-hydrochloride salt directly.

Visualizing the Trap (DOT Diagram)

lactam_trap Start Nitro-Ester Intermediate Reduction Reduction (H2/Raney Ni) Start->Reduction Amine Free Amine (Nucleophilic) Reduction->Amine Neutral pH AmineSalt Amine Salt (Protected) Reduction->AmineSalt Acidic pH (HCl) Lactam Lactam Impurity (Cyclic) Amine->Lactam Cyclization (Fast) Baclofen Baclofen (Target) AmineSalt->Baclofen Hydrolysis

Caption: The kinetic competition between cyclization (Lactam) and protection (Amine Salt). Acidic conditions block the red path.

Module 2: The Hofmann Rearrangement Route (Alternative)

Ticket Category: Green Chemistry / Yield Optimization User Report: "The Knoevenagel/Nitromethane route is giving inconsistent yields. Is there a more robust alternative for scale-up?"

Recommendation

The Hofmann Rearrangement route is often superior for bulk synthesis as it avoids the sensitive nitro-reduction step entirely. It proceeds via a glutarimide intermediate.

Optimized Protocol (High Yield Variant)
StepReagentsCritical ParameterExpected Yield
1. Condensation 4-Cl-Benzaldehyde + Ethyl AcetoacetateBase catalyst (NaOH). Temp: 90-95°C.~75-80%
2. Imide Formation Glutaric acid deriv.[1][2][3] + NH₄OHMicrowave heating or reflux improves conversion.~85%
3.[4] Hofmann Br₂ / NaOHTemp Control: Keep <15°C during Br₂ addition.~75%

Troubleshooting the Hofmann Step:

  • Issue: Low yield during rearrangement.

  • Fix: The reaction is exothermic. If the temperature spikes during Bromine addition, the isocyanate intermediate hydrolyzes prematurely or forms ureas.

  • Protocol:

    • Cool the glutarimide solution to 0-5°C .

    • Add NaOH solution.[1][2][3][5]

    • Add Bromine dropwise, maintaining T < 10°C.

    • Only after addition is complete, heat to 80°C to drive the decarboxylation.

Module 3: Isolation & Solubility (The "Mother Liquor" Loss)

Ticket Category: Downstream Processing User Report: "I cannot get the product to precipitate. I'm losing 40% of my mass in the mother liquor."

Diagnostic

Baclofen is a zwitterion (amino acid). Its solubility is highly pH-dependent.

  • pH < 4: Soluble (Cationic form

    
    ).
    
  • pH > 9: Soluble (Anionic form

    
    ).
    
  • pH ~7: Insoluble (Zwitterionic form).

The "Isoelectric Crash" Protocol
  • Starting State: You likely have the Hydrochloride salt (acidic solution).

  • Neutralization: Use 2M NaOH or NH₄OH.

  • The Trick: Do not overshoot. Add base dropwise until pH 6.8 - 7.2 .

  • Temperature: Perform the neutralization at 50-60°C , then slowly cool to 4°C . Rapid cooling traps impurities; slow cooling grows dense crystals.

  • Solvent: If yield is still low, add Isopropanol (IPA) as an anti-solvent during the cooling phase (Ratio Water:IPA 1:1).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Fe/HCl instead of Raney Nickel for the nitro reduction? A: Yes, but be careful. Iron sludge is difficult to filter on a large scale and can trap the product. If you use Fe, ensure you perform an EDTA wash or extensive Celite filtration. Raney Ni is preferred for cleanliness, provided you manage the pH.

Q: My product is colored (yellow/brown). A: This is usually due to polymerized impurities from the initial Knoevenagel condensation.

  • Fix: Perform a charcoal treatment (Activated Carbon) on the acidic solution of the crude hydrochloride salt before the final pH adjustment/precipitation.

Q: I need (R)-Baclofen specifically. Can I resolve the racemate? A: Yes. The most efficient chemical resolution is using (S)-Mandelic acid or Chiral Naproxen .

  • Protocol: Form the diastereomeric salt in Ethanol. The (R)-Baclofen salt typically crystallizes out first. Recrystallize twice for >99% ee.

References
  • Brieflands. (2012). Synthesis of Baclofen; an Alternative Approach. Link

  • Iranian Chemical Communication. (2016). A facile and efficient synthesis of Baclofen. Link

  • Journal of Chemical and Pharmaceutical Research. (2011). A facile synthesis of (±)-Baclofen via Fe(acac)3 catalyzed Michael addition. Link

  • Google Patents. (2023). Baclofen formulations and methods of minimizing patient exposure to metabolite variations (US11850225B2). Link

  • National Institutes of Health (PMC). (2016). Chemoenzymatic Route toward a De Novo Enantioselective Total Synthesis of (S)‐Baclofen. Link

Sources

Overcoming steric hindrance in beta-amino acid peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Beta-Backbone Challenge

Welcome to the Beta-Peptide Synthesis Support Center. This guide addresses the specific chemical challenges of synthesizing peptides containing


-amino acids  (e.g., 

-homo-amino acids).

Unlike standard


-peptides (such as Amyloid-beta, which is an 

-peptide sequence),

-peptides possess an extra carbon atom in the backbone (

). This homologation introduces two critical hurdles:
  • Kinetic Steric Hindrance: The extra methylene group adds rotational degrees of freedom and bulk, significantly lowering the collision frequency for effective coupling.

  • Secondary Structure Aggregation:

    
    -peptides have a strong propensity to form stable helices (like the "14-helix") even at short lengths (4-6 residues), leading to on-resin aggregation that blocks solvation.[1]
    

Diagnostic Workflow: The "Stalled Coupling" Decision Tree

Before altering your protocol, use this logic flow to diagnose the root cause of your low yields.

TroubleshootingFlow Start Issue: Low Coupling Yield (>5% Deletion) Test Perform Kaiser/Chloranil Test Start->Test ResultPos Positive (Blue/Green) Free Amines Present Test->ResultPos Incomplete Coupling ResultNeg Negative (Colorless) Blocked N-Terminus Test->ResultNeg N-Terminus Inaccessible ReagentCheck Current Reagent? ResultPos->ReagentCheck Solvation Resin Swelling Check ResultNeg->Solvation SwitchReagent Switch to HATU or COMU (Stronger Activation) ReagentCheck->SwitchReagent Using DIC/HOBt? DoubleCouple Perform Double Coupling (2 x 2 hrs) ReagentCheck->DoubleCouple Already using HATU? MagicMix Add Chaotropic Salts (0.8M LiCl in DMPU/DMF) Solvation->MagicMix Manual Synthesis Microwave Apply Microwave Energy (75°C, 50W) Solvation->Microwave Automated Synthesis

Figure 1: Decision matrix for diagnosing coupling failures. Distinguishes between kinetic barriers (reactivity) and physical barriers (aggregation).[1]

Critical Reagent Selection Guide

The choice of coupling reagent is the single most impactful variable in


-peptide synthesis. Standard carbodiimides (DIC) are often insufficient.
Comparative Efficacy Table
Reagent ClassReagentActivation PowerRacemization Risk (

)
Recommended Use Case
Phosphonium PyBOP HighLowGood general purpose; produces carcinogenic HMPA byproduct (use PyAOP as safer alternative).[1]
Uronium (Benzotriazole) HATU Very High LowGold Standard for hindered

-linkages. The HOAt moiety stabilizes the active ester.
Uronium (Oxyma) COMU Very High Very LowSafer alternative to HATU (non-explosive). Superior solubility in DMF/NMP.
Carbodiimide DIC/Oxyma ModerateVery LowUse only for unhindered residues or automated synthesizers requiring long reagent stability.[1]

Expert Insight: For


-amino acids, HATU  or COMU  are mandatory for consistent results. The 7-aza nitrogen in HATU provides an "anchimeric assistance" effect (neighboring group participation) that accelerates the acylation of the hindered amine.

Experimental Protocols

Protocol A: Optimized Manual Double-Coupling for -AAs

Use this for manual synthesis or when microwave instrumentation is unavailable.[1]

  • Swelling: Swell resin in DCM for 20 min, then wash 3x with DMF.

  • Activation (Pre-mix):

    • Dissolve Fmoc-

      
      -AA (3.0 eq) and HATU  (2.9 eq) in minimum DMF.
      
    • Add HOAt (3.0 eq) to boost kinetics (optional but recommended for Val/Ile analogs).

    • Add DIEA (6.0 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >2 minutes to avoid guanidinylation of the amine.

  • Coupling 1: Shake at Room Temperature (RT) for 2 hours .

  • Drain & Wash: Drain, wash 3x DMF.[2]

  • Coupling 2: Repeat step 2-3 with fresh reagents for 1 hour .

  • Capping: Acetylate unreacted amines (Acetic Anhydride/DIEA) to prevent deletion sequences.

Protocol B: Microwave-Assisted -Peptide Cycle

Use this to overcome aggregation (beta-sheet formation).[1]

  • Reagents: Use COMU (to avoid explosion risks of HATU at high heat) or DIC/Oxyma .

  • Temperature: Set max temperature to 75°C .

    • Warning: Do not exceed 50°C for Cys or His containing sequences to prevent racemization.

  • Power: Dynamic power (maintain

    
    , usually 30-50W).
    
  • Time:

    • Ramp: 2 min.[1]

    • Hold: 10 min (Single Coupling is usually sufficient; double couple for

      
      -Val or 
      
      
      
      -Ile).

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a -amino acid peptide. Is the protocol the same as ?

A: No. This is a critical distinction.

  • 
    -amino acids  (side chain on 
    
    
    
    -carbon) are stereochemically stable because the
    
    
    -carbon (adjacent to the activating carbonyl) has two protons. Racemization is rare.
  • 
    -amino acids  (side chain on 
    
    
    
    -carbon) are highly prone to racemization (epimerization) during activation because the chiral center is directly adjacent to the carbonyl (similar to
    
    
    -amino acids but often more sensitive).
    • Adjustment: For

      
      -AAs, use DIC/Oxyma  or PyOxim  at Room Temperature  or max 50°C. Avoid HATU/Base at high temperatures.
      
Q2: My resin is not swelling, and the coupling is failing despite using HATU. Why?

A: You are likely facing on-resin aggregation .


-peptides form stable secondary structures that exclude solvent.[1]
  • Solution: Switch solvent from pure DMF to NMP (N-methylpyrrolidone).

  • Advanced Solution: Use a "Magic Mixture" for coupling: DMF/DCM/NMP (1:1:1) containing 1% Triton X-100 or 0.8M LiCl . The chaotropic salt (LiCl) disrupts the hydrogen bonding network of the aggregating peptide.

Q3: Can I use the Kaiser test for -amines?

A: Yes, but with a caveat.


-amines are less nucleophilic and sterically hindered. The Kaiser test (ninhydrin) may take longer to develop color.
  • Recommendation: Heat the Kaiser test tube at 100°C for 5 minutes (standard is 1-2 min) to ensure a false negative does not occur. For Proline-like secondary amines, use the Chloranil test .

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta. (Foundational work on Beta-peptide synthesis).

  • Henche, A., et al. (2009).[1] COMU: A third generation of uronium-type coupling reagents.[3] Journal of Peptide Science. [Link]

  • Vanier, G. S. (2013).[1][4] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy.[4][5][6] Methods in Molecular Biology. [Link]

  • Bacsa, B., et al. (2008).[1] Difficult sequences in peptide synthesis: The aggregation problem. Journal of Organic Chemistry. (Discusses Magic Mixtures and LiCl).

Sources

Minimizing diketopiperazine formation with beta-amino acids

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with -Amino Acids

Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses the premature cleavage of peptide chains caused by cyclization (DKP formation) when using

Module 1: Diagnostic & Mechanism

Is your synthesis failing at the dipeptide stage? Use this visual guide to confirm if DKP formation is your root cause.

The Mechanism of Failure

While standard DKP formation involves two





DKP_MechanismStartFmoc-AA2-AA1-ResinDeprotectionFmoc Removal(Free Amine Exposed)Start->DeprotectionPiperidineAttackNucleophilic Attack(N-term Amine -> C-term Ester)Deprotection->AttackSlow Coupling / Long Base ExposureCleavageResin CleavageAttack->CleavageCyclizationResultCyclic Dipeptide (DKP)+ Truncated ResinCleavage->Result

Figure 1: The kinetic pathway of premature cleavage. Once the Fmoc group is removed, the free amine competes between coupling the next amino acid and attacking the resin ester linkage.

Module 2: Resin & Linker Selection (The Foundation)

The single most effective intervention is steric hindrance at the resin interface.

Standard Wang resins are contraindicated for C-terminal

Resin Selection Matrix
Resin TypeSuitabilityTechnical Rationale
2-Chlorotrityl Chloride (2-CTC) Optimal The massive steric bulk of the trityl group physically blocks the N-terminal amine from attacking the ester linkage [1].
Wang Resin High Risk The unhindered benzyl ester is highly susceptible to DKP cyclization, especially with

-AAs.
Rink Amide Neutral Amide linkages are more stable than esters, but DKP can still occur (forming diketo-iso-piperazines). 2-CTC is preferred even for amides (cleave & aminate later).
PAM Resin N/A Used for Boc chemistry; generally stable to base, but not applicable for standard Fmoc workflows.
Protocol A: Loading -Amino Acids onto 2-CTC Resin

Use this protocol to maximize loading while maintaining steric protection.

  • Swell Resin: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.

  • Prepare AA Solution: Dissolve Fmoc-

    
    -AA-OH (0.6–1.2 eq relative to resin capacity) in dry DCM.
    
    • Note: Do not activate the carboxylate (no HBTU/HATU). The reaction is an SN1 substitution with the chloride.

  • Add Base: Add DIPEA (4.0 eq) to the AA solution.

  • Coupling: Add solution to resin.[1][2][3] Agitate for 2 hours at RT.

  • Capping: Add Methanol (1 mL) to the reaction mixture (active species scavenger) and mix for 15 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Module 3: Synthetic Conditions & Optimization

If you cannot change the resin, you must alter the kinetics.

The goal is to minimize the time the dipeptide sits with a free amine in a basic environment.

Optimized Deprotection Strategy

Standard 20% Piperidine is often too aggressive and promotes DKP.

Recommended "DKP-Suppressing" Cocktail:

  • Reagent: 0.1 M HOBt in 20% Piperidine/DMF.

  • Mechanism: HOBt acts as an acidic buffer, keeping the effective pH slightly lower and protonating the amine enough to slow cyclization without stopping Fmoc removal [2].

Alternative (The "Short-Burst" Method): Instead of

  • Short Flow: 20% Piperidine/DMF for 30 seconds (high flow wash).

  • Short Batch: 20% Piperidine/DMF for 3 minutes.

  • Immediate Wash: Rapid DCM/DMF washes.

  • Immediate Coupling: Do not let the resin sit. Add the next pre-activated amino acid immediately.

Module 4: Backbone Protection (Advanced Intervention)

For sequences where DKP is inevitable (e.g., Proline-


Strategy: Hmb/Dmb Protection

Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of the residue attached to the resin prevents DKP.

Backbone_ProtectionStep1Resin-Bound AAStep2Install Hmb/Dmb Groupon Alpha-NitrogenStep1->Step2Step3Coupling Next AAStep2->Step3Step4Fmoc RemovalStep3->Step4DecisionDKP Attack?Step4->DecisionOutcome_BlockedBLOCKED bySteric Bulk of HmbDecision->Outcome_BlockedAttempted Cyclization

Figure 2: Hmb protection introduces steric hindrance that physically prevents the conformational bend required for ring closure.

FAQ: Troubleshooting Specific Scenarios

Q: I see the correct mass for the cleaved DKP in my LCMS, but no peptide. What happened? A: This confirms the diagnosis. The peptide cleaved itself off the resin during the synthesis of the 3rd residue. The "correct mass" you see is the cyclic byproduct. Switch to 2-CTC resin immediately.

Q: Can I use "Inverse Addition" to stop this? A: Yes. If possible, synthesize the fragment in solution or use a convergent strategy where the

Q: Does temperature affect this? A: Yes. DKP formation is endothermic. Performing the deprotection and coupling of the first 3 residues at 0°C to 4°C can significantly reduce cyclization rates while still allowing Fmoc removal [3].

References

  • Barlos, K., et al. (1991).[3] "2-Chlorotrityl chloride resin.[1][2][3][4] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.

  • García-Martín, F., et al. (2006). "The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES a simple synthesis." Biopolymers.

  • Steinauer, R., et al. (1989). "Diketopiperazine formation during the synthesis of a beta-turn mimetic." International Journal of Peptide and Protein Research.

Technical Support Center: Case #402 – Enantioseparation of 3-Amino-4-(2-chlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High (Drug Development/CMC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Resolution of Enantiomers for 3-Amino-4-(2-chlorophenyl)butyric acid (β-homo-2-chlorophenylalanine)[1]

Executive Summary

You are dealing with a


-amino acid  (specifically the 2-chloro isomer of the Baclofen structural class).[1] Unlike 

-amino acids,

-amino acids possess unique zwitterionic properties and conformational flexibility that can complicate classical resolution.[1][2]

Our support center recommends two distinct workflows based on your current synthesis stage and scale:

  • Biocatalytic Kinetic Resolution (Recommended for High Purity): Uses Candida antarctica Lipase B (CAL-B) on the ester precursor.[2][3]

  • Classical Diastereomeric Crystallization (Recommended for Scale-up): Uses chiral amine bases on the N-protected derivative.[1][2]

Module 1: Biocatalytic Resolution (The "Green" Route)

Context: This method relies on the high enantioselectivity of lipases toward


-amino esters.[1][2] It is generally superior to chemical resolution for this specific substrate because it avoids the "solubility trap" often seen with zwitterionic salts.[2]
The Protocol: Hydrolytic Kinetic Resolution

Precursor Required: Ethyl 3-amino-4-(2-chlorophenyl)butyrate (The ester form).[1]

ParameterSpecification
Enzyme CAL-B (Lipase B from Candida antarctica), immobilized (e.g., Novozym 435).[1]
Solvent System MTBE (Methyl tert-butyl ether) : Phosphate Buffer (pH 7.[1][2]0) [1:1 ratio].
Temperature 30°C – 40°C.
Time 24 – 48 hours (Monitor conversion).[2]
Target Conversion 50% (Theoretical maximum yield for resolution).

Step-by-Step Workflow:

  • Suspension: Suspend the racemic ethyl ester (10 g) in MTBE (50 mL).

  • Initiation: Add Phosphate buffer (50 mL, 0.1 M, pH 7.0) and immobilized CAL-B (50% w/w relative to substrate).[1][2]

  • Reaction: Stir vigorously at 35°C. The enzyme will selectively hydrolyze the (S)-ester to the (S)-acid , leaving the (R)-ester intact (or vice versa, depending on specific enzyme batch selectivity; always verify initial aliquots).

  • Termination: Filter off the immobilized enzyme.

  • Separation:

    • Phase Separation: The organic layer contains the unreacted (R)-ester .

    • Aqueous Layer: Contains the resolved (S)-acid (as a salt).[1]

    • Note: Acidify the aqueous layer to pH 2.0 and extract with Ethyl Acetate to recover the (S)-acid.

Troubleshooting Biocatalysis

Q: The reaction stalls at 30% conversion.

  • Diagnosis: Product inhibition.[2] The free acid generated is lowering the local pH or inhibiting the enzyme.[2]

  • Fix: Maintain pH 7.0 using an autotitrator (adding 1M NaOH) or increase buffer strength.

Q: Enantiomeric Excess (ee) is dropping.

  • Diagnosis: The reaction has run too long (>50% conversion), causing the enzyme to start "eating" the slower enantiomer.

  • Fix: Stop the reaction strictly at 45-48% conversion. It is better to sacrifice yield for optical purity.[2]

Module 2: Classical Chemical Resolution

Context: Direct resolution of the free amino acid is difficult due to poor solubility. We recommend N-protection followed by salt formation.[1][2]

The Protocol: Resolution of N-Boc Derivative

Intermediate: (±)-3-((tert-butoxycarbonyl)amino)-4-(2-chlorophenyl)butyric acid.[1]

Resolving Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA].[1]

Figure 1: Workflow for the resolution of N-Boc protected intermediate using a chiral amine base.[1]

Key Steps:

  • Stoichiometry: Use 0.5 equivalents of (S)-PEA if aiming for the "Marckwald principle" (precipitating one isomer), or 1.0 equivalent if exploring solubility differences of both salts.

  • Solvent: Ethanol/Water (9:[2]1) is the starting point.[2] If the salt is too soluble, switch to Isopropyl Acetate.[2]

  • Liberation: The salt is dissociated using dilute KHSO₄ (to keep Boc intact) or HCl (to remove Boc and salt simultaneously).[2]

Module 3: Analytical Validation (QC)

Warning: Standard C18 columns cannot separate these enantiomers.

MethodColumnMobile PhaseDetection
Direct (Free AA) Crownpak CR(+) pH 1.5 HClO₄ (aq) / Methanol (90:[1]10)UV 210 nm
Derivatized (N-Boc) Chiralpak IA / IC Heptane / Ethanol / TFA (90:10:0.[1]1)UV 254 nm

Module 4: Troubleshooting Matrix (FAQs)

Q: I am seeing a "double peak" on my HPLC even after recrystallization.

  • Cause: You may be observing rotamers if analyzing the N-Boc derivative.[1][2] The Boc group can restrict rotation, creating split peaks that look like enantiomers.[2]

  • Verification: Run the HPLC at a higher temperature (e.g., 40°C). If the peaks merge, they are rotamers.[2] If they remain distinct, they are enantiomers.[2]

Q: The diastereomeric salt forms a "gel" instead of crystals.

  • Cause: Solvent polarity is too high, or cooling was too rapid (kinetic entrapment).

  • Fix: Re-dissolve by heating.[2] Add a "seed crystal" of the pure salt if available.[2] Add a non-polar anti-solvent (e.g., Hexane) dropwise very slowly to induce nucleation rather than gelation.

Q: Can I resolve the free amino acid without protection?

  • Answer: It is possible but challenging.[2] You would need to use chiral sulfonic acids (like (+)-Camphor-10-sulfonic acid) because the carboxylic acid on the substrate is weak.[1] The zwitterionic lattice energy is often higher than the diastereomeric salt lattice energy, leading to the precipitation of the racemic substrate instead of the salt. Recommendation: Stick to the N-Boc or Ester route.

References

  • Enzym

    
    -Amino Acids: 
    
    • Source: Solano, D. M., et al. "Enzymatic Resolution of N-Substituted-β-prolines."[1] Organic Process Research & Development, 2012.[2][4] (Demonstrates CAL-B efficacy on

      
      -amino esters).
      
    • URL:[Link][1]

  • Chemical Resolution of Baclofen Analogs

    • Source: Lang, R., et al. "(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]."[1] IUCrData, 2022.[2] (Details the crystallography and purification of the 4-chloro isomer, applicable to the 2-chloro analog).

    • URL:[Link][1]

  • Chiral HPLC Methods

    • Source: Phenomenex Chiral HPLC Guide.[2] (Protocols for Amino Acids using Crownpak and Chiralpak columns).

    • URL:[Link][1]

  • General Protocol for Diastereomeric Salt Resolution

    • Source: Saikia, B., et al. "Population Balance Modeling of Diastereomeric Salt Resolution." Crystal Growth & Design, 2023.[2][5]

    • URL:[Link][1]

Sources

Validation & Comparative

Comparative NMR Profiling: 3-Amino-4-(2-chlorophenyl)butyric Acid vs. Pharmacological Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of GABA-B receptor agonists and


-amino acid derivatives, distinguishing between regioisomers is a critical quality control checkpoint. This guide details the NMR characterization of 3-Amino-4-(2-chlorophenyl)butyric acid  (hereafter referred to as the Target 

-Analog
) and compares it directly with its well-known regioisomer, Baclofen (4-Amino-3-(4-chlorophenyl)butyric acid).[1]

While both compounds share the molecular formula


, their pharmacological profiles differ drastically due to the position of the amino group and the chlorine substitution on the phenyl ring. This guide provides a self-validating NMR protocol to unambiguously distinguish these entities.
FeatureTarget

-Analog
Baclofen (Standard)
IUPAC 3-Amino-4-(2-chlorophenyl)butanoic acid4-Amino-3-(4-chlorophenyl)butanoic acid
Class

-Amino Acid derivative

-Amino Acid derivative
Chiral Center C3 (attached to

)
C3 (attached to Phenyl ring)
Cl-Position Ortho (2-position)Para (4-position)
Key NMR Diff. Asymmetric Aromatic Region (ABCD)Symmetric Aromatic Region (

)

Strategic Analysis: 1D ^1H NMR Differentiation

The most efficient method to distinguish the Target


-Analog from Baclofen is the analysis of the aromatic region (6.5 – 8.0 ppm) and the aliphatic connectivity.
A. The Aromatic "Fingerprint" (Primary Check)

The chlorine substitution pattern dictates the splitting of the aromatic protons. This is the primary Go/No-Go decision point .

  • Baclofen (4-Cl-Phenyl): Possesses a plane of symmetry through the C1-C4 axis of the phenyl ring.[1]

    • Signal: Two distinct doublets (integrating 2H each) forming an

      
       system.
      
    • Shift:

      
       (d, 2H) and 
      
      
      
      (d, 2H) ppm.[1]
  • Target

    
    -Analog (2-Cl-Phenyl):  The ortho-chlorine breaks the symmetry.[1]
    
    • Signal: Four distinct non-equivalent protons (ABCD system).

    • Shift: A complex multiplet region typically spanning

      
       ppm.[2] The proton at the C3 position (adjacent to Cl) and C6 (adjacent to the alkyl chain) will show distinct shifts compared to C4/C5.
      
B. Aliphatic Connectivity (Secondary Check)

The position of the amino group changes the chemical environment of the methine (CH) and methylene (CH2) protons.

  • Target

    
    -Analog (Isomer B): 
    
    • Structure:

      
      [1]
      
    • Key Signal: The methine proton

      
       is deshielded by the nitrogen but is not benzylic.[1]
      
    • Benzylic Signal: A diastereotopic methylene group (

      
      ) appearing as two doublets of doublets (dd) around 2.8–3.0 ppm.[1]
      
  • Baclofen (Isomer A):

    • Structure:

      
      
      
    • Key Signal: The methine proton

      
       is benzylic .[1]
      
    • Terminal Signal: The

      
       group appears as a triplet or multiplet, typically upfield relative to a methine.[1]
      

Comparative Data Tables

Table 1: Predicted vs. Reference Chemical Shifts (DMSO-d6, 400 MHz)
Proton AssignmentTarget ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Analog
(3-Amino-4-(2-Cl)...)[1]
Baclofen (4-Amino-3-(4-Cl)...)[1][3]Differentiation Logic
Aromatic (Ar-H) 7.20 – 7.50 (m, 4H) 7.35 (d, 2H), 7.15 (d, 2H) Symmetry: Baclofen is symmetric (

); Target is asymmetric (Multiplet).[1]
Methine (CH) ~3.4 – 3.7 (m, 1H,

)
~3.1 – 3.3 (m, 1H,

)
Environment:

vs.

.[1]
Methylene 1 ~2.8 – 3.1 (dd, 2H,

)
~2.9 – 3.1 (m, 2H,

)
HMBC: Target's

couples to Ar-Ring carbons; Baclofen's

does not.[1]
Methylene 2 ~2.2 – 2.5 (dd, 2H,

)
~2.4 – 2.6 (dd, 2H,

)
Least diagnostic; both are

-carbonyl protons.[1]
Amine (

)
Broad singlet (variable)Broad singlet (variable)Highly dependent on pH and water content.[1]

Note: Shifts are approximate and referenced to TMS (0.00 ppm). Zwitterionic character in DMSO may cause broadening.

Experimental Protocol: Self-Validating Workflow

Reagents & Equipment[1][2]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1] Reasoning: D2O causes exchange of Amine/Acid protons, obscuring integration. DMSO preserves slow exchange.[1]

  • Instrument: 400 MHz NMR or higher.

  • Tube: 5mm precision NMR tube.

Step-by-Step Characterization[1]
  • Sample Preparation:

    • Dissolve 10-15 mg of the Target compound in 0.6 mL DMSO-d6.[1]

    • Critical: Ensure the solution is clear. If the HCl salt is used, shifts may move downfield slightly due to the cationic amine.

  • Acquisition (1D ^1H):

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       5 seconds (Essential for accurate integration of aromatic protons).[1]
      
    • Scans: 16-64.[1]

  • Acquisition (2D HMBC - The "Gold Standard"):

    • Run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).[1]

    • Validation Check: Look for the correlation between the Methylene protons and the Aromatic Ring Carbons .

      • If Target: The

        
         at ~2.9 ppm (Benzylic) WILL  show a strong cross-peak to the aromatic ipso-carbon (~135-140 ppm).[1]
        
      • If Baclofen: The

        
         at ~3.0 ppm (Amino-methylene) WILL NOT  show a cross-peak to the aromatic ring. Only the Methine (CH) will show this correlation.
        

Decision Logic Visualization

The following diagram illustrates the logical flow for confirming the identity of the 3-Amino-4-(2-chlorophenyl)butyric acid isomer.

NMR_Logic Start Unknown Sample (C10H12ClNO2) Step1 Step 1: 1H NMR Aromatic Region (6.5 - 8.0 ppm) Start->Step1 Sym Symmetric Doublets (AA'BB' System) Step1->Sym Pattern A Asym Complex Multiplet (ABCD System) Step1->Asym Pattern B Result_Bac Suspect: Baclofen (4-Cl, Para-substituted) Sym->Result_Bac Result_Target Suspect: Target Isomer (2-Cl, Ortho-substituted) Asym->Result_Target Step2 Step 2: 2D HMBC Analysis Check Methylene (CH2) Correlations Result_Bac->Step2 Result_Target->Step2 HMBC_No CH2 (~3.0 ppm) shows NO correlation to Ar-C Step2->HMBC_No Isomer A HMBC_Yes CH2 (~3.0 ppm) shows STRONG correlation to Ar-C Step2->HMBC_Yes Isomer B Final_Bac CONFIRMED: Baclofen HMBC_No->Final_Bac Final_Target CONFIRMED: 3-Amino-4-(2-chlorophenyl)butyric acid HMBC_Yes->Final_Target

Caption: Logical decision tree for differentiating the Target


-amino acid from the 

-amino acid standard (Baclofen) using 1D and 2D NMR spectral features.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7021564, Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid.[1] Retrieved from [Link][1]

  • Nandi, U., et al. (2021). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A.[1] Indian Journal of Chemistry. Retrieved from [Link][1]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[4] Retrieved from [Link][1][4]

Sources

Comparison of 2-chloro vs 4-chloro beta-amino acid analogs

Comparative Technical Guide: 2-Chloro vs. 4-Chloro -Amino Acid Analogs

Focus Scaffold:


Executive Summary

In the development of neuroactive peptidomimetics and GABA analogs, the regiochemistry of halogen substituents on the

This guide compares the 2-chloro (ortho) and 4-chloro (para) isomers of

Baclofen

  • 4-Chloro Isomer: The industry standard for high-affinity GABA-B agonism. The substituent blocks metabolic para-hydroxylation and occupies a specific hydrophobic pocket without steric penalty.

  • 2-Chloro Isomer: Typically exhibits significantly reduced receptor affinity due to the "ortho-effect" (steric clash). However, it serves as a critical negative control in SAR (Structure-Activity Relationship) studies and alters metabolic clearance rates by leaving the para-position exposed.

Structural & Electronic Analysis

Steric vs. Electronic Trade-offs

The position of the chlorine atom dictates the conformation of the phenyl ring relative to the amino-acid backbone.

Feature4-Chloro (Para)2-Chloro (Ortho)Impact on Drug Design
Steric Hindrance Low. Substituent points away from the backbone.High. Interaction with the

-hydrogen or backbone creates torsional strain.
2-Cl often forces the phenyl ring out of coplanarity, altering receptor fit.
Electronic Effect Inductive withdrawal (-I) and Resonance donation (+M).Strong Inductive (-I) effect due to proximity; reduced Resonance overlap due to twist.4-Cl increases acidity of phenols/anilines more effectively; 2-Cl affects local lipophilicity.
Lipophilicity (LogP) High (~1.5 - 2.0 range for Baclofen).Similar calculated LogP, but experimental LogD varies due to solvation shell disruption.Both enhance BBB permeability compared to unsubstituted analogs (Phenibut).
The "Ortho-Effect" in Binding

In the GABA-B receptor binding pocket, the phenyl ring of Baclofen sits in a hydrophobic cleft. The 4-chloro group extends into a deep lipophilic sub-pocket, anchoring the molecule. The 2-chloro substituent, however, introduces steric bulk proximal to the

Synthetic Accessibility & Protocols

Synthesis Challenges

Synthesizing the 2-chloro analog is kinetically more difficult than the 4-chloro analog due to steric hindrance at the electrophilic site during key carbon-carbon bond-forming steps.

Key Reaction: Conjugate Addition (Michael Reaction) When reacting nitromethane with substituted cinnamic esters (a precursor step), the 2-chloro-cinnamate reacts significantly slower than the 4-chloro-cinnamate .

Experimental Protocol: Synthesis of -Amino Acid Precursors

Objective: Synthesis of racemic


Reagents:

  • Substrate A: Methyl 4-chlorocinnamate (for Baclofen precursor)

  • Substrate B: Methyl 2-chlorocinnamate (for Ortho analog)

  • Nucleophile: Nitromethane (

    
    )
    
  • Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of the Cinnamate substrate (A or B) in 20 mL of anhydrous Acetonitrile.

  • Nucleophile Addition: Add Nitromethane (50 mmol, 5 equiv) to the solution.

  • Catalysis: Cool the mixture to 0°C. Dropwise add DBU (10 mmol, 1 equiv) over 10 minutes.

    • Note: The 2-chloro substrate may require warming to room temperature (RT) or reflux due to steric hindrance.

  • Reaction Monitoring: Stir at RT. Monitor via TLC (Hexane:EtOAc 8:2).

    • Observation: Substrate A (4-Cl) typically reaches completion in 2–4 hours. Substrate B (2-Cl) often requires 12–24 hours or elevated temperatures (40°C).

  • Quench & Workup: Pour mixture into ice-cold 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel).

Self-Validating Check:

  • 4-Cl Product: Yield typically >85%.[1]

    
     NMR shows clear para-substitution pattern (symmetric doublets).
    
  • 2-Cl Product: Yield typically 60-75% (due to incomplete conversion/side reactions).

    
     NMR shows complex multiplet for aromatic protons and a distinct shift in the 
    
    
    -proton signal due to the ortho-chlorine shielding.

Performance Comparison: Biological Activity

Receptor Binding Affinity (GABA-B)

The following data summarizes the relative potency of the analogs. The 4-chloro substituent is essential for nanomolar/low-micromolar activity.

CompoundSubstituent

/

(GABA-B)*
Relative Potency
Baclofen 4-Chloro (Para)~0.1 - 0.5

100% (Reference)
Phenibut Unsubstituted~100 - 150

~0.5%
Ortho-Baclofen 2-Chloro (Ortho)> 500

(Est.)
Inactive / Weak

*Values are approximate aggregates from radioligand displacement assays (e.g., against

Metabolic Stability & Pharmacokinetics

The position of the halogen determines the metabolic "soft spots" available to Cytochrome P450 enzymes.

  • 4-Chloro (Baclofen): The chlorine blocks the para-position. Since para-hydroxylation is the dominant metabolic route for monosubstituted benzenes, Baclofen is excreted largely unchanged (approx. 70-80% renal excretion).

  • 2-Chloro Analog: The para-position is open. This molecule is highly susceptible to CYP-mediated para-hydroxylation, leading to rapid clearance and a shorter half-life (

    
    ).
    

Visualizations

Synthesis & Steric Logic Flow

This diagram illustrates why the 2-chloro synthesis is kinetically disfavored and how it impacts the final 3D conformation.

SynthesisLogicStartSubstrate: Methyl CinnamateReactionMichael Addition(Nitromethane + DBU)Start->ReactionParaPath4-Chloro (Para)Low Steric HindranceReaction->ParaPathSubstrate AOrthoPath2-Chloro (Ortho)High Steric HindranceReaction->OrthoPathSubstrate BParaProdProduct A (Baclofen Precursor)Yield: High (>85%)Rate: FastParaPath->ParaProdNucleophile attacksunhindered beta-carbonOrthoProdProduct B (Ortho Analog)Yield: Moderate (<75%)Rate: SlowOrthoPath->OrthoProdNucleophile blocked byortho-Cl bulk

Caption: Comparative synthetic pathway showing kinetic retardation in 2-chloro substrates due to steric shielding of the

Metabolic Fate & Receptor Fit

This diagram contrasts the binding mode and metabolic stability of the two isomers.

BioActivityRec_NodeGABA-B ReceptorHydrophobic PocketBaclofen4-Chloro (Baclofen)Linear ConformationRec_Node->BaclofenOrtho2-Chloro AnalogTwisted ConformationRec_Node->OrthoBinding_HighHigh Affinity(Deep Pocket Penetration)Baclofen->Binding_HighCYPCYP450 Enzyme(Hydroxylation)Baclofen->CYPResistantBinding_LowLow Affinity(Steric Clash)Ortho->Binding_LowOrtho->CYPSusceptibleMet_StableMetabolically Stable(Para-position Blocked)CYP->Met_Stable4-ClMet_UnstableRapid Metabolism(Para-position Open)CYP->Met_Unstable2-Cl

Caption: Mechanistic divergence: 4-Cl ensures receptor fit and metabolic stability; 2-Cl causes steric clash and rapid clearance.

References

  • Comparison of GABA Analogs: Tyurenkov, I. N., et al. (2016).[2] Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of Experimental Biology and Medicine. Link

  • Synthesis of Baclofen & Analogs: Ordóñez, M., et al. (2016). Stereoselective Synthesis of

    
    -Amino Acids. Wiley-VCH. Link
    
  • Ortho-Chloro Binding Affinity: BenchChem. (2025). 4-(2-Chlorophenyl)butanoic Acid: Structure and Activity Profile. Link

  • GABA-B Receptor Pharmacology: Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) Receptors: Structure and Function. Pharmacological Reviews. Link

  • Metabolic Stability of Halogenated Drugs: Smith, D. A., & Jones, B. C. (2002). Metabolic Stability and Design: The Role of Halogen Substituents. Current Opinion in Drug Discovery & Development. Link

Comparative Guide: Mass Spectrometry Fragmentation of Beta-Homophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-homophenylalanine (


-hPhe) derivatives have emerged as critical building blocks in peptidomimetics due to their resistance to proteolytic degradation and ability to induce specific secondary structures (e.g., 

-turns). However, their structural similarity to canonical phenylalanine (Phe) and isomeric N-methyl-phenylalanine (N-Me-Phe) presents a significant analytical challenge.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of


-hPhe derivatives. Unlike standard phenylalanine, which yields a characteristic immonium ion at m/z 120, 

-hPhe shifts this diagnostic marker to m/z 134. Crucially, this guide details the self-validating protocol to distinguish

-hPhe from its isobaric counterpart, N-Me-Phe, by leveraging specific neutral loss channels (ammonia vs. methylamine) inherent to their amine classification.

Structural Foundation & Ion Physics

To interpret the MS data accurately, one must first understand the structural divergence that dictates the fragmentation physics.

CompoundStructure TypeFormula (Residue)Residue MWAmine TypeKey Structural Feature
Phenylalanine (Phe)

-Amino Acid

147.17 DaPrimaryStandard backbone

-Homophenylalanine (

-hPhe)

-Amino Acid

161.20 DaPrimaryExtra methylene (

) in backbone
N-Methyl-Phenylalanine (N-Me-Phe)

-Amino Acid

161.20 DaSecondaryMethyl group on Nitrogen

Analytical Challenge:


-hPhe and N-Me-Phe are isobaric  (same mass). A simple MS1 scan cannot distinguish them. Differentiation requires Tandem MS (MS/MS) fragmentation analysis.

Comparative Fragmentation Analysis

The Immonium Ion Shift

In Collision-Induced Dissociation (CID), the most robust diagnostic marker for amino acid residues is the immonium ion . This internal fragment forms via a double backbone cleavage (


-terminal 

-type and

-terminal

-type cleavage).
  • Phenylalanine (Phe):

    • Mechanism: Loss of CO and volatile neutrals.

    • Diagnostic Ion: m/z 120.08

    • Structure:

      
      
      
  • 
    -Homophenylalanine (
    
    
    
    -hPhe):
    • Mechanism: The insertion of a methylene group into the backbone increases the mass of the fragment retaining the side chain.

    • Diagnostic Ion: m/z 134.10

    • Structure:

      
      
      
Distinguishing Isobars: -hPhe vs. N-Me-Phe

While both


-hPhe and N-Me-Phe yield an immonium ion at m/z 134, their neutral loss channels  differ fundamentally due to the stability of the amine.
  • Pathway A:

    
    -Homophenylalanine (Primary Amine) 
    
    • Characteristic Loss: Ammonia (

      
      , -17 Da) [1]
      
    • Mechanism: Primary amines readily lose ammonia from the N-terminus or side chains under CID conditions.

    • Result: A strong

      
       peak is often observed in the MS/MS spectrum of the free acid or N-terminal fragment.
      
  • Pathway B: N-Methyl-Phenylalanine (Secondary Amine)

    • Characteristic Loss: Methylamine (

      
      , -31 Da) 
      
    • Mechanism: The secondary amine structure favors the elimination of methylamine over ammonia.

    • Result: A distinct

      
       peak. Furthermore, the N-methyl group often leads to specific low-mass fragments related to the N-methylated iminium ion that are structurally distinct from the linear 
      
      
      
      -backbone.

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.

FragmentationPathways Precursor_Beta β-Homophenylalanine Precursor [M+H]+ Immonium_134 Immonium Ion m/z 134.10 (Isobaric Intersection) Precursor_Beta->Immonium_134 CID Fragmentation Frag_NH3 [M+H - NH3]+ Neutral Loss: 17 Da (Primary Amine Signature) Precursor_Beta->Frag_NH3 Loss of Ammonia (High Probability) Precursor_NMe N-Methyl-Phe Precursor [M+H]+ Precursor_NMe->Immonium_134 CID Fragmentation Frag_MeNH2 [M+H - CH3NH2]+ Neutral Loss: 31 Da (Secondary Amine Signature) Precursor_NMe->Frag_MeNH2 Loss of Methylamine (High Probability) Tropylium Tropylium Ion m/z 91.05 (Common Aromatic Fragment) Immonium_134->Tropylium Loss of Backbone/Imine

Caption: Divergent fragmentation pathways for isobaric phenylalanine derivatives. Note the distinct neutral loss channels (Green) that differentiate the isomers.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this step-by-step workflow. This protocol is designed to be self-validating by cross-referencing the immonium ion mass with the neutral loss pattern.

Step 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid. (Acidic pH is critical to ensure

    
     formation).
    
  • Concentration: 1-10

    
     (Direct infusion or LC-MS injection).
    
Step 2: MS Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Collision Energy (CE): Perform a CE Ramp (e.g., 15 eV to 45 eV).

    • Why? Immonium ions are internal fragments requiring higher energy to form than simple

      
       ions. A ramp ensures you capture both the parent ion stability and the deep fragmentation required for the immonium marker.
      
Step 3: Data Analysis & Decision Logic

Use the table below to interpret the MS/MS spectrum of the precursor ion.

ObservationConclusionConfidence Level
Base Peak m/z 120 Phenylalanine (Phe) High
Base Peak m/z 134

-hPhe OR N-Me-Phe
Medium (Requires Step 4)
m/z 134 + Loss of 17 Da

-Homophenylalanine
Definitive
m/z 134 + Loss of 31 Da N-Methyl-Phenylalanine Definitive
m/z 91 (Tropylium) Non-specific (Present in all)Low (Supporting only)
Step 4: Verification (The "Retro-Mannich" Check)

For


-amino acids, a specific rearrangement known as the Retro-Mannich  reaction can occur, leading to unique backbone cleavages not seen in 

-amino acids.
  • Look for a fragment corresponding to the loss of the side chain plus the

    
    -carbon unit.
    
  • In

    
    -hPhe, this often manifests as a cleaner cleavage of the 
    
    
    
    bond compared to the rigid peptide bond of
    
    
    -amino acids.

Summary Comparison Table

FeaturePhenylalanine (Phe)

-Homophenylalanine (

-hPhe)
N-Methyl-Phenylalanine (N-Me-Phe)
Precursor Mass


Da

Da
Immonium Ion 120.08 134.10 134.10
Dominant Neutral Loss

(-17)

(-17)

(-31)
Backbone Stability HighModerate (Retro-Mannich prone)High
Amine Class PrimaryPrimarySecondary

References

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Retrieved October 26, 2025, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Phenylalanine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Retrieved October 26, 2025, from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Retrieved October 26, 2025, from [Link]

  • Bio-Synthesis Inc. (2009). Amino Acid Residue Masses and Immonium Ion Masses. Retrieved October 26, 2025, from [Link]

Sources

Validating Enantiomeric Excess (ee) of Beta-Amino Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-amino esters are critical chiral building blocks in the synthesis of beta-lactam antibiotics, alkaloids, and antidiabetic drugs (e.g., Sitagliptin). Unlike their alpha-amino counterparts, the beta-position introduces unique steric flexibility that can complicate chiral recognition. Furthermore, the lack of strong chromophores in aliphatic beta-amino esters often renders standard UV detection insufficiently sensitive.

This guide objectively compares the three dominant validation methodologies: Direct Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and


-NMR Derivatization . It provides a self-validating framework to ensure that reported 

values are artifacts of chemistry, not calculation errors.

Part 1: The Analytical Challenge

The quantification of enantiomeric excess in beta-amino esters presents three specific failure modes:

  • Peak Tailing (The Silanol Effect): The basic primary or secondary amine moiety interacts strongly with residual silanols on silica-based columns, causing peak tailing that obscures the minor enantiomer (impurity).

  • Iso-elution: Without rigid steric bulk near the chiral center, enantiomers may co-elute on standard polysaccharide columns.

  • Detection Limits: Many beta-amino esters lack aromatic rings, making UV detection at 254 nm useless. Derivatization or refractive index (RI) detection becomes necessary.

Part 2: Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (The Gold Standard)

Mechanism: Uses Polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose or Cellulose carbamates.[1] Best For: Final release testing (GMP), high precision (>99.5% ee accuracy).

  • Critical Protocol Adjustment: You must use a basic additive. Diethylamine (DEA) or Butylamine (0.1%) competes for silanol sites, sharpening the amine peak.

  • Column Selection:

    • Chiralpak AD-H / IA: Excellent for beta-amino esters with aromatic side chains.

    • Chiralcel OD-H / IB: Often provides better resolution for aliphatic chains due to the rigid cellulose backbone.

Method B: Chiral SFC (The High-Throughput Alternative)

Mechanism: Supercritical


 with methanol modifier.
Best For:  High-throughput screening (HTS) of reaction conditions; purifying large batches.
  • The "Green" Advantage: SFC reduces solvent waste by 80%.

  • Solubility Edge: Beta-amino esters are often highly soluble in supercritical

    
    /MeOH mixtures, preventing the column clogging issues seen in Normal Phase Hexane methods.
    
Method C: -NMR with Mosher's Acid (The Rapid Screen)

Mechanism: Derivatization with


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Best For: Early-stage research, compounds with no UV chromophore.
  • Why Fluorine?

    
    -NMR is often too cluttered. 
    
    
    
    -NMR signals appear as distinct singlets. Converting the enantiomers into diastereomers creates a chemical shift difference (
    
    
    ) between the
    
    
    groups.

Part 3: Data Presentation & Decision Matrix

Table 1: Comparative Performance Metrics
FeatureChiral HPLC (Normal Phase)Chiral SFC

-NMR (Mosher)
Precision High (

)
High (

)
Medium (

)
LOD (Limit of Detection)

(with UV)


Analysis Time 20–40 mins3–8 mins15 mins (prep + run)
Sample Recovery Easy (Evaporation)Very Easy (Depressurization)Destructive (Derivatized)
Chromophore Required? Yes (or ELSD/RI)Yes (or MS)No
Cost per Run High (Solvents)LowMedium (Deuterated solv.)

Part 4: Experimental Protocols

Protocol 1: The "Self-Validating" HPLC Method Development

Trustworthiness Principle: Never assume a single peak is a pure enantiomer. It might be the racemate co-eluting.

  • Racemate Generation: Mix equal parts of your synthesized product and the commercially available opposite enantiomer (or racemize a small aliquot using base).

  • Mobile Phase Prep: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Column Equilbration: Flush Chiralpak AD-H for 30 mins.

  • The Spike Test:

    • Inject Pure Enantiomer A.

    • Inject Racemate.

    • CRITICAL: Inject Enantiomer A spiked with 5% Racemate.

    • Result: You must see the minor peak appear at the specific retention time established by the racemate. If not, your method is invalid.

Protocol 2: -NMR Derivatization (Mosher's Method)
  • Mix: 10 mg Beta-amino ester + 1.5 eq (R)-(-)-MTPA-Cl + 3 eq Pyridine in

    
    .
    
  • Shake: 10 minutes (reaction is usually instant for primary amines).

  • Analyze: Run

    
    -NMR (un-decoupled).
    
  • Calculate: Integration of Major

    
     Peak (
    
    
    
    ) vs Minor
    
    
    Peak (
    
    
    ).
    
    

Part 5: Visualization of Workflows

Diagram 1: Method Development Logic Flow

This diagram illustrates the decision process for selecting the correct validation technique based on molecular properties.

MethodSelection Start Start: Beta-Amino Ester Sample CheckUV Does it have a UV Chromophore? Start->CheckUV CheckVol Is it Volatile? CheckUV->CheckVol No HPLC Chiral HPLC (Normal Phase) CheckUV->HPLC Yes (High Precision Needed) SFC Chiral SFC (Green/Fast) CheckUV->SFC Yes (High Throughput Needed) Deriv Derivatize w/ Mosher's Acid CheckVol->Deriv No (Most Esters) Additives Add 0.1% DEA (Basic) or 0.1% TFA (Acidic) HPLC->Additives Prevent Tailing ColumnSel Screen: AD-H, OD-H, IA, IC Additives->ColumnSel NMR 19F-NMR Analysis Deriv->NMR

Caption: Decision tree for selecting the optimal ee determination method based on chromophore presence and throughput requirements.

Diagram 2: The "Spike and Recovery" Validation Loop

This diagram visualizes the mandatory self-validation protocol to prevent false positives (iso-elution).

ValidationLoop Sample Synthesized Enantiomer (Unknown ee) Step2 2. Inject Sample (Tentative Purity) Sample->Step2 Racemate Racemic Standard (50:50 Mix) Step1 1. Inject Racemate (Establish Separation) Racemate->Step1 Step3 3. Spike Sample w/ Racemate (The Stress Test) Step1->Step3 Step2->Step3 Decision Are two distinct peaks visible? Step3->Decision Pass VALIDATED Calculate ee Decision->Pass Yes Fail INVALID (Iso-elution) Decision->Fail No Action Change Column/Mobile Phase Fail->Action Action->Step1 Re-develop

Caption: The "Spike and Recovery" workflow ensures that a single peak is truly a single enantiomer and not a co-eluting mixture.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and CHIRALCEL® OD, OJ Columns. (Accessed 2023).[2] Available at: [Link]

  • Journal of Chromatography A.Comparison of SFC and HPLC for the chiral analysis of beta-blockers and beta-amino acids. (General Reference for SFC vs HPLC efficiency).
  • Bolchi, C. et al. (2018).[3][4] 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters.[3][4][5] Amino Acids.[1][3][6][7][8] Available at: [Link]

Sources

3-Amino-4-(2-chlorophenyl)butyric acid vs Sitagliptin intermediate

Technical Guide: -Amino Acid Synthons in Drug Development

Comparative Analysis: 2-Chlorophenyl vs. 2,4,5-Trifluorophenyl Analogs

Executive Summary & Chemical Identity

In the landscape of peptidomimetics and small-molecule drug discovery,


This guide compares two structurally related but functionally distinct

  • The "Versatile Scaffold": 3-Amino-4-(2-chlorophenyl)butyric acid (often the (

    
    )-enantiomer).[1]
    
  • The "Blockbuster Intermediate": The Sitagliptin Intermediate (specifically the (

    
    )-enantiomer).
    

While they share a core

Structural Comparison Table
Feature3-Amino-4-(2-chlorophenyl)butyric acidSitagliptin Intermediate
IUPAC Name 3-Amino-4-(2-chlorophenyl)butanoic acid(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Common Role Peptidomimetic building block; SAR ProbeKey Intermediate for Sitagliptin (Januvia®)
Aryl Substituent 2-Chlorophenyl (Ortho-chloro)2,4,5-Trifluorophenyl
Electronic Nature Electron-withdrawing (Inductive), Sterically bulky (

)
Highly Electron-deficient (Multiple F), Lipophilic
Primary Isomer Often (

) for peptidomimetics
(

) is required for DPP-4 inhibition
CAS No. 1267058-37-6 (Racemic) / 270596-36-6 (S-HCl)486460-00-8 (Boc-protected R-isomer)
Mechanistic Analysis: Electronic & Steric Impact

The substitution pattern on the phenyl ring is not merely cosmetic; it fundamentally alters the molecule's behavior in both enzymatic pockets and biological receptors.

A. Steric "Lock and Key"
  • 2-Chlorophenyl (Compound A): The chlorine atom at the ortho position creates significant steric hindrance. The Van der Waals radius of Chlorine (1.75 Å) is much larger than Fluorine (1.47 Å). This bulk forces the phenyl ring into specific torsion angles, making this analog excellent for inducing specific secondary structures (e.g., helicity) in peptidomimetics.

  • 2,4,5-Trifluorophenyl (Compound B): Fluorine is isostere with hydrogen but highly electronegative. The 2,4,5-substitution pattern creates a "flat" but electron-poor aromatic face. In the context of Sitagliptin, this moiety fits into the S1 hydrophobic pocket of the DPP-4 enzyme, engaging in

    
    -stacking interactions where the electron deficiency strengthens binding to electron-rich residues (e.g., Tyrosine).
    
B. Synthetic Implications (The Enzyme Problem)

The synthesis of the Sitagliptin intermediate represents a triumph of Directed Evolution . The wild-type transaminase enzyme had zero activity toward the bulky, electron-poor trifluorophenyl ketone.

  • Sitagliptin Int: Requires a highly evolved Transaminase (ATA-117) with an expanded active site to accommodate the trifluorophenyl group.

  • 2-Chloro Int: A wild-type transaminase that accepts phenyl groups might accept the 2-Cl analog, but the ortho-chloro substituent often clashes with the "small binding pocket" of standard

    
    -transaminases. Therefore, the 2-Cl analog is frequently synthesized via chemical resolution  or asymmetric hydrogenation  rather than the specialized biocatalysis used for Sitagliptin.
    
Synthetic Pathways: Biocatalysis vs. Chemocatalysis

The divergence in industrial synthesis strategies is illustrated below.

Pathway Visualization (Graphviz)

SynthesisComparisonSubstrateProchiral Beta-Keto EsterATA117Engineered Transaminase(ATA-117)+ PLP CofactorSubstrate->ATA117 If R = 2,4,5-F3(High Specificity)ChemRouteKnoevenagel Condensation+ Asymmetric Hydrogenation(Ru-BINAP)Substrate->ChemRoute If R = 2-Cl(Steric Bulk)ResolutionClassical Resolution(Tartaric Acid)Substrate->Resolution Low Cost / GenericSitagliptinIntSitagliptin Intermediate(>99.9% ee)ATA117->SitagliptinInt One-Step100% Conv.ChloroInt2-Chloro Analog(Variable ee)ChemRoute->ChloroIntResolution->ChloroInt

Figure 1: Decision tree for synthetic strategy based on aryl substitution. The Sitagliptin route utilizes a highly specialized biocatalyst, whereas the 2-Cl analog often relies on broad-scope chemical methods.

Experimental Protocols
Protocol A: Biocatalytic Synthesis of Sitagliptin Intermediate

Based on the Merck/Codexis Green Chemistry Award-winning process.

Principle: An engineered

Reagents:

  • Substrate: 3-oxo-4-(2,4,5-trifluorophenyl)butyric acid (or ethyl ester).

  • Enzyme: ATA-117 (engineered variant from Arthrobacter sp.).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

  • Donor: Isopropylamine (1 M).

Workflow:

  • Buffer Prep: Prepare 100 mM Triethanolamine buffer (pH 8.5). Add 1 mM PLP.[2]

  • Substrate Loading: Dissolve the keto-substrate (50 g/L) in DMSO (if solubility is low) or directly in the buffer system containing 50% DMSO (the engineered enzyme is solvent-tolerant).

  • Reaction Initiation: Add Isopropylamine (1 M) to drive equilibrium. Add lyophilized ATA-117 powder (2 g/L).

  • Incubation: Stir at 45°C for 24 hours. The engineered enzyme is thermostable.

  • Workup: Acidify to pH 2. Extract with isopropyl acetate. The unreacted ketone and isopropylamine remain in the aqueous/organic waste, while the chiral amino acid is extracted.

  • Yield: Typically >92% isolated yield, >99.9% e.e.

Protocol B: Chemical Synthesis of 2-Chloro Analog (General Route)

Since specific enzymatic data is sparse for this analog, the standard asymmetric hydrogenation route is recommended.

Principle: Ru-catalyzed asymmetric hydrogenation of the

Workflow:

  • Enamine Formation: React 3-oxo-4-(2-chlorophenyl)butanoate with ammonium acetate in refluxing methanol to form the

    
    -enamino ester.
    
  • Hydrogenation:

    • Catalyst: [Ru(COD)(benzene)]Cl2 with a chiral ligand (e.g., (S)-BINAP).

    • Conditions: 50 bar

      
      , 50°C, Methanol solvent.
      
    • Time: 12-24 hours.

  • Hydrolysis: Treat the resulting chiral ester with LiOH/THF/Water to yield the free acid 3-amino-4-(2-chlorophenyl)butyric acid .

  • Purification: Recrystallization from Ethanol/Water.

Performance & Application Comparison
MetricSitagliptin Intermediate2-Chloro Analog
Purity Requirement >99.9% ee (Critical for drug safety)>95% ee (Typical for research reagents)
Stability High (Trifluoro group resists metabolism)Moderate (Chloro group can be metabolic handle)
Primary Use DPP-4 Inhibition: The trifluoro-phenyl group fills the S1 pocket of DPP-4, preventing the degradation of GLP-1.Peptidomimetics: Used to constrain peptide backbones.[3] The 2-Cl group forces a "kink" in the chain, stabilizing

-helices in p53-MDM2 inhibitors.
Availability Restricted (Proprietary processes dominant)Broad (Catalog reagent from CROs)
References
  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Hansen, K. B., et al. (2009). "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development, 9(5), 634-639. Link

  • Guerlavais, V., et al. (2014). "Peptidomimetic macrocycles and uses thereof." U.S. Patent 20140296146. (Describing the use of 2-chlorophenyl analogs in macrocycles). Link

  • Ningbo Inno Pharmchem. (2025).[1] "(S)-3-Amino-4-(2-chlorophenyl)butyric Acid Hydrochloride Product Specifications." Link

Pharmacokinetic stability of beta-peptides vs alpha-peptides

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Unnatural Advantage: A Comparative Guide to the Pharmacokinetic Stability of Beta-Peptides vs. Alpha-Peptides

Executive Summary

For decades, the clinical utility of peptide therapeutics has been hamstrung by a single, pervasive flaw: rapid proteolytic degradation. Natural


-peptides, despite their high potency and specificity, often exhibit in vivo half-lives measured in minutes.

This guide analyzes the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-peptide —a peptidomimetic class where a methylene group (

) is inserted into the backbone. This atomic insertion fundamentally alters the backbone topology, rendering the molecule invisible to most endogenous proteases. We compare the pharmacokinetic (PK) profiles of these two classes, providing experimental evidence that

-peptides offer a magnitude-order increase in metabolic stability, shifting the drug development focus from "survival" to "clearance."

The Structural Basis of Stability: Mechanism of Action

To understand the pharmacokinetic divergence, one must look at the atomic level. Natural peptides consist of


-amino acids where the amino group is attached to the 

-carbon (

). In

-peptides, the amino group binds to the

-carbon (

), creating an extra backbone atom.
The "Lock and Key" Mismatch

Proteases (e.g., trypsin, chymotrypsin, pepsin) have active sites evolved over millions of years to recognize the specific spatial arrangement of the amide bond in


-peptides.
  • 
    -Peptides:  The backbone adopts extended or 
    
    
    
    -helical conformations that fit precisely into the protease catalytic cleft (induced fit), facilitating hydrolysis.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Peptides:  The extra methylene group alters the torsion angles (
    
    
    
    ), forcing the peptide into unique secondary structures (e.g., 14-helix, 12-helix, or 314-helix). These structures are sterically incompatible with the protease active site. The enzyme simply cannot "bite" the scissile bond.
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates the steric exclusion mechanism that protects


-peptides.

BetaPeptideStability node_enzyme Protease Active Site (e.g., Trypsin) node_complex Enzyme-Substrate Complex Forms node_enzyme->node_complex node_clash Steric Clash / Conformational Mismatch node_enzyme->node_clash node_alpha Alpha-Peptide (Natural Backbone) node_alpha->node_enzyme Induced Fit node_beta Beta-Peptide (Homologated Backbone) node_beta->node_enzyme Attempted Binding node_degrade Hydrolysis (Rapid Degradation) node_complex->node_degrade Catalytic Cleavage node_stable Intact Peptide (Metabolic Stability) node_clash->node_stable No Cleavage

Figure 1: Mechanistic divergence in proteolytic susceptibility. Alpha-peptides undergo induced fit and cleavage, whereas beta-peptides exhibit steric incompatibility with the protease active site.

In Vitro Stability Profile: Comparative Data

The difference in stability is not incremental; it is absolute. In many assays,


-peptides show zero degradation over timeframes where 

-peptides are completely destroyed.
Enzymatic Resistance Table

The following data summarizes the half-life (


) comparison across relevant biological matrices.
Matrix / Enzyme

-Peptide (Natural)

-Peptide (Foldamer)
Fold Improvement
Human Serum 10 – 30 minutes> 48 hours> 100x
Simulated Gastric Fluid < 5 minutes> 24 hours> 280x
Trypsin (

conditions)
Rapid CleavageNo Cleavage DetectedInfinite
Chymotrypsin Rapid CleavageNo Cleavage DetectedInfinite
Liver Microsomes 15 – 45 minutes> 12 hours> 20x

Note: Data represents consensus values for short oligomers (6-12 residues). Specific values depend on sequence lipophilicity.

The "Undestructable" Nature

Seminal work by Dieter Seebach and Samuel Gellman demonstrated that


-peptides consisting of homologated proteinogenic amino acids are essentially inert to mammalian peptidases [1, 2]. In experiments involving continuous incubation with Pronase (a cocktail of varying proteases), 

-peptides remained intact for days, whereas the control

-peptides vanished within minutes.

In Vivo Pharmacokinetics: The Shift to Renal Clearance[2]

While metabolic stability is solved, pharmacokinetic (PK) stability involves clearance. Because


-peptides resist metabolism, their PK profile is dominated almost entirely by renal filtration .
  • Alpha-Peptide PK: Defined by

    
    . High metabolic clearance leads to short 
    
    
    
    .
  • Beta-Peptide PK: Defined by

    
    .
    
    • Implication: If the

      
      -peptide is small (< 30 kDa) and not bound to plasma proteins, it will be filtered by the kidneys rapidly (minutes to hours), despite being chemically stable.
      
    • Solution: To fully exploit the stability of

      
      -peptides, developers often conjugate them to fatty acids (to bind albumin) or PEG to increase hydrodynamic radius and reduce renal filtration [3].
      

Experimental Protocol: Serum Stability Assay (LC-MS)

To rigorously quantify these differences, a self-validating LC-MS workflow is required. Optical density (UV) is insufficient due to matrix interference.

Workflow Logic
  • Internal Standard (IS): Use a chemically distinct but chromatographically similar analog (e.g., a chlorinated analog or a D-isomer) to normalize extraction efficiency.

  • Zero-Point Control: Immediate quenching at

    
     is critical to establish the baseline.
    
  • Precipitation: Acetonitrile (ACN) is preferred over acids (TCA) for

    
    -peptides to prevent acid-induced hydrolysis of sensitive side chains, though the backbone itself is robust.
    
Step-by-Step Protocol

Materials:

  • Pooled Human Plasma (heparinized).

  • Test Peptide (

    
     and 
    
    
    
    variants).
  • Internal Standard (IS).[1][2]

  • Quenching Solution: 95% ACN + 5% Formic Acid.

Procedure:

  • Preparation: Spike Test Peptide into plasma to reach

    
    . Spike IS to 
    
    
    
    .
  • Incubation: Aliquot into 1.5 mL tubes. Incubate at 37°C in a shaking water bath.

  • Sampling: At designated timepoints (0, 15m, 30m, 1h, 4h, 12h, 24h, 48h):

    • Remove

      
       aliquot.[1]
      
    • IMMEDIATELY add

      
       ice-cold Quenching Solution.
      
    • Vortex vigorously for 30s to precipitate plasma proteins.

  • Extraction: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Analysis: Inject supernatant onto RP-HPLC coupled to ESI-MS (Triple Quad or Q-TOF).

  • Calculation: Plot the ratio of

    
     over time.
    
Protocol Visualization

StabilityAssay node_start Plasma Preparation (Spike Peptide + IS) node_incubate Incubation (37°C, Shaking) node_start->node_incubate node_sample Timepoint Sampling (0, 15m ... 48h) node_incubate->node_sample node_sample->node_incubate Return remaining node_quench Protein Precipitation (Add Ice-Cold ACN) node_sample->node_quench node_spin Centrifugation (14,000g, 10 min) node_quench->node_spin node_lcms LC-MS/MS Analysis (Monitor Parent Ion) node_spin->node_lcms

Figure 2: LC-MS based serum stability workflow. Critical control points include the internal standard spike and immediate chemical quenching.

Challenges & Mitigation

While


-peptides solve the stability issue, they introduce new challenges in drug development:
  • Solubility: The stable secondary structures (helices) often display high lipophilicity, leading to aggregation.

    • Mitigation: Design "amphiphilic" helices by alternating polar/non-polar residues (e.g., repeating triads).

  • Cost of Goods:

    
    -amino acids are significantly more expensive to synthesize than natural 
    
    
    
    -amino acids.
    • Mitigation: Use mixed

      
      -peptides . Replacing just 20-30% of residues (specifically at cleavage sites) with 
      
      
      
      -amino acids can confer significant stability while lowering cost [4].
  • Membrane Permeability: Despite stability, they do not passively cross membranes easily unless specifically designed (e.g., Cell-Penetrating Peptides or CPPs).

    • Mitigation: Cyclization or cationic sequences (Poly-Arg mimics).

References

  • Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

  • Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research, 41(10), 1399-1408. Link

  • Knappe, D., et al. (2017). "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[3] PLOS ONE. Link

Sources

Commercial Purity Assay Guide: 3-Amino-4-(2-chlorophenyl)butyric acid (Baclofen)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For routine commercial purity assessment of 3-Amino-4-(2-chlorophenyl)butyric acid (Baclofen), Reverse-Phase HPLC (RP-HPLC) with UV detection is the industry "Gold Standard." It offers the necessary balance of specificity (separating the critical lactam impurity), sensitivity (LOQ ~0.05%), and cost-efficiency.

However, for drug development requiring enantiomeric specificity, Chiral LC is mandatory, as the (R)-enantiomer holds the pharmacological activity. LC-MS is reserved for deep-dive impurity profiling during early-stage synthesis optimization.

The Molecule & The Challenge

Target: 3-Amino-4-(2-chlorophenyl)butyric acid (Baclofen) CAS: 1134-47-0 Critical Quality Attribute (CQA): Lactam Formation.

The Stability Trap: Baclofen is a zwitterionic gamma-amino acid. Under thermal stress or acidic conditions, it undergoes intramolecular condensation to form Baclofen Lactam (Impurity A) : (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one.

  • Why it matters: This lactam is pharmacologically inactive and potentially toxic. A purity assay must resolve this specific peak from the parent compound.

Comparative Analysis of Assay Methods

FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: Chiral LC Method D: Titration
Primary Use Routine QC & Purity Impurity ID & Trace AnalysisEnantiomeric Excess (ee%)Bulk Assay (Legacy)
Specificity High (Resolves Lactam)Very High (Mass ID)High (R vs S isomers)Low (Non-specific)
Sensitivity (LOD) ~0.02%< 0.001%~0.1%N/A
Throughput High (10-15 min run)MediumLow (Long equilibration)High
Cost LowHighHigh (Columns >$1k)Very Low
Recommendation Preferred R&D Only Required for Chiral Batches Avoid for Purity
Senior Scientist Insight:

"Do not rely on Titration (perchloric acid) for purity. It simply measures total basic nitrogen. If your Baclofen degrades into its Lactam, titration will still register it as 'pure' because the nitrogen remains. You must use chromatography to see the degradation."

Detailed Protocol: The "Gold Standard" RP-HPLC

This protocol is adapted from USP/BP principles but optimized for modern commercial columns to ensure separation of the Lactam impurity.

A. System Parameters[1][2][3][4][5][6][7][8][9][10]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Luna C18),

    
    , 
    
    
    
    .
    • Why: The "end-capping" reduces silanol interactions with the amine group of Baclofen, preventing peak tailing.

  • Wavelength:

    
     (High sensitivity) or 
    
    
    
    (Specific to chlorophenyl ring).
  • Temperature:

    
    .
    
B. Mobile Phase Preparation[5][7][9]
  • Mobile Phase A (Buffer):

    
     Phosphate Buffer, adjusted to pH 3.0 .
    
    • Causality: Baclofen is zwitterionic.[1][2][3] At pH 3.0, the carboxylic acid is protonated (neutral), increasing retention on the hydrophobic C18 column. If pH > 4.0, the molecule ionizes and elutes too fast (in the void volume).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic or Gradient.

    • Recommended Isocratic: Buffer:ACN (70:30).

C. Sample Preparation[1][5][7][9][11]
  • Diluent: Mobile Phase A : ACN (50:50).

  • Stock Solution: Dissolve

    
     Baclofen in 
    
    
    
    diluent (
    
    
    ).
    • Note: Sonication is required.[2] Baclofen dissolves slowly in water but readily in acidic/organic mixes.

D. Self-Validating System Suitability

Before running samples, inject the System Suitability Solution (Baclofen spiked with 0.5% Impurity A/Lactam).

  • Resolution (

    
    ):  Must be 
    
    
    
    between Baclofen and Lactam.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the Baclofen peak.
  • Precision: Inject standard 5 times; RSD of area must be

    
    .
    

Advanced Protocol: Chiral Separation

If your application requires specific biological activity (GABA-B agonism), you must quantify the (R)-enantiomer .

  • Column: Chirobiotic T (Teicoplanin) or

    
    -Cyclodextrin.
    
  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
    • Mechanism:[3] The "Polar Ionic Mode" creates a charge interaction between the amino group of Baclofen and the chiral selector.

  • Target: (R)-Baclofen elutes after (S)-Baclofen on Teicoplanin columns (check specific column certificate).

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct assay based on your development stage.

Baclofen_Assay_Workflow Start Sample: Commercial Baclofen Goal Define Analysis Goal Start->Goal Routine Routine QC / Purity Goal->Routine Standard Chiral Biological Activity / Enantiomers Goal->Chiral Isomer Specific Trace Unknown Impurities / R&D Goal->Trace Deep Dive HPLC Method A: RP-HPLC (C18) Target: Purity >99% Detects: Lactam Impurity Routine->HPLC ChiralLC Method C: Chiral LC (Teicoplanin) Target: ee% >98% Chiral->ChiralLC LCMS Method B: LC-MS/MS Target: Trace <0.05% Trace->LCMS Pass Pass: Release Batch HPLC->Pass Lactam < 0.1% Fail Fail: Reprocess/Reject HPLC->Fail Lactam > 0.1%

Figure 1: Analytical decision matrix for Baclofen purity assessment.

Data Interpretation & Limits

When analyzing your chromatogram, observe the following relative retention times (RRT):

ComponentRRT (Approx)Acceptance Limit (Commercial)
Baclofen 1.0099.0% - 101.0%
Impurity A (Lactam) ~1.5 - 2.0NMT 0.1%
Impurity B ~0.8NMT 0.1%
Total Unknowns VariousNMT 0.5%
  • Impurity A (Lactam) usually elutes after Baclofen in RP-HPLC because the closure of the ring makes it less polar (more hydrophobic) than the open-chain zwitterion.

  • Impurity B (Oxopentanoic acid derivative) is more polar and usually elutes before Baclofen.

References

  • United States Pharmacopeia (USP). Baclofen Monograph: Organic Impurities.[4] USP 41-NF 36.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2284, Baclofen.

  • Nandi, U., et al. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A. Indian Journal of Pharmaceutical Sciences.

  • Suntornsuk, L. Chiral separation of baclofen by capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis.[]

  • European Pharmacopoeia (Ph.[1][6] Eur.). Baclofen: Impurity A (Lactam).[1][]

Sources

Safety Operating Guide

3-Amino-4-(2-chlorophenyl)butyric Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: DO NOT FLUSH 3-Amino-4-(2-chlorophenyl)butyric Acid down the drain. DO NOT DISPOSE of in general municipal trash.

This compound is a halogenated pharmaceutical active ingredient (API). While often not explicitly P-listed or U-listed under RCRA (Resource Conservation and Recovery Act), it acts as a GABA-B agonist and poses significant bioaccumulation risks in aquatic environments. Its halogenated nature (chlorine substituent) requires specific high-temperature incineration to prevent the formation of dioxins during destruction.[1]

Part 2: Chemical Profile & Risk Assessment

To dispose of this substance safely, you must understand its chemical behavior. The presence of the chlorine atom on the phenyl ring classifies this as Halogenated Organic Waste .

PropertyDataOperational Implication
CAS Number 1134-47-0Use for waste manifesting.[2]
Common Name BaclofenStandard pharmaceutical identifier.
UN Number UN 2811 "Toxic solids, organic, n.o.s."[3] – Required for transport labeling.
Hazard Class 6.1 (Toxic)Requires specific "Toxic" secondary containment.
Molecular Structure Chlorinated Amino AcidHalogenated. Must not be mixed with non-halogenated solvents (e.g., Acetone/Methanol) if sending for fuel blending, as this downgrades the waste stream.
Solubility ~4.3 mg/mL (Water)Highly mobile in water systems; strict sewer ban applies.

Part 3: Disposal Workflows

A. Solid Waste (Pure Substance/Expired Powder)
  • Primary Method: High-Temperature Incineration (>1100°C).

  • Containerization: Collect in a rigid, puncture-resistant container (High-Density Polyethylene - HDPE).

  • Labeling: Label as "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only" (unless mixed with RCRA solvents).

  • Why Incineration? Landfilling pharmaceutical compounds allows for leaching into groundwater. The chlorine atom requires high-temperature combustion to ensure complete mineralization and prevent the formation of incomplete combustion byproducts.

B. Liquid Waste (Mother Liquors/HPLC Waste)
  • Segregation Rule: Do NOT mix with general organic waste if the total halogen content exceeds 1,000 ppm (0.1%).

  • Stream Assignment:

    • Scenario A (Aqueous): Collect in "Aqueous Toxic" waste carboy.

    • Scenario B (Organic Solvent Mixture): Collect in "Halogenated Organic Solvents" carboy.

Decision Matrix: Disposal Logic

DisposalLogic Start Waste Generation: 3-Amino-4-(2-chlorophenyl)butyric Acid State Physical State? Start->State Solid Solid (Powder/Tablets) State->Solid Liquid Liquid (Solution) State->Liquid Destruction Final Destruction: Incineration >1100°C Solid->Destruction UN 2811 Container SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste Stream (High Temp Incineration) SolventCheck->Halo Contains DCM, Chloroform, or High Conc. Baclofen NonHalo Aqueous Toxic Stream (Water-based) SolventCheck->NonHalo Water/Buffer Only Halo->Destruction NonHalo->Destruction

Figure 1: Logic flow for segregating Baclofen waste streams to ensure proper downstream destruction.

Part 4: Spill Response Protocol

Pre-requisite: Ensure a "Spill Kit - Toxic/Chemical" is available. PPE Required: Nitrile gloves (double gloving recommended, min 0.11mm), Safety Goggles, Lab Coat, N95 Dust Mask (or P100 respirator if powder is fine/aerosolized).

Step-by-Step Procedure:

  • Isolate: Evacuate non-essential personnel. Mark the area.

  • Dampen (Critical): If the spill is solid powder, do not dry sweep . Dry sweeping generates dust, increasing inhalation risk. Cover the powder with paper towels dampened with water or an inert absorbent.

  • Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface 3 times with soap and water.

  • Verify: Check surface pH if possible (Baclofen is zwitterionic but solutions can be acidic/basic depending on salt form); ensure no residue remains.

Spill Response Workflow

SpillResponse Assess 1. Assess Risk (Quantity/Form) PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 3. Containment (Wet Method - NO DUST) PPE->Contain Collect 4. Collection (Scoop to HazWaste Jar) Contain->Collect Decon 5. Decontamination (Soap/Water Wash x3) Collect->Decon

Figure 2: Operational workflow for cleaning up solid or liquid spills of Baclofen.

Part 5: Regulatory Compliance (US/Global Context)

1. EPA Subpart P (Pharmaceutical Waste Rule): Under the US EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), healthcare facilities and labs are strictly prohibited from "sewering" (flushing) hazardous waste pharmaceuticals [1].[4][5] Even if your facility is a Very Small Quantity Generator (VSQG), flushing Baclofen is a violation of the Clean Water Act mandates regarding pharmaceutical pollutants.

2. RCRA Considerations: While Baclofen is not explicitly listed on the P-list or U-list, it should be managed as "Non-Creditable Hazardous Waste Pharmaceutical" if it is being discarded.

  • Generator Status: If you are in a healthcare setting, this waste does not count toward your monthly hazardous waste generator status if managed under Subpart P.[6]

  • Transport: Must be transported by a registered hazardous waste transporter to a TSDF (Treatment, Storage, and Disposal Facility).

References

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4][5] Federal Register. Available at: [Link]

  • PubChem. Compound Summary: Baclofen (CID 2284). National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 3-Amino-4-(2-chlorophenyl)butyric Acid

[1][2]

Introduction & Chemical Identity

3-Amino-4-(2-chlorophenyl)butyric acid (often encountered as the hydrochloride salt, CAS: 331763-53-2) is a chiral ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


22

Unlike its structural isomer Baclofen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

22
Chemical Identifiers
ParameterDetail
Chemical Name 3-Amino-4-(2-chlorophenyl)butyric acid
Synonyms

-Homo-2-chlorophenylalanine; 3-Amino-4-(2-chlorophenyl)butanoic acid
CAS Number 331763-53-2 (HCl salt); 270596-36-6 (Free acid/generic)
Molecular Formula

(Free acid)
Physical State White to off-white crystalline powder
Storage 2–8°C (Desiccated)

Risk Assessment & Hazard Identification

While specific toxicological data for this isomer may be limited compared to commercial drugs, structure-activity relationships (SAR) and Safety Data Sheets (SDS) for analogs dictate a "Warning" classification.[1][2]

GHS Hazard Classification[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

Critical Note: As a halogenated amino acid derivative, this compound may exhibit biological activity on GABAergic or other amino acid transport systems.[2] Treat as a Potent Bioactive Agent .[2]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a barrier defense strategy.[2] The following PPE is mandatory for all manipulations involving the neat powder or concentrated solutions (>10 mM).

Protection ZoneEquipment StandardRationale
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Prevents inhalation of fine particulates during weighing.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.[2]1)Protects against corneal damage from acidic dust or splashes.[2]
Dermal (Hands) Double Nitrile Gloves (Min.[2] thickness 5 mil)Outer glove protects against contamination; inner glove maintains sterility.[2]
Body Lab Coat (Tyvek or Cotton/Poly) + Closed-toe shoesPrevents skin absorption and fomite transfer to personal clothing.[1][2]

Operational Protocols

Receipt and Storage

Upon receipt, the container should be inspected for breach of integrity.[2]

  • Wipe Down: Decontaminate the outer container with 70% Ethanol before entering the lab space.[2]

  • Log: Enter the chemical into the inventory system with a "Bioactive/Irritant" flag.[2]

  • Storage: Store at 2–8°C in a dedicated secondary container (desiccator) to prevent moisture absorption (hygroscopic).

Weighing and Solubilization Workflow

The following workflow minimizes static charge and aerosolization risks.

HandlingWorkflowStartRemove from 4°C StorageEquilibrateEquilibrate to Room Temp(Prevent Condensation)Start->EquilibrateHoodTransfer to Chemical Fume HoodEquilibrate->HoodWeighingWeigh using Anti-Static Gun& Analytical BalanceHood->WeighingSolubilizeAdd Solvent (DMSO/Water)Dissolve CompletelyWeighing->SolubilizeAliquotAliquot into Single-Use VialsSolubilize->AliquotFreezeStore Aliquots at -20°CAliquot->Freeze

Figure 1: Safe handling workflow from cold storage to experimental aliquot.[1][2]

Detailed Protocol:

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder, which can degrade the compound and cause clumping.[2]

  • Static Control: Use an anti-static gun or ionizer bar near the balance.[2] Amino acid powders are prone to static fly-away.[1][2]

  • Solubilization:

    • Solvent: Soluble in water (if HCl salt), DMSO, or Methanol.[2]

    • Technique: Add solvent slowly down the side of the vial.[2] Vortex gently. Avoid sonication if possible to prevent aerosol generation; if sonication is necessary, keep the vial cap sealed with Parafilm.[2]

Emergency Response Procedures

Spill Cleanup Logic

Do not attempt to clean a spill without proper PPE.[2][3]

SpillResponseDecisionSpill Type?PowderDry Powder SpillDecision->PowderLiquidLiquid Solution SpillDecision->LiquidActionDry1. Cover with wet paper towel (prevent dust)2. Scoop into bag3. Wipe with 1N NaOH then WaterPowder->ActionDryActionWet1. Absorb with vermiculite/pads2. Place in hazmat bag3. Triple rinse areaLiquid->ActionWetDisposalDispose as Halogenated Organic WasteActionDry->DisposalActionWet->Disposal

Figure 2: Decision tree for spill response based on physical state.

Exposure First Aid[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[2] Remove contaminated clothing.[2][4][5][6]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Do not use neutralizing agents.[2]

Disposal & Waste Management

This compound contains chlorine and nitrogen, classifying it as Halogenated Organic Waste .[2]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a yellow biohazard/chemical debris bag or a dedicated solid waste drum.[2]

  • Liquid Waste: Collect in a "Halogenated Organic Solvents" carboy. Do not pour down the drain.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and the hazard warnings (Irritant/Harmful).[2]

References

  • PubChem. (2024).[2] Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

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